Val-Phe
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDXQBALKCYSZ-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959966 | |
| Record name | Valylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3918-92-1 | |
| Record name | Valylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Val-Phe Dipeptide
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of the dipeptide Valyl-Phenylalanine (this compound).
Core Chemical Structure and Identifiers
This compound is a dipeptide formed from the amino acids L-valine and L-phenylalanine through a peptide bond.[1] The valine residue constitutes the N-terminus, and the phenylalanine residue forms the C-terminus.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |
| SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)O)N | [1] |
| CAS Number | 3918-92-1 | [1] |
| PubChem CID | 6993120 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its behavior in biological systems and for its potential applications in drug development.
Table 2: Physicochemical Data for this compound
| Property | Value | Remarks | Reference |
| Molecular Weight | 264.32 g/mol | Computed | [1] |
| Monoisotopic Mass | 264.14739250 Da | Computed | [1] |
| Physical Description | Solid | Experimental | [2] |
| logP | -0.84 | Extrapolated | [2] |
| Isoelectric Point (pI) | ~5.6 | Calculated* | |
| Specific Rotation | Not available | Experimental data not found |
*The isoelectric point (pI) is calculated based on the pKa values of the terminal amino group (~9.6) and the terminal carboxyl group (~1.8). As a neutral dipeptide without an ionizable side chain, the pI is the average of these two pKa values.[3][4][5]
Experimental Data: Spectrometry
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for the characterization of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Precursor Ion | Key Fragment Ions (m/z) | Instrument | Reference |
| MS/MS | [M+H]⁺ | 120.080658, 72.08091, 166.08638 | Maxis II HD Q-TOF Bruker | [1] |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Val α-CH | ~4.0-4.2 | ~60-62 |
| Val β-CH | ~2.1-2.3 | ~30-32 |
| Val γ-CH₃ | ~0.9-1.0 | ~18-20 |
| Phe α-CH | ~4.5-4.7 | ~55-57 |
| Phe β-CH₂ | ~2.9-3.2 | ~37-39 |
| Phe Aromatic CH | ~7.1-7.3 | ~127-130 |
| Phe Aromatic C (quat) | - | ~136-138 |
| Val C=O | - | ~172-174 |
| Phe C=O | - | ~174-176 |
Experimental Protocols
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Valine Coupling:
-
Dissolve Fmoc-Val-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
-
Washing: After complete coupling, wash the resin with DMF, DCM, and methanol (B129727) and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Wash the pellet with cold diethyl ether.
-
Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation.
Biological Significance and Signaling Pathways
Dipeptides like this compound are the products of protein degradation and are involved in various cellular processes, including nutrient signaling and cell defense.[11][12] One of the primary pathways generating dipeptides is the Ubiquitin-Proteasome Pathway.
This pathway is a major mechanism for the degradation of cellular proteins, thereby regulating a wide range of cellular processes.[13][14][15] The degradation of ubiquitinated proteins by the proteasome results in the generation of small peptides, including dipeptides, which can then be further hydrolyzed into amino acids.[13][16]
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. Peptide trafficking and translocation across membranes in cellular signaling and self-defense strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Proteasome - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 16. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Valyl-phenylalanine: A Physicochemical Deep Dive for the Research Professional
An In-depth Technical Guide on the Core Physicochemical Properties of the Dipeptide Valyl-phenylalanine
Valyl-phenylalanine (Val-Phe) is a dipeptide composed of the amino acids valine and phenylalanine.[1][2] As a product of protein catabolism or incomplete protein digestion, it is an endogenous metabolite found in various biological systems.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is fundamental for applications ranging from peptide-based drug design to metabolomics and nutritional science. This guide provides a detailed overview of these core properties, methodologies for their determination, and a workflow for experimental analysis.
Core Physicochemical Properties
The physicochemical characteristics of Valyl-phenylalanine dictate its behavior in biological and experimental systems, influencing its solubility, absorption, and interaction with other molecules. The key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀N₂O₃ | ChemScene[3], PubChem[1] |
| Molecular Weight | 264.32 g/mol | ChemScene[3], PubChem[1] |
| CAS Number | 3918-92-1 (L-Valyl-L-phenylalanine) | ChemScene[3], PubChem[1] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Water Solubility | ≥ 160 mg/mL (605.33 mM) | ChemicalBook[4] |
| Predicted: 1.11 g/L | Human Metabolome Database[5], FooDB[6] | |
| LogP (Octanol-Water) | Experimental: -0.84 | PubChem[1], Human Metabolome Database[5] |
| Computed: 0.7818 | ChemScene[3] | |
| Computed: -2.2 | PubChem[1] | |
| pKa (Strongest Acidic) | Predicted: 3.9 | Human Metabolome Database[5], FooDB[6] |
| pKa (Strongest Basic) | Predicted: 8.51 | Human Metabolome Database[5], FooDB[6] |
| Polar Surface Area | 92.42 Ų | ChemScene[3], Human Metabolome Database[5] |
| Hydrogen Bond Donors | 3 | ChemScene[3], Human Metabolome Database[5] |
| Hydrogen Bond Acceptors | 3 (ChemScene), 4 (HMDB) | ChemScene[3], Human Metabolome Database[5] |
| Rotatable Bonds | 6 | ChemScene[3], Human Metabolome Database[5] |
Experimental Protocols for Physicochemical Characterization
The accurate determination of the physicochemical properties of dipeptides like Valyl-phenylalanine is crucial. Below are detailed methodologies for key experimental procedures.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for reliably measuring thermodynamic solubility.[7]
Objective: To determine the equilibrium solubility of Valyl-phenylalanine in an aqueous medium (e.g., water or a specific buffer).
Materials:
-
Valyl-phenylalanine solid
-
Solvent of choice (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid Valyl-phenylalanine to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired aqueous solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[7] Subsequently, centrifuge the samples to further separate the solid from the supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining undissolved solid.
-
Quantification: Prepare a series of standard solutions of Valyl-phenylalanine of known concentrations. Analyze both the filtered sample and the standard solutions using a validated HPLC method.
-
Calculation: Construct a calibration curve from the standard solutions. Use the peak area from the chromatogram of the filtered sample to determine its concentration, which represents the solubility of Valyl-phenylalanine under the tested conditions.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups.[3][4]
Objective: To determine the pKa values of the α-carboxyl and α-amino groups of Valyl-phenylalanine.
Materials:
-
Valyl-phenylalanine
-
Ultrapure water
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH, carbonate-free)
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of Valyl-phenylalanine in a known volume of ultrapure water to create a solution of known concentration (e.g., 10 mM).
-
Initial pH Adjustment: Adjust the pH of the solution to a low value (e.g., pH 2.0) by adding the standardized HCl solution. This ensures that both the carboxyl and amino groups are fully protonated.
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating by adding small, precise increments of the standardized NaOH solution from the burette.
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added.[3]
-
Endpoint: Continue the titration until the pH reaches a high value (e.g., pH 12), ensuring all ionizable groups have been deprotonated.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely determined by calculating the first or second derivative of the titration curve.[3]
LogP Determination (Reversed-Phase HPLC)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC) by correlating the compound's retention time with that of known standards.[8]
Objective: To estimate the LogP of Valyl-phenylalanine.
Materials:
-
Valyl-phenylalanine
-
A set of standard compounds with known LogP values
-
RP-HPLC system with a C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile)
-
UV-Vis detector
Procedure:
-
Standard Preparation: Prepare solutions of the standard compounds and Valyl-phenylalanine in the mobile phase.
-
Chromatographic Analysis: Inject each standard compound onto the RP-HPLC column and measure its retention time (t_R) under isocratic conditions (a constant mobile phase composition). Also, determine the column dead time (t_0) by injecting a non-retained compound.
-
Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known LogP values. This should yield a linear relationship.
-
LogP Determination of this compound: Inject the Valyl-phenylalanine sample and determine its log k value under the same chromatographic conditions.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of Valyl-phenylalanine from its measured log k value.
Biological Context and Significance
While Valyl-phenylalanine itself does not have a widely characterized signaling pathway, its constituent amino acids are biologically crucial. L-Phenylalanine is a precursor for the synthesis of tyrosine and catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine.[9] Both L-Valine and L-Phenylalanine have been shown to influence cellular signaling related to protein synthesis, such as the mTOR pathway in bovine mammary epithelial cells.[10][11] The properties of the dipeptide, therefore, are of significant interest in studies of nutrition, metabolism, and peptide transport, as it represents a key intermediate in the breakdown and utilization of dietary protein.
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Valylphenylalanine (HMDB0029134) [hmdb.ca]
- 3. 2.3. pKa Determination by Potentiometric Titration [bio-protocol.org]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylalanine - Wikipedia [en.wikipedia.org]
- 10. Phenylalanine and valine differentially stimulate milk protein synthetic and energy-mediated pathway in immortalized bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylalanine Regulates Milk Protein Synthesis via LAT1-mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of Val-Phe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Val-Phe, composed of the amino acids valine and phenylalanine, has emerged as a molecule of significant interest in the fields of biochemistry and pharmacology. Initially identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), its biological activities are now understood to extend to other regulatory pathways, suggesting a broader therapeutic potential. This technical guide provides an in-depth overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and drug development efforts.
Angiotensin-Converting Enzyme (ACE) Inhibition
The most well-documented biological function of this compound is its ability to inhibit ACE, a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation.
Quantitative Data: ACE Inhibitory Activity
This compound has demonstrated potent ACE inhibitory activity in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Dipeptide | IC50 (µM) for ACE Inhibition | Source |
| This compound | 9.2 | [1] |
| Ala-Val-Phe | More potent than this compound after hydrolysis | [2] |
Mechanism of Action and Signaling Pathway
ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism is central to the management of hypertension.
Experimental Protocol: In Vitro ACE Inhibition Assay
A common method to determine the ACE inhibitory activity of peptides like this compound is a spectrophotometric assay using the substrate Hippuryl-Histidyl-Leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound
-
Borate (B1201080) buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 20 µL of the this compound solution (at various concentrations) with 30 µL of ACE solution (0.04 U/mL in borate buffer).
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C.
-
Substrate Addition: Add 50 µL of HHL solution (5 mM in borate buffer) to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate to extract the hippuric acid produced. Vortex vigorously and then centrifuge.
-
Evaporation and Reconstitution: Transfer the ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in deionized water.
-
Measurement: Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
This compound has also been investigated for its potential to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion.
Quantitative Data: DPP-IV Inhibitory Activity
While specific IC50 values for this compound are not as widely reported as for ACE, studies on related peptides suggest its potential as a DPP-IV inhibitor.
| Dipeptide | IC50 (µM) for DPP-IV Inhibition | Source |
| This compound | Data not consistently available | - |
| Trp-Val | Inhibits DPP-IV | [3] |
Mechanism of Action and Signaling Pathway
By inhibiting DPP-IV, this compound can increase the levels of active incretins like glucagon-like peptide-1 (GLP-1). This leads to enhanced glucose-dependent insulin secretion, making DPP-IV inhibitors a therapeutic target for type 2 diabetes.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
A fluorometric assay is commonly used to screen for DPP-IV inhibitors.
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate
-
This compound
-
Tris-HCl buffer (pH 8.0)
-
Fluorometer
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the this compound solution (at various concentrations) with the DPP-IV enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add the Gly-Pro-AMC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculation: The percentage of DPP-IV inhibition is calculated based on the reduction in fluorescence compared to the control.
Antioxidant and Anti-inflammatory Potential
Peptides containing hydrophobic amino acids like valine and phenylalanine have been noted for their potential antioxidant and anti-inflammatory properties. While specific quantitative data for this compound is limited, the general mechanisms are outlined below.
Potential Antioxidant Mechanism
This compound may exert antioxidant effects by scavenging free radicals and chelating pro-oxidative metal ions. The aromatic ring of phenylalanine can donate a hydrogen atom to stabilize free radicals.
Potential Anti-inflammatory Mechanism
The anti-inflammatory effects of peptides are often associated with the modulation of inflammatory signaling pathways such as the NF-κB and MAPK pathways. By inhibiting these pathways, peptides can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators like nitric oxide (NO).
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant):
-
Prepare a methanolic solution of DPPH.
-
Mix the this compound solution with the DPPH solution.
-
Incubate in the dark at room temperature.
-
Measure the decrease in absorbance at 517 nm.
Nitric Oxide Inhibition Assay (Anti-inflammatory):
-
Culture macrophages (e.g., RAW 264.7 cells).
-
Pre-treat cells with this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.
-
Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.
The dipeptide this compound exhibits a range of biological functions, with its ACE inhibitory activity being the most robustly characterized. Its potential as a DPP-IV inhibitor and as an antioxidant and anti-inflammatory agent warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this promising dipeptide. Future studies should focus on elucidating the precise molecular mechanisms and in vivo efficacy of this compound in these less-explored biological roles.
References
Val-Phe synthesis pathway in organisms
An In-depth Technical Guide on the Synthesis of Val-Phe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the dipeptide this compound (Valyl-Phenylalanine), covering the biosynthetic pathways of its constituent amino acids, valine and phenylalanine, and the methodologies for their subsequent ligation. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.
The formation of the this compound dipeptide is fundamentally reliant on the cellular availability of its constituent amino acids, L-valine and L-phenylalanine. These amino acids are synthesized through distinct and highly regulated metabolic pathways.
L-Valine Biosynthesis
The biosynthesis of L-valine, a branched-chain amino acid, begins with pyruvate (B1213749), a central metabolite in glycolysis. The pathway involves a series of four enzymatic reactions.[1]
Key Enzymes and Intermediates in L-Valine Biosynthesis
| Step | Enzyme | Gene(s) (in E. coli) | Substrate(s) | Product(s) | Cofactor(s) |
| 1 | Acetohydroxyacid synthase (AHAS) | ilvB, ilvN | 2 Pyruvate | 2-Acetolactate (B3167203) | TPP, FAD |
| 2 | Acetohydroxyacid isomeroreductase (AHAIR) | ilvC | 2-Acetolactate | 2,3-Dihydroxy-isovalerate | NADPH, Mg²⁺ |
| 3 | Dihydroxyacid dehydratase (DHAD) | ilvD | 2,3-Dihydroxy-isovalerate | 2-Ketoisovalerate | - |
| 4 | Branched-chain amino acid aminotransferase (BCAT) | ilvE | 2-Ketoisovalerate, Glutamate | L-Valine, α-Ketoglutarate | PLP |
Regulation of L-Valine Biosynthesis:
The L-valine biosynthesis pathway is primarily regulated through feedback inhibition of the first enzyme, acetohydroxyacid synthase (AHAS), by L-valine.[2] This allosteric regulation allows the cell to maintain homeostatic levels of valine and prevent its over-accumulation.
L-Phenylalanine Biosynthesis
L-phenylalanine is an aromatic amino acid synthesized via the shikimate pathway, which converts central carbon metabolites into chorismate. Chorismate is a key branch-point intermediate for the synthesis of all three aromatic amino acids. From chorismate, two primary routes lead to phenylalanine: the arogenate pathway and the phenylpyruvate pathway.[3]
Key Enzymes and Intermediates in L-Phenylalanine Biosynthesis (from Chorismate)
| Pathway | Step | Enzyme | Gene(s) (in E. coli) | Substrate(s) | Product(s) |
| Arogenate | 1 | Chorismate mutase/Prephenate aminotransferase | pheA | Chorismate, Glutamate | Arogenate, α-Ketoglutarate |
| 2 | Arogenate dehydratase | pheA | Arogenate | L-Phenylalanine | |
| Phenylpyruvate | 1 | Chorismate mutase/Prephenate dehydratase | pheA | Chorismate | Phenylpyruvate |
| 2 | Phenylalanine aminotransferase | tyrB | Phenylpyruvate, Glutamate | L-Phenylalanine, α-Ketoglutarate |
Regulation of L-Phenylalanine Biosynthesis:
The biosynthesis of L-phenylalanine is regulated by feedback inhibition of the bifunctional enzyme chorismate mutase/prephenate dehydratase by L-phenylalanine.[4] This ensures that the metabolic flux towards phenylalanine is controlled according to cellular demand.
Synthesis of the this compound Dipeptide
While the biosynthesis of individual amino acids is a fundamental cellular process, the direct synthesis of the dipeptide this compound is not a ubiquitous pathway. It is primarily achieved through specialized enzymatic systems in certain organisms or through in vitro chemoenzymatic methods.
Non-Ribosomal Peptide Synthetases (NRPS)
In some microorganisms, particularly bacteria and fungi, the synthesis of peptides can occur independently of ribosomes through the action of large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[5] These enzymatic assembly lines are capable of incorporating both proteinogenic and non-proteinogenic amino acids into peptide chains.[6]
An NRPS consists of modules, with each module responsible for the incorporation of one amino acid.[7] A typical module contains an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.[6] The synthesis of a this compound dipeptide via an NRPS would involve a two-module enzyme.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis offers an in vitro alternative for producing dipeptides with high stereoselectivity. This method often utilizes proteases, which normally hydrolyze peptide bonds, in reverse to catalyze their formation.[8] The reaction equilibrium can be shifted towards synthesis by using amino acid esters or amides as substrates and by controlling the reaction conditions, such as pH and the use of organic co-solvents.[9]
Quantitative Data on Chemoenzymatic Dipeptide Synthesis
The yield of chemoenzymatic synthesis can be high, often exceeding 90%, depending on the enzyme, substrates, and reaction conditions. For example, papain-catalyzed synthesis of N-carboxybenzyl-Gly-Phe-NH₂ from N-carboxybenzyl-Gly and Phe-NH₂ has been reported with yields up to 98.6%.[8]
| Enzyme | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Papain | N-Cbz-Gly | Phe-NH₂ | N-Cbz-Gly-Phe-NH₂ | 98.6 | [8] |
| Thermolysin | N-Cbz-Asp | Phe-OMe·HCl | N-Cbz-Asp-Phe-OMe | 95 | [8] |
| α-Chymotrypsin | N-Ac-Tyr-OEt | Gly-NH₂ | N-Ac-Tyr-Gly-NH₂ | 91 | [8] |
Experimental Protocols
Assay for Acetohydroxyacid Synthase (AHAS) Activity
This protocol is adapted for determining the activity of AHAS, the first enzyme in the valine biosynthesis pathway.
Materials:
-
Cell-free extract containing AHAS
-
Reaction buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM TPP, and 10 µM FAD
-
Substrate: 100 mM sodium pyruvate
-
Stopping solution: 6 M H₂SO₄
-
Color reagent A: 0.5% (w/v) creatine
-
Color reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh)
Procedure:
-
Prepare the reaction mixture by combining 400 µL of reaction buffer and 100 µL of 100 mM sodium pyruvate in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the cell-free extract.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 6 M H₂SO₄. This also catalyzes the decarboxylation of 2-acetolactate to acetoin (B143602).
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add 500 µL of color reagent A and 500 µL of color reagent B.
-
Vortex and incubate at room temperature for 15 minutes to allow for color development.
-
Centrifuge at 12,000 x g for 5 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 525 nm.
-
A standard curve using known concentrations of acetoin should be prepared to quantify the amount of product formed.
Calculation: One unit of AHAS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.
General Protocol for Chemoenzymatic Dipeptide Synthesis
This protocol outlines a general procedure for the synthesis of a dipeptide using a protease.
Materials:
-
Protease (e.g., papain, thermolysin)
-
N-protected amino acid ester (e.g., N-Cbz-Val-OEt)
-
Amino acid amide or ester (e.g., Phe-NH₂)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Organic co-solvent (e.g., acetonitrile, optional)
-
HPLC system for product analysis and purification
Procedure:
-
Dissolve the N-protected amino acid ester and the amino acid amide in the reaction buffer to the desired concentrations (e.g., 100 mM each). An organic co-solvent may be added to improve substrate solubility.
-
Equilibrate the reaction mixture to the optimal temperature for the chosen enzyme (e.g., 40°C).
-
Initiate the reaction by adding the protease (e.g., 1 mg/mL).
-
Incubate the reaction with gentle agitation. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
When the reaction has reached completion (or equilibrium), stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heat inactivation.
-
The dipeptide product can be purified from the reaction mixture using preparative HPLC.
-
The identity and purity of the product should be confirmed by mass spectrometry and NMR.
Conclusion
The synthesis of the this compound dipeptide is a multi-faceted process that relies on the foundational biosynthetic pathways of L-valine and L-phenylalanine. While a dedicated, universal pathway for direct this compound synthesis is not a feature of primary metabolism, specialized enzymatic systems like NRPSs in certain microorganisms can produce this and other dipeptides. For in vitro applications, chemoenzymatic methods provide a powerful and stereoselective route to this compound and other dipeptides. Understanding these different synthesis strategies is crucial for applications in metabolic engineering, synthetic biology, and the development of peptide-based therapeutics. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteinases as catalysts in peptide synthesis [degruyterbrill.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 6. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Valyl-phenylalanine
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural dipeptide Valyl-phenylalanine (Val-Phe), focusing on its natural occurrences, detailed methodologies for its isolation and quantification, and an exploration of its biological activities and associated signaling pathways. While the presence of this compound is indicated in various protein-rich fermented and aged foods, quantitative data remains sparse in the current scientific literature. This guide consolidates available information to support further research and development.
Valyl-phenylalanine is a dipeptide formed from the amino acids L-valine and L-phenylalanine. Its natural occurrence is intrinsically linked to the proteolysis of proteins rich in these constituent amino acids. The primary mechanism for the release of this compound in natural sources is through enzymatic hydrolysis, which occurs extensively during food fermentation and aging processes.
Fermented Foods
Microbial fermentation is a key process for the generation of bioactive peptides from food proteins.[1][2][3][4][5] The proteolytic enzyme systems of various microorganisms, particularly Lactic Acid Bacteria (LAB) and Bacillus species, are responsible for breaking down complex proteins into smaller peptides and free amino acids.
-
Fermented Soybean Products: Soybeans are a rich source of proteins, glycinin and β-conglycinin, which serve as precursors for numerous peptides. Fermentation with strains like Bacillus subtilis has been shown to increase the content of free amino acids, including phenylalanine and valine, by up to 60-fold.[6] Studies on various fermented soybean products have identified a significant increase in hydrophobic amino acids upon fermentation, suggesting that this compound is likely generated.[7][8] A recent peptidomics study of fermented soybeans identified 714 native peptides, highlighting the vast potential of this source for novel bioactive compounds.[9]
-
Aged Cheese: The ripening of cheese is a prolonged process of proteolysis where milk proteins, primarily caseins, are broken down by enzymes from starter cultures, non-starter lactic acid bacteria (NSLAB), and rennet.[10] This process generates a complex mixture of peptides and free amino acids that contribute to the flavor and bioactivity of the final product. While specific quantification for this compound is not widely reported, studies on aged cheeses like Gouda and Cheddar have identified numerous peptides, including bitter peptides rich in hydrophobic amino acids like phenylalanine.[11][12][13] Given that both valine and phenylalanine are abundant in casein, it is highly probable that this compound is present in long-ripened cheeses.
Aged and Cured Meats
Similar to cheese ripening, the processing of dry-cured meats involves extensive enzymatic degradation of muscle proteins.
-
Dry-Cured Ham: Studies on Spanish dry-cured ham have explicitly confirmed the presence of Valyl-phenylalanine.[7] The extended curing process allows endogenous muscle proteases, such as calpains and cathepsins, as well as microbial enzymes, to hydrolyze myofibrillar and sarcoplasmic proteins, releasing a variety of small peptides. Research on low-salt dry-cured hams has successfully quantified other dipeptides, demonstrating the feasibility of identifying and measuring this compound in these products.[14]
Other Potential Sources
-
Insect Protein: Research has identified the tripeptide Ala-Val-Phe in protein hydrolysates from the insect Spodoptera littoralis. This tripeptide was found to be a precursor to this compound, which is released upon further hydrolysis by peptidases and exhibits potent biological activity.[1]
Quantitative Data Summary
Direct quantitative data for Valyl-phenylalanine in natural sources is limited. The following table summarizes the available information, highlighting sources where its presence has been confirmed or is strongly implied.
| Natural Source Category | Specific Product Example | Valyl-phenylalanine (this compound) Concentration | Method of Detection | Reference(s) |
| Aged & Cured Meats | Spanish Dry-Cured Ham | Detected, not quantified | MALDI-ToF Mass Spectrometry | [7] |
| Fermented Soybeans | General Fermented Soybeans | Presence strongly implied by high levels of free Val and Phe | HPLC | [6][7] |
| Aged Cheese | Gouda Cheese | Presence implied by high Val and Phe content in casein | HPLC | [10] |
| Insect Protein | Spodoptera littoralis Hydrolysate | Detected as a hydrolysis product of Ala-Val-Phe | Not specified | [1] |
Experimental Protocols
The following sections outline a generalized workflow for the extraction, identification, and quantification of Valyl-phenylalanine from a complex food matrix, based on methodologies reported in the literature for peptide analysis.
General Experimental Workflow Diagram```dot
Caption: this compound inhibition of the RAAS pathway.
Potential Antioxidant Activity
While direct studies on the antioxidant mechanism of this compound are limited, peptides containing hydrophobic amino acids like phenylalanine can exhibit antioxidant properties.
The antioxidant activity could be exerted through several mechanisms:
-
Radical Scavenging: The aromatic ring of the phenylalanine residue can donate a hydrogen atom to stabilize free radicals, such as DPPH or hydroxyl radicals, thus terminating radical chain reactions. [15]2. Metal Ion Chelation: The peptide structure may allow it to chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. [16][17]
Caption: Proposed antioxidant mechanisms of this compound.
Bitter Taste Receptor Activation
Dipeptides and tripeptides, particularly those containing hydrophobic amino acids, are known to be primary contributors to the bitter taste of aged protein products.
This compound, due to its hydrophobic phenylalanine residue, likely interacts with human bitter taste receptors (TAS2Rs), such as TAS2R1 and TAS2R39, located on taste bud cells. [11][18]Binding of the bitter ligand to the G-protein coupled receptor (GPCR) initiates a signaling cascade involving the G-protein gustducin. This leads to the activation of phospholipase C-β2 (PLCβ2), production of inositol (B14025) triphosphate (IP₃), and subsequent release of intracellular calcium. The rise in Ca²⁺ opens TRPM5 channels, leading to cell depolarization and neurotransmitter release, which signals the perception of bitterness to the brain. [2]
Caption: Bitter taste receptor signaling pathway.
Conclusion
Valyl-phenylalanine is a bioactive dipeptide with significant potential, particularly as an antihypertensive agent through ACE inhibition. Its natural origins are primarily in protein-rich foods that have undergone extensive proteolysis, such as aged cheeses, dry-cured meats, and fermented soy products. While its presence is confirmed in some of these sources, a notable gap exists in the literature regarding its precise quantification across a broader range of foods. The methodologies for its analysis are well-established within the field of peptidomics, relying on LC-MS/MS for sensitive and specific quantification. Further research is warranted to fully elucidate the concentration of this compound in various natural matrices and to explore its other potential bioactivities, such as antioxidant effects and its interactions with cellular signaling pathways beyond taste and blood pressure regulation.
References
- 1. Phenylalanine and valine differentially stimulate milk protein synthetic and energy-mediated pathway in immortalized bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine and valine differentially stimulate milk protein synthetic and energy-mediated pathway in immortalized bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. fitaudit.com [fitaudit.com]
- 6. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Soybean fermentation drives the production of native neuroprotective peptides based on a peptidomics strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
An In-depth Technical Guide to the Enzymatic Degradation of L-Valyl-L-Phenylalanine (Val-Phe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Valyl-L-Phenylalanine (Val-Phe) is a dipeptide of significant interest in various fields, including pharmacology and human metabolism.[1] Its biological activity and bioavailability are intrinsically linked to its stability and degradation profile in the presence of proteolytic enzymes. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, focusing on the primary enzymes involved, their mechanisms of action, and detailed experimental protocols for studying this process. While specific kinetic data for the direct enzymatic hydrolysis of this compound is not extensively available in the current literature, this guide compiles and presents kinetic parameters for closely related substrates to provide a comparative framework. The methodologies outlined herein are intended to equip researchers with the necessary tools to investigate the stability and degradation kinetics of this compound and similar dipeptides.
Introduction to the Enzymatic Degradation of this compound
The enzymatic degradation of peptides is a critical process in protein turnover, nutrient absorption, and the regulation of bioactive peptide signaling.[2] The dipeptide this compound, composed of L-valine and L-phenylalanine, is a product of protein catabolism and can be found in various biological matrices.[1] The susceptibility of the peptide bond between valine and phenylalanine to enzymatic cleavage determines its half-life and, consequently, its physiological effects.
The primary enzymes responsible for the degradation of short peptides like this compound are exopeptidases, which cleave peptide bonds from the ends of a peptide chain. Based on their substrate specificity, the most likely candidates for this compound hydrolysis are Carboxypeptidases and Aminopeptidases.
Primary Degrading Enzymes and Mechanisms
Carboxypeptidases
Carboxypeptidases are a class of metalloexopeptidases that catalyze the hydrolysis of the C-terminal peptide bond.[3]
-
Carboxypeptidase A (CPA) : This pancreatic enzyme displays a strong preference for C-terminal amino acids with aromatic or large aliphatic side chains, such as phenylalanine, tyrosine, and tryptophan.[3][4] Given that this compound possesses a C-terminal phenylalanine, Carboxypeptidase A is a prime candidate for its degradation. The catalytic mechanism involves a zinc ion at the active site, which polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by a water molecule.[5]
Aminopeptidases
Aminopeptidases are enzymes that cleave amino acids from the N-terminus of a peptide.[6]
-
Aminopeptidase (B13392206) N (APN/CD13) : This enzyme is a zinc-dependent metalloprotease with broad substrate specificity, preferentially cleaving neutral amino acids from the N-terminus.[6][7] Since this compound has an N-terminal valine, a neutral and hydrophobic amino acid, it is a potential substrate for APN. APN is a type II transmembrane protein found in a wide variety of tissues, playing a role in the metabolism of various bioactive peptides.[7]
Other Potential Enzymes
-
Dipeptidyl Peptidases (DPPs) : These enzymes cleave dipeptides from the N-terminus of a polypeptide chain. Dipeptidyl Peptidase IV (DPP-IV) is a well-characterized serine protease, but it typically shows high specificity for proline or alanine (B10760859) at the second position (P1), making it a less likely candidate for this compound cleavage.
The enzymatic degradation of this compound results in the liberation of its constituent amino acids, L-valine and L-phenylalanine.
Data Presentation: Comparative Enzyme Kinetics
Direct kinetic parameters (Km, kcat, Vmax) for the hydrolysis of this compound by specific enzymes are not well-documented in the scientific literature. However, to provide a useful reference for researchers, the following tables summarize the kinetic data for the hydrolysis of structurally related substrates by Carboxypeptidase A and Aminopeptidase N. This comparative data allows for an estimation of the potential efficiency of this compound degradation.
Table 1: Kinetic Parameters for the Hydrolysis of Various Substrates by Carboxypeptidase A
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source |
| Carbobenzoxyglycyl-L-phenylalanine | 0.43 | 98 | 2.3 x 10⁵ | Bovine Pancreas |
| Benzoylglycyl-L-phenylalanine | 1.1 | 138 | 1.3 x 10⁵ | Bovine Pancreas |
| Hippuryl-DL-β-phenyllactic acid | 0.1 | 300 | 3.0 x 10⁶ | Bovine Pancreas |
Data compiled from sources focusing on Carboxypeptidase A kinetics with C-terminal phenylalanine substrates.[5]
Table 2: Kinetic Parameters for the Hydrolysis of Various N-terminal Amino Acid Derivatives by Aminopeptidase N
| Substrate (X-pNA) | Relative Activity (%) |
| Ala-pNA | 100 |
| Leu-pNA | 80 |
| Arg-pNA | 60 |
| Met-pNA | 55 |
| Lys-pNA | 45 |
| Phe-pNA | 30 |
| Val-pNA | 20 |
| His-pNA | 15 |
| Gly-pNA | 10 |
Data adapted from studies on the substrate specificity of Aminopeptidase N, showing relative hydrolysis rates of different aminoacyl-p-nitroanilides.[4]
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro enzymatic degradation assay of this compound, followed by quantitative analysis of the degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In Vitro Enzymatic Degradation Assay
Objective: To determine the rate of this compound degradation by a specific peptidase (e.g., Carboxypeptidase A or Aminopeptidase N) and to calculate kinetic parameters.
Materials:
-
L-Valyl-L-Phenylalanine (this compound) substrate
-
Purified enzyme (e.g., bovine pancreatic Carboxypeptidase A, porcine kidney Aminopeptidase N)
-
Enzyme-specific assay buffer (e.g., for CPA: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl; for APN: 50 mM Tris-HCl, pH 7.4)
-
Reaction quenching solution (e.g., 10% Trichloroacetic acid (TCA) or ice-cold methanol)
-
Thermomixer or water bath
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of the enzyme in the assay buffer. The concentration should be determined based on the enzyme's specific activity.
-
-
Enzyme Kinetics Assay:
-
Set up a series of reactions with varying concentrations of this compound (e.g., from 0.1 to 10 times the expected Km).
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme (typically 37°C).
-
Initiate the reaction by adding a fixed amount of the enzyme to each substrate solution. The final reaction volume should be consistent (e.g., 100 µL).
-
At specific time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic activity by denaturing the enzyme.
-
Include a control reaction with no enzyme to account for any non-enzymatic degradation of the substrate.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the quenched reaction samples to pellet the precipitated protein (enzyme).
-
Collect the supernatant, which contains the remaining this compound and the degradation products (Valine and Phenylalanine).
-
The samples may need to be further diluted with the initial mobile phase of the LC-MS/MS method.
-
Quantitative Analysis by LC-MS/MS
Objective: To quantify the concentration of this compound, Valine, and Phenylalanine in the reaction samples over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source
Materials:
-
Analytical standards for this compound, Valine, and Phenylalanine
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-labeled Valine and Phenylalanine) for accurate quantification
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
A suitable reversed-phase HPLC column (e.g., C18)
Procedure:
-
Method Development:
-
Optimize the chromatographic conditions (mobile phase composition, gradient, flow rate, and column temperature) to achieve good separation of this compound, Valine, and Phenylalanine.
-
Optimize the mass spectrometer parameters (ionization mode, precursor and product ions for Multiple Reaction Monitoring - MRM, collision energy, etc.) for sensitive and specific detection of each analyte and internal standard.
-
-
Sample Analysis:
-
Prepare a calibration curve using the analytical standards of known concentrations.
-
Add a fixed amount of the internal standards to all samples, calibrators, and quality controls.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of this compound, Valine, and Phenylalanine in each sample using the calibration curve.
-
Plot the concentration of this compound remaining over time to determine the initial reaction velocity for each substrate concentration.
-
Use non-linear regression analysis of the initial velocities versus substrate concentrations (e.g., using the Michaelis-Menten equation in software like GraphPad Prism) to determine the kinetic parameters Km and Vmax. The catalytic constant, kcat, can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizations
Enzymatic Degradation Pathway of this compound
Experimental Workflow for In Vitro Degradation Assay
Generalized Dipeptide Signaling Pathway
Conclusion
The enzymatic degradation of L-Valyl-L-Phenylalanine is a fundamental process that dictates its biological fate. While Carboxypeptidase A and Aminopeptidase N are the most probable enzymes responsible for its hydrolysis, a lack of direct kinetic studies necessitates further research to fully characterize this process. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to undertake such investigations. A thorough understanding of the enzymatic stability of this compound will be invaluable for its application in drug development and for elucidating its role in human physiology.
References
- 1. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies of dipeptide-based and amino acid-based peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure and main functions of aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Val-Phe Interaction with Protein Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Val-Phe, composed of the amino acids L-valine and L-phenylalanine, is a subject of growing interest in the fields of biochemistry and pharmacology. As a product of protein digestion and a component of various bioactive peptides, its interactions with protein receptors are crucial for understanding its physiological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound and related compounds with key protein receptors, focusing on the Calcium-Sensing Receptor (CaSR) and bitter taste receptors. It also delves into the associated signaling pathways and provides detailed experimental protocols for further investigation.
Core Interactions and Signaling Pathways
Interaction with the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis and the secretion of various hormones. Emerging evidence suggests that dipeptides and amino acids can modulate CaSR activity.
Studies have demonstrated that peptides containing the this compound motif can stimulate the secretion of important gastrointestinal hormones. Specifically, γ-glutamyl-valyl-phenylalanine (γ-Glu-Val-Phe) has been shown to trigger the release of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) by activating the CaSR[1]. This effect is observed in the millimolar concentration range.
| Compound | Receptor | Effect | Effective Concentration |
| γ-Glu-Val-Phe | CaSR | Stimulation of CCK and GLP-1 secretion | 2.5 - 10 mM |
| L-Phenylalanine (in the presence of Ca²⁺) | CaSR | Positive allosteric modulation | EC₅₀ ≈ 5.5 mM |
Upon activation by agonists or positive allosteric modulators like L-phenylalanine, the CaSR initiates a complex downstream signaling cascade. The receptor can couple to multiple G-protein subtypes, including Gαq/11, Gαi/o, Gαs, and Gα12/13. The canonical pathway involves the activation of phospholipase C (PLC) by Gαq/11, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in the stimulation of hormone secretion from enteroendocrine cells.
References
An In-depth Technical Guide to Structural Analogs of Valyl-phenylalanine for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valyl-phenylalanine (Val-Phe) is a dipeptide composed of the amino acids valine and phenylalanine. This simple dipeptide core serves as a foundational scaffold in the design of peptidomimetics and other structural analogs for therapeutic applications. The inherent biological activities of peptides, coupled with their high specificity and potency, make them attractive candidates for drug development. However, native peptides often suffer from poor metabolic stability, low oral bioavailability, and rapid clearance. The development of structural analogs of this compound aims to overcome these limitations while retaining or enhancing the desired biological activity.
This technical guide provides a comprehensive overview of the core principles behind the design, synthesis, and evaluation of this compound analogs. It summarizes key quantitative structure-activity relationship (QSAR) data, details essential experimental protocols, and visualizes relevant pathways and workflows to aid researchers in the field of drug discovery. The focus is on providing a practical and in-depth resource for professionals engaged in the development of novel therapeutics based on the this compound scaffold.
Data Presentation: Quantitative Structure-Activity Relationships
The biological activity of Valyl-phenylalanine analogs is highly dependent on their specific structural modifications. While a comprehensive dataset comparing a wide range of analogs against a single target is not available in the public domain, this section compiles and presents quantitative data from various studies to illustrate key structure-activity relationships. The primary therapeutic areas where this compound analogs have been explored include enzyme inhibition (e.g., Dipeptidyl Peptidase IV and Angiotensin-Converting Enzyme) and antimicrobial activity.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose metabolism, making it a key target for the treatment of type 2 diabetes.[1] The active site of DPP-IV has distinct subsites (S1, S2, etc.) that accommodate the side chains of peptide substrates.[1] While DPP-IV has a preference for proline at the P1 position, other hydrophobic and aromatic residues like phenylalanine can be accommodated.[1] The valine residue can interact with the S2 subsite.[1]
Table 1: Inhibitory Activity of Representative Tripeptide Analogs against DPP-IV
| Peptide Sequence | Modification from this compound Core | IC50 (µM) | Notes |
| Ile-Pro-Ile | - | 6.8 | Demonstrates the potency of proline-containing dipeptides. |
| Val-Pro-Val | - | 12.5 | Similar to Ile-Pro-Ile, highlighting the importance of the proline residue. |
| Ala-Val-Phe | N-terminal Ala addition | Inactive | Suggests that modifications at the N-terminus can significantly impact activity.[2] |
| This compound | Core Dipeptide | Potent Inhibitor | More potent in vitro ACE inhibitor than Ala-Val-Phe.[2] |
The key takeaway is that the hydrophobicity and aromaticity of the Val and Phe residues provide a core that can be systematically modified to probe interactions with the S1 and S2 subsites of DPP-IV.[1]
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension.
Table 2: ACE Inhibitory Activity of this compound and Related Peptides
| Peptide Sequence | Modification | IC50 (µM) | In Vivo Activity |
| Ala-Val-Phe | N-terminal Ala addition | Inactive in vitro | Significant decrease in blood pressure in SHR |
| This compound | Core Dipeptide | Potent in vitro inhibitor | Significant decrease in blood pressure in SHR |
SHR: Spontaneously Hypertensive Rats. Data from a study evaluating peptides from insect protein.[2]
This data suggests that while Ala-Val-Phe is inactive in vitro, it may act as a prodrug, being hydrolyzed in vivo to the active this compound dipeptide.[2]
Antimicrobial Activity
Certain peptide analogs containing Val and Phe residues have been investigated for their antimicrobial properties. Piscidin-1 is an antimicrobial peptide with a phenylalanine-rich N-terminus.[3]
Table 3: Antimicrobial Activity of Piscidin-1 Analogs
| Peptide | Modification from Piscidin-1 | Average MIC (µM) |
| Piscidin-1 | - | 1.5 |
| Pis-V10K | Val10 substituted with Lys | 1.6 |
MIC: Minimum Inhibitory Concentration. Data from a study on the role of phenylalanine and valine residues in the antimicrobial activity of piscidin-1.[3]
These results indicate that specific substitutions can be made to the peptide backbone without significantly compromising antimicrobial activity, potentially allowing for the optimization of other properties like cytotoxicity.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of Valyl-phenylalanine analogs.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol describes the manual synthesis of a simple this compound dipeptide using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-Phe-OH
-
Fmoc-Val-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection (First Amino Acid): Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the First Amino Acid (Phe):
-
Dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection (Second Amino Acid): Repeat step 2 to remove the Fmoc group from the newly attached Phenylalanine.
-
Coupling of the Second Amino Acid (Val): Repeat step 3 using Fmoc-Val-OH.
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Valine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
Preparative HPLC system with a C18 reverse-phase column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Gradient Elution:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample.
-
Apply a linear gradient of 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the pure peptide.
Structural Characterization
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infuse it into the mass spectrometer.
-
Analysis: Determine the molecular weight of the peptide from the mass-to-charge ratio (m/z) of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: 1D ¹H NMR and 2D correlation spectroscopy (COSY, TOCSY, NOESY).
-
Procedure: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire 1D and 2D NMR spectra on a high-field NMR spectrometer.
-
Analysis: Assign the proton resonances to specific amino acid residues and confirm the sequence and stereochemistry. NOESY spectra can provide information about the peptide's conformation in solution.
DPP-IV Inhibition Assay
Materials:
-
Recombinant human DPP-IV
-
Fluorogenic substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin)
-
Assay buffer: Tris-HCl buffer, pH 7.5
-
Synthesized this compound analogs (inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound analogs in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme solution to each well.
-
Add the different concentrations of the this compound analogs to the wells and pre-incubate for 15 minutes at 37°C.[1]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[1]
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.[1]
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.[1]
-
Calculate the percentage of inhibition for each analog concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of Valyl-phenylalanine analogs.
Caption: Simplified signaling pathway of DPP-IV inhibition by Valyl-phenylalanine analogs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ala-Val-Phe and this compound: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Bioactive Dipeptide: A Technical Guide to the Discovery and History of Valyl-Phenylalanine (Val-Phe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valyl-Phenylalanine (Val-Phe) is a dipeptide composed of the amino acids L-valine and L-phenylalanine. While the precise moment of its initial synthesis is not prominently documented in historical scientific literature, its existence is a direct result of the foundational advancements in peptide chemistry during the 20th century. Initially likely studied as a simple dipeptide model, this compound has more recently emerged as a molecule of significant interest due to its biological activities, most notably its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE) and its implications for cardiovascular health. This technical guide provides a comprehensive overview of the historical context of this compound's synthesis, the key discoveries related to its biological function, detailed experimental protocols for its characterization, and its sensory properties.
Historical Context: The Synthesis of a Dipeptide
The story of this compound's discovery is intertwined with the broader history of peptide chemistry. While a singular "discovery" paper for this specific dipeptide is not readily apparent, its synthesis became feasible with the development of groundbreaking techniques in the mid-20th century.
Solid-Phase Peptide Synthesis (SPPS)
The most significant advancement enabling the routine synthesis of peptides like this compound was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984. This method revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid polymer resin and sequentially adding protected amino acids.
Generalized Experimental Protocol for Solid-Phase Synthesis of this compound:
-
Resin Preparation: A chloromethylated polystyrene resin is typically used as the solid support.
-
Attachment of the First Amino Acid (Phenylalanine): The C-terminal amino acid, Boc-protected L-phenylalanine (Boc-Phe-OH), is esterified to the resin. This is often achieved by reacting the cesium salt of the protected amino acid with the resin.
-
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group of phenylalanine is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Coupling of the Second Amino Acid (Valine): The next amino acid, Boc-protected L-valine (Boc-Val-OH), is activated and coupled to the free amino group of the resin-bound phenylalanine. A common coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC).
-
Cleavage from the Resin: The completed dipeptide is cleaved from the resin using a strong acid, such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA) cocktail. This step also removes the final N-terminal Boc group.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis
In parallel with chemical synthesis, enzymatic methods for peptide bond formation were also explored. Proteases, which normally hydrolyze peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or aqueous-organic mixtures with a low water content) to catalyze the formation of peptide bonds. Enzymes like thermolysin and chymotrypsin (B1334515) have been used for such purposes.
Conceptual Experimental Protocol for Enzymatic Synthesis of this compound:
-
Enzyme Selection: A protease with suitable specificity is chosen. For example, a protease that recognizes a hydrophobic residue at the P1' position would be suitable for coupling to phenylalanine.
-
Substrate Preparation: The N-terminus of valine is protected (e.g., with a benzyloxycarbonyl group, Z-Val-OH), and the C-terminus of phenylalanine is esterified (e.g., Phe-OMe).
-
Reaction Conditions: The protected valine and phenylalanine ester are dissolved in an appropriate organic solvent or a biphasic system with a minimal amount of aqueous buffer containing the enzyme.
-
Reaction Progression: The enzyme catalyzes the aminolysis of the phenylalanine ester by the amino group of the protected valine, forming the peptide bond.
-
Product Isolation and Deprotection: The protected dipeptide is isolated from the reaction mixture, and the protecting groups are removed to yield this compound.
Discovery of Biological Activity: Angiotensin-Converting Enzyme (ACE) Inhibition
A pivotal discovery in the history of this compound was the elucidation of its potent in vitro inhibitory activity against the Angiotensin-Converting Enzyme (ACE) and its subsequent demonstration of in vivo antihypertensive effects. A 2009 study investigating bioactive peptides from the insect Spodoptera littoralis identified the tripeptide Ala-Val-Phe as an ACE inhibitor. Further investigation revealed that this tripeptide is partially hydrolyzed in vivo to the more potent dipeptide, this compound[1].
Quantitative Data on ACE Inhibition
| Peptide | In Vitro ACE Inhibition (IC50) | In Vivo Effect on Blood Pressure in Spontaneously Hypertensive Rats (Single Oral Dose of 5 mg/kg) |
| Ala-Val-Phe | Less potent than this compound | Significant decrease |
| This compound | More potent than Ala-Val-Phe | Significant decrease |
Note: The 2009 study did not provide a specific IC50 value for this compound but stated it was a more potent in vitro ACE inhibitor than Ala-Val-Phe.
Experimental Protocols
In Vitro ACE Inhibition Assay:
-
Enzyme and Substrate: Commercially available rabbit lung ACE and the substrate hippuryl-histidyl-leucine (B1329654) (HHL) are used.
-
Reaction Buffer: A suitable buffer, such as a borate (B1201080) buffer with NaCl, is prepared.
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitory peptide (this compound) are incubated at 37°C.
-
Reaction Termination and Quantification: The reaction is stopped by the addition of an acid (e.g., HCl). The product, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).
-
Measurement: The amount of hippuric acid is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) after evaporation of the solvent and redissolving the residue in water.
-
IC50 Calculation: The concentration of the peptide that inhibits 50% of the ACE activity (IC50) is determined from a dose-response curve.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs):
-
Animal Model: Spontaneously hypertensive rats (SHRs) are used as a model for essential hypertension.
-
Blood Pressure Measurement: Systolic blood pressure is measured using a non-invasive tail-cuff method before and at various time points after administration of the peptide.
-
Administration: A single oral dose of this compound (e.g., 5 mg/kg body weight) is administered to the rats. A control group receives a vehicle (e.g., saline).
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between the peptide-treated and control groups.
Signaling Pathway: The Renin-Angiotensin System (RAS)
ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, this compound disrupts this pathway, leading to a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: Workflow for assessing the in vivo antihypertensive activity of this compound.
Sensory Properties: The Bitter Taste of this compound
Peptides composed of hydrophobic amino acids, such as valine and phenylalanine, are often associated with a bitter taste. While specific sensory panel data for pure this compound is not widely published, its chemical structure strongly suggests it contributes to the bitter taste profile of protein hydrolysates.
The perception of bitter taste is mediated by a family of G protein-coupled receptors known as TAS2Rs (Taste Receptors, Type 2). Phenylalanine itself has been shown to activate certain TAS2Rs.
General Mechanism of Bitter Taste Transduction
References
A Technical Guide to the Valine-Phenylalanine (Val-Phe) Peptide Bond: Characteristics, Conformation, and Analysis
Executive Summary
The dipeptide Valine-Phenylalanine (Val-Phe) serves as a fundamental model for understanding peptide structure, particularly the interplay of bulky and aromatic side chains in determining local conformation. The characteristics of the peptide bond linking Valine and Phenylalanine—its geometry, rigidity, and rotational freedom—are dictated by a combination of electronic effects inherent to the amide plane and steric constraints imposed by the isopropyl and benzyl (B1604629) side chains. This guide provides an in-depth analysis of the this compound peptide bond, summarizing its core physicochemical properties, conformational tendencies, and the experimental and computational methodologies used for its characterization. Quantitative data from crystallographic and spectroscopic studies are presented to offer a comprehensive view for researchers in structural biology and medicinal chemistry.
Physicochemical and Structural Characteristics
The peptide bond (CO-NH) is the covalent linkage that forms the backbone of proteins and peptides. Its properties are fundamental to protein folding and stability.
Planarity and Resonance
The peptide bond exhibits a planar geometry due to resonance delocalization of electrons between the carbonyl oxygen, carbon, and amide nitrogen atoms.[1][2] This resonance imparts a partial double-bond character (approximately 40%) to the C-N bond, restricting free rotation.[1][2] Consequently, the six atoms comprising the peptide group (Cαi, C'i, Oi, Ni+1, Hi+1, and Cαi+1) lie in the same plane.[3] This planarity is a critical constraint that reduces the conformational freedom of the polypeptide chain.
Backbone Dihedral Angles (φ, ψ, ω)
The conformation of the peptide backbone is primarily defined by three dihedral (torsion) angles:
-
Omega (ω): Describes rotation around the C'-N (peptide) bond.[3]
Due to the partial double-bond character, the ω angle is almost always restricted to a planar conformation, preferring the trans configuration (~180°) where the Cα atoms are on opposite sides of the peptide bond, minimizing steric clash.[3] The cis configuration (~0°) is rare and typically associated with proline residues.[3] The primary determinants of local conformation for this compound are therefore the φ and ψ angles.
Quantitative Geometric Data
Precise bond lengths and angles for this compound dipeptides are determined experimentally via single-crystal X-ray diffraction. Studies on L-phenylalanyl-L-valine and the protected dipeptide Boc-Phe-Val-OMe have provided high-resolution structural data.[4][5] While exact values vary slightly depending on the crystal packing and conformation, they generally fall within well-established ranges for peptides.
Table 1: Typical Peptide Backbone Geometric Parameters
| Parameter | Atom Path | Typical Value (Å or °) |
|---|---|---|
| Bond Lengths | ||
| N-Cα | N - Cα | ~1.46 Å |
| Cα-C' | Cα - C' | ~1.52 Å |
| C'-N (Peptide Bond) | C' - N | ~1.33 Å |
| C'=O | C' = O | ~1.23 Å |
| Bond Angles | ||
| N-Cα-C' | N - Cα - C' | ~111° |
| Cα-C'-N | Cα - C' - N | ~116° |
| Cα-C'=O | Cα - C' = O | ~121° |
Note: These are generalized values. Specific values for this compound conformations can be found in the cited crystallographic studies.[4][5]
Conformational Preferences
Crystal structure analyses of L-Valyl-L-phenylalanine and L-phenylalanyl-L-valine reveal that the dipeptide can adopt several distinct conformations.[4] Some of these observed structures serve as models for Type I and Type II β-turns, which are common secondary structure motifs in proteins.[4] In other contexts, such as in the protected form Boc-Phe-Val-OMe, the dipeptide exhibits an extended conformation.[5] The specific φ and ψ angles are highly dependent on the local environment and intermolecular interactions, such as hydrogen bonding.
Table 2: Representative Backbone Torsional Angles
| Angle | Atom Path | Typical Value (°) | Notes |
|---|---|---|---|
| φ (phi) | C'i-1-Ni-Cαi-C'i | Varies (-180 to +180) | Sterically constrained by side chains. |
| ψ (psi) | Ni-Cαi-C'i-Ni+1 | Varies (-180 to +180) | Sterically constrained by side chains. |
| ω (omega) | Cαi-C'i-Ni+1-Cαi+1 | ~180° | Planar and trans due to resonance. |
Spectroscopic and Conformational Analysis
A combination of experimental spectroscopy and computational modeling is employed to fully characterize the this compound peptide bond and its conformational landscape.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution.[6][7] 1D (¹H, ¹³C) and 2D (e.g., COSY, TOCSY, NOESY) experiments provide information on through-bond and through-space atomic connectivity.[6]
Table 3: Approximate ¹H NMR Chemical Shifts for this compound
| Proton | Valine Residue (ppm) | Phenylalanine Residue (ppm) |
|---|---|---|
| Amide (NH) | ~8.0 - 8.5 | ~7.8 - 8.3 |
| Alpha (αH) | ~4.0 - 4.4 | ~4.5 - 4.8 |
| Beta (βH) | ~2.1 - 2.3 | ~2.9 - 3.2 (diastereotopic) |
| Gamma (γH) | ~0.9 - 1.0 (diastereotopic CH₃) | ~7.2 - 7.4 (aromatic ring) |
Note: Values are estimates based on data from peptides containing this compound and can vary significantly with solvent, pH, and temperature.[6][8][9]
Table 4: Approximate ¹³C NMR Chemical Shifts for this compound
| Carbon | Valine Residue (ppm) | Phenylalanine Residue (ppm) |
|---|---|---|
| Carbonyl (C') | ~171 - 174 | ~170 - 173 |
| Alpha (Cα) | ~59 - 62 | ~54 - 57 |
| Beta (Cβ) | ~30 - 32 | ~37 - 40 |
| Gamma (Cγ) | ~18 - 20 (diastereotopic CH₃) | ~136 (aromatic C1) |
| Aromatic | - | ~126 - 130 |
Note: Values are generalized from studies on peptides containing these residues and are sensitive to the chemical environment.[10]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of chemical bonds. The amide I (C=O stretch, ~1600-1700 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) bands are particularly sensitive to peptide secondary structure.[11] Gas-phase IR spectroscopy on related Ac-Phe-AA-NH₂ dipeptides has identified specific amide V (N-H out-of-plane wagging) modes.[12]
Table 5: Characteristic IR Absorption Frequencies
| Band | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| Amide I | C=O Stretch | 1630 - 1700 |
| Amide II | N-H Bend + C-N Stretch | 1510 - 1580 |
| Amide V | N-H Wagging (Val) | 530 - 640 |
Note: Frequencies are highly dependent on conformation and hydrogen bonding.[11][12]
Conformational Space: The Ramachandran Plot
The Ramachandran plot visualizes the sterically allowed combinations of φ and ψ angles for an amino acid residue.[3] Due to their bulky side chains, both Valine (isopropyl group) and Phenylalanine (benzyl group) have restricted conformational freedom compared to simpler residues like Alanine. Their allowed regions are primarily concentrated in the β-sheet (top left quadrant) and α-helical (bottom left quadrant) areas of the plot.
Methodologies for Characterization
Experimental Protocol: NMR Spectroscopy
This protocol outlines a general workflow for the structural analysis of a dipeptide like this compound using solution-phase NMR.
-
Sample Preparation:
-
Dissolve 1-5 mg of high-purity (>95%) lyophilized this compound dipeptide in 500-600 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O). The H₂O/D₂O mixture is preferred for observing exchangeable amide protons.[6]
-
Adjust pH to a stable range (typically 4-6) to slow amide proton exchange.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
Allow the sample to equilibrate to the desired temperature (e.g., 298 K) inside the spectrometer.[13]
-
-
Data Acquisition:
-
1D Spectra: Acquire a standard ¹H spectrum to assess sample purity and identify proton environments. Acquire a ¹³C spectrum for carbon environment analysis.
-
2D Homonuclear Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds (e.g., NH-CαH, CαH-CβH).[14]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., all protons of a single amino acid residue).[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing distance restraints for 3D structure calculation.[13]
-
-
-
Data Analysis:
-
Process spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Use the TOCSY spectrum to identify the complete spin systems for the Valine and Phenylalanine residues.
-
Use the COSY spectrum to confirm sequential connectivities.
-
Assign NOESY cross-peaks to derive inter-proton distance restraints.
-
Utilize the distance and dihedral angle restraints (from coupling constants) in structure calculation software to generate an ensemble of solution conformations.
-
Computational Protocol: Conformational Analysis
Computational modeling complements experimental data by exploring the potential energy landscape of the dipeptide.
-
Initial Structure Generation:
-
Build the this compound dipeptide structure in silico using molecular modeling software (e.g., Avogadro, Maestro).
-
Define initial conformations, often starting with an extended (β-strand) or helical (α-helix) backbone geometry.
-
-
Molecular Dynamics (MD) Simulation:
-
Place the dipeptide in a simulation box with an explicit solvent model (e.g., water).
-
Select an appropriate force field (e.g., AMBER, CHARMM, OPLS) that accurately describes the interatomic forces.[16]
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system (solvent and ions) around the peptide.
-
Run a production MD simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations. Software like GROMACS is commonly used for this step.[17]
-
-
Analysis and Refinement:
-
Cluster the resulting trajectory to identify the most populated and stable conformational states.[18]
-
For each representative conformation, calculate properties such as φ/ψ angles, hydrogen bonds, and potential energy.
-
Optionally, perform higher-level quantum mechanics (QM) calculations (e.g., Density Functional Theory - DFT) on the low-energy conformers to refine their geometries and calculate spectroscopic properties (e.g., NMR chemical shifts) for direct comparison with experimental data.[19]
-
Conclusion
The Valine-Phenylalanine peptide bond provides a compelling case study in the principles of peptide structure. Its conformation is a delicate balance between the inherent planarity of the amide bond and the significant steric demands of its constituent amino acid side chains. Through a synergistic application of high-resolution experimental techniques like NMR and X-ray crystallography, and powerful computational methods such as molecular dynamics, a detailed picture of its structural landscape emerges. The data and methodologies presented in this guide offer a foundational resource for professionals engaged in peptide design, protein engineering, and the development of novel therapeutics, where a precise understanding of such fundamental interactions is paramount.
References
- 1. hmdb.ca [hmdb.ca]
- 2. BIOC0008 - Protein Structure and PyMol [bioinf.org.uk]
- 3. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal and molecular structure of Boc-Phe-Val-OMe; comparison of the peptide conformation with its dehydro analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. researchgate.net [researchgate.net]
- 17. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
stereoisomers of Valyl-phenylalanine and their activity
Valyl-phenylalanine, a dipeptide composed of the amino acids valine and phenylalanine, exists as four distinct stereoisomers due to the presence of two chiral centers. These stereoisomers—L-Val-L-Phe, D-Val-D-Phe, L-Val-D-Phe, and D-Val-L-Phe—exhibit differing biological activities, primarily related to taste perception. This technical guide provides a comprehensive overview of the synthesis, activity, and underlying mechanisms of these stereoisomers, with a focus on their interaction with taste receptors.
Introduction to Stereoisomerism in Valyl-phenylalanine
The chirality of the constituent amino acids, valine and phenylalanine, gives rise to four diastereomers of Valyl-phenylalanine:
-
L-Valyl-L-phenylalanine (L-Val-L-Phe): Composed of two naturally occurring L-amino acids.
-
D-Valyl-D-phenylalanine (D-Val-D-Phe): Composed of two non-naturally occurring D-amino acids.
-
L-Valyl-D-phenylalanine (L-Val-D-Phe): A mixed stereoisomer.
-
D-Valyl-L-phenylalanine (D-Val-L-Phe): A mixed stereoisomer.
The spatial arrangement of the side chains of these amino acids dictates their interaction with biological targets, most notably taste receptors, leading to distinct sensory perceptions.
Synthesis of Valyl-phenylalanine Stereoisomers
The synthesis of specific stereoisomers of Valyl-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support, ensuring precise control over the stereochemistry of the final dipeptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Valyl-phenylalanine Stereoisomers
This protocol outlines the manual synthesis of the four Valyl-phenylalanine stereoisomers using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-Val-OH, Fmoc-D-Val-OH, Fmoc-L-Phe-OH, Fmoc-D-Phe-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Acetonitrile
-
Water
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
To synthesize L-Val-L-Phe and D-Val-L-Phe, couple Fmoc-L-Phe-OH to the resin.
-
To synthesize L-Val-D-Phe and D-Val-D-Phe, couple Fmoc-D-Phe-OH to the resin.
-
Dissolve the corresponding Fmoc-amino acid, HBTU, and DIPEA in DMF and add to the resin. Agitate the mixture for 2 hours. Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.
-
Second Amino Acid Coupling:
-
To synthesize L-Val-L-Phe and L-Val-D-Phe, couple Fmoc-L-Val-OH.
-
To synthesize D-Val-L-Phe and D-Val-D-Phe, couple Fmoc-D-Val-OH.
-
Follow the coupling procedure described in step 3.
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized stereoisomers by mass spectrometry and NMR spectroscopy.
.
Activity of Valyl-phenylalanine Stereoisomers: A Matter of Taste
The primary biological activity associated with Valyl-phenylalanine stereoisomers is their taste. The spatial orientation of the amino acid side chains determines their ability to interact with and activate specific taste receptors on the tongue, leading to perceptions of bitterness or sweetness.
Quantitative Taste Data
Sensory panel testing has been used to determine the taste thresholds of some Valyl-phenylalanine stereoisomers. The bitterness threshold is the minimum concentration at which a substance is perceived as bitter.
| Stereoisomer | Taste | Bitterness Threshold (mM) | Reference |
| L-Val-L-Phe | Bitter | 6.0 | |
| D-Val-D-Phe | Sweet (predicted) | - | |
| L-Val-D-Phe | Sweet (predicted) | - | |
| D-Val-L-Phe | Bitter | Not Determined | - |
| L-Phe-L-Val | Bitter | 6.0 |
Data for D-Val-D-Phe and L-Val-D-Phe are predicted based on the general observation that dipeptides containing D-amino acids often elicit a sweet taste. Specific quantitative data for these stereoisomers is not currently available in the literature.
Experimental Protocol: Sensory Evaluation of Bitterness Threshold
This protocol describes a standard method for determining the bitterness threshold of a compound using a trained sensory panel.
Materials:
-
Purified Valyl-phenylalanine stereoisomers
-
Deionized, taste-free water
-
Series of calibrated tasting cups
-
Spitting cups
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Panelist Training: Train a panel of sensory assessors to recognize and rate the intensity of bitter taste using standard bitter compounds like caffeine (B1668208) or quinine.
-
Sample Preparation: Prepare a series of dilutions of each Valyl-phenylalanine stereoisomer in taste-free water, starting from a concentration below the expected threshold and increasing in logarithmic steps.
-
Triangle Test: For each concentration, present three samples to each panelist, two of which are plain water and one containing the dipeptide. The panelist's task is to identify the "odd" sample.
-
Threshold Determination: The individual's bitterness threshold is the lowest concentration at which they can reliably (e.g., in two out of three trials) distinguish the dipeptide solution from water.
-
Data Analysis: The group's bitterness threshold is typically calculated as the geometric mean of the individual thresholds.
Signaling Pathways in Taste Perception
The perception of taste is initiated by the interaction of taste molecules with specific G protein-coupled receptors (GPCRs) located in taste receptor cells on the tongue.
Bitter Taste Signaling Pathway
Bitter taste is mediated by the TAS2R family of bitter taste receptors. The binding of a bitter compound, such as L-Val-L-Phe, to a TAS2R activates a signaling cascade.
Figure 1: Simplified signaling cascade for bitter taste perception.
Sweet Taste Signaling Pathway
Sweet taste is primarily mediated by the TAS1R2/TAS1R3 heterodimeric receptor. The binding of a sweet compound, potentially including D-amino acid-containing dipeptides like D-Val-D-Phe, activates a similar G protein-coupled signaling cascade.
Figure 2: Simplified signaling cascade for sweet taste perception.
Structure-Activity Relationship and Molecular Docking
The difference in taste between the stereoisomers of Valyl-phenylalanine can be attributed to their varying abilities to fit into the binding pockets of taste receptors.
-
Bitter Taste: The bitterness of L-Val-L-Phe and L-Phe-L-Val is likely due to the hydrophobic side chains of valine and phenylalanine interacting with hydrophobic regions within the binding pocket of TAS2R bitter taste receptors. The specific spatial arrangement of these L-amino acids allows for optimal binding and activation of the receptor.
-
Sweet Taste: The predicted sweetness of D-Val-D-Phe and L-Val-D-Phe is based on the general principle that many D-amino acids and dipeptides containing them are sweet. Molecular modeling studies on the sweet taste receptor TAS1R2/TAS1R3 suggest that the binding pocket can accommodate the different spatial orientation of D-amino acid side chains, leading to receptor activation and a sweet taste perception. The precise interactions, however, require further investigation through molecular docking studies specific to these dipeptides.
Conclusion
The stereoisomers of Valyl-phenylalanine provide a clear example of how chirality at the molecular level can have a profound impact on biological activity, in this case, taste perception. While the bitterness of the L-L stereoisomers is quantitatively established, further research is needed to confirm and quantify the predicted sweet taste of the D-amino acid-containing counterparts. Detailed molecular docking studies of all four stereoisomers with their respective taste receptors will provide a more complete understanding of the structure-activity relationships and the molecular basis for their distinct tastes. This knowledge can be valuable for applications in food science, pharmacology, and the development of novel flavor modifiers.
Val-Phe: A Comprehensive Technical Guide on the Dipeptide Across Biological Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Val-Phe (Valyl-Phenylalanine) is a naturally occurring biomolecule composed of the amino acids L-valine and L-phenylalanine.[1] While seemingly simple in structure, this compound exhibits significant biological activities that are of growing interest in the fields of pharmacology, food science, and metabolic research. Its primary recognized role is as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[2] This technical guide provides an in-depth exploration of this compound, consolidating its known functions across different biological species, detailing the experimental protocols for its study, and presenting quantitative data and relevant biological pathways.
Physicochemical Properties of this compound
This compound is a dipeptide characterized by the presence of a hydrophobic, aliphatic side chain from valine and an aromatic side chain from phenylalanine.[3][4] These structural features are crucial for its biological interactions, particularly its ability to bind to the active sites of enzymes like ACE.
| Property | Value | Reference |
| Molecular Formula | C14H20N2O3 | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | [1] |
| CAS Number | 3918-92-1 | [1] |
| Appearance | Solid / White powder | [1][5] |
| Classification | Dipeptide | [1] |
Biological Activity and Occurrence in Diverse Species
This compound has been identified as a bioactive peptide with notable functions, primarily stemming from its role as a metabolite and a signaling molecule.[1][6]
Mammalian Systems: ACE Inhibition and Cardiovascular Regulation
In mammals, the most significant activity of this compound is its role in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. This compound acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is responsible for converting Angiotensin I to Angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound prevents this conversion, leading to vasodilation and a reduction in blood pressure.[7][8] The hydrophobic nature of both the valine and phenylalanine residues is thought to contribute to its effective binding within the hydrophobic pockets of the ACE active site.[8]
Insect-Derived Antihypertensive Peptides
Research has shown that this compound can be derived from insect protein. A study on the insect Spodoptera littoralis (Lepidoptera) identified the tripeptide Ala-Val-Phe as having in vitro ACE inhibitory activity.[2] Upon oral administration to spontaneously hypertensive rats, this tripeptide is partially hydrolyzed by mucosal peptidases into the more potent dipeptide, this compound. It is this resulting this compound that is believed to be primarily responsible for the observed in vivo antihypertensive effects.[2] A single oral dose of 5mg/kg of the parent tripeptide led to a significant decrease in the blood pressure of these rats.[2]
Role in Gustatory Perception (Taste)
Peptides composed of hydrophobic amino acids, such as valine and phenylalanine, are often associated with a bitter taste.[9] This bitterness is mediated by the TAS2R family of G protein-coupled receptors on the tongue.[10] While specific quantitative data on this compound's bitterness threshold is not widely available, its structural composition suggests it likely contributes to the bitter taste profile of protein hydrolysates. The ability to mask or modify this bitterness is a key area of research in food science and technology.
Signaling and Metabolic Pathways
The Renin-Angiotensin System (RAS) and ACE Inhibition
This compound exerts its primary physiological effect by intervening in the RAS pathway. The diagram below illustrates the canonical RAS cascade and the specific point of inhibition by this compound.
Metabolic Generation from Precursor Peptides
This compound often exists as part of a larger peptide sequence. Its release as a bioactive dipeptide is accomplished through enzymatic hydrolysis by peptidases, as seen with the insect-derived tripeptide Ala-Val-Phe.[2]
Experimental Protocols and Methodologies
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS is the standard method for chemically synthesizing peptides like this compound. The process involves sequentially adding protected amino acids to a growing chain anchored to a solid resin support.
Protocol Outline:
-
Resin Preparation: Start with a chloromethylated polystyrene resin (Merrifield resin).
-
Attachment of the First Amino Acid (Phenylalanine):
-
Protect the amino group of Phenylalanine with a Boc (tert-butyloxycarbonyl) group, forming Boc-Phe.
-
React the Boc-Phe with the resin via nucleophilic substitution to anchor it as an ester.[11]
-
-
Deprotection: Remove the Boc protecting group from the anchored Phe using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to expose the free amino group.[11]
-
Coupling of the Second Amino Acid (Valine):
-
Activate the carboxyl group of Boc-protected Valine (Boc-Val) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
-
React the activated Boc-Val with the free amino group of the resin-bound Phenylalanine to form the peptide bond.
-
-
Final Deprotection: Remove the Boc group from the N-terminal Valine using TFA in DCM.
-
Cleavage from Resin: Cleave the completed this compound dipeptide from the resin support using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[11]
-
Purification: Purify the resulting peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantification in Biological Samples
Determining the concentration of this compound in complex matrices like plasma or tissue homogenates typically requires a combination of chromatography and mass spectrometry.
Protocol Outline:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Precipitate larger proteins from the sample (e.g., plasma, tissue homogenate) using a solvent like acetonitrile (B52724) or an acid like trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing small molecules and peptides.
-
-
Solid Phase Extraction (SPE):
-
Use an SPE cartridge (e.g., C18) to desalt the sample and enrich for peptides. Elute the peptide fraction.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the cleaned sample onto an RP-HPLC system, typically with a C18 column. Use a gradient of water and acetonitrile (both containing a small amount of formic acid, e.g., 0.1%) to separate the peptides. This compound, being hydrophobic, will elute at a specific retention time.
-
Mass Spectrometry: The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS).
-
MS1: The instrument scans for the parent mass-to-charge ratio (m/z) of this compound.
-
MS2: The parent ion is fragmented, and the resulting daughter ions are detected. This fragmentation pattern is unique to this compound and provides high specificity for quantification.
-
-
-
Data Analysis: Quantify this compound by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
ACE Inhibition Assay
This spectrophotometric assay measures the ability of a compound like this compound to inhibit ACE activity. It uses a synthetic substrate that releases a chromophore upon cleavage by ACE.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., borate (B1201080) buffer with NaCl).
-
Dissolve the ACE enzyme (commercially available from rabbit lung) in the buffer.
-
Prepare a solution of the synthetic substrate FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine).
-
Prepare serial dilutions of the inhibitor (this compound) and a known inhibitor control (e.g., captopril).
-
-
Assay Procedure:
-
In a microplate well, add the ACE enzyme solution and the inhibitor solution (or buffer for the control).
-
Pre-incubate the mixture for a set time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the FAPGG substrate solution.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a microplate reader. The cleavage of FAPGG by ACE results in a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.[12]
-
Conclusion and Future Perspectives
The dipeptide this compound is a potent, naturally derived ACE inhibitor with demonstrated antihypertensive effects in animal models.[2] Its presence in diverse sources, from insects to potential protein hydrolysates, makes it a compound of significant interest for the development of functional foods and novel therapeutics for cardiovascular disease.
Future research should focus on:
-
Bioavailability and Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.
-
Expanding Species Analysis: Investigating the presence and role of this compound in other species, including plants and microorganisms.
-
Clinical Trials: Evaluating the efficacy and safety of this compound or its precursors as a treatment for hypertension in human subjects.
-
Structure-Activity Relationship: Synthesizing and testing this compound analogs to optimize ACE inhibitory activity and other biological functions.
This guide consolidates the current technical knowledge on this compound, providing a foundation for researchers and developers to explore its full therapeutic and functional potential.
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ala-Val-Phe and this compound: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel mechanism of inhibition of human angiotensin-I-converting enzyme (ACE) by a highly specific phosphinic tripeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. homework.study.com [homework.study.com]
- 12. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predicted Biological Activity of Valyl-Phenylalanine (Val-Phe): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valyl-Phenylalanine (Val-Phe) is a dipeptide composed of the amino acids L-valine and L-phenylalanine.[1] As a product of protein hydrolysis, this compound is increasingly recognized for its potential as a bioactive compound with therapeutic applications. This technical guide provides a comprehensive overview of the predicted and established biological activities of this compound, with a focus on its role as an inhibitor of key enzymes in metabolic and cardiovascular regulation. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Predicted Biological Activities
The primary predicted biological activities of this compound are the inhibition of Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV). These activities are attributed to the structural characteristics of the dipeptide, which allow it to interact with the active sites of these enzymes.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is a predicted and experimentally supported inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a critical role in elevating blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension.
Studies have shown that this compound exhibits in vitro ACE inhibitory activity.[1] It has been described as a more potent in vitro ACE inhibitor than its parent tripeptide, Ala-Val-Phe.[1] While specific quantitative data for this compound is limited in the available literature, the inhibitory potential of dipeptides with similar structures suggests its significance. For context, the IC50 values for various dipeptides against ACE are presented in Table 1. The antihypertensive effect of this compound has been demonstrated in vivo, where oral administration led to a significant decrease in the blood pressure of spontaneously hypertensive rats.[1]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
This compound is also predicted to be an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis. DPP-IV is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control. This mechanism of action is the basis for a class of drugs used in the treatment of type 2 diabetes.
Quantitative Data Summary
The following tables summarize the available quantitative data for the ACE and DPP-IV inhibitory activities of various dipeptides to provide a comparative context for the predicted activity of this compound.
Table 1: ACE Inhibitory Activity of Various Dipeptides
| Dipeptide | IC50 (µM) | Source Organism/Enzyme |
| Val-Trp | 0.58 | Not Specified |
| Ile-Trp | 0.50 | Not Specified |
| Leu-Trp | 1.11 | Not Specified |
| Trp-Val | 307.61 | Not Specified |
Note: IC50 values can vary depending on the assay conditions.
Table 2: DPP-IV Inhibitory Activity of Various Dipeptides
| Dipeptide | IC50 (µM) | Mode of Inhibition |
| Trp-Arg | <45 | Not Specified |
| Trp-Lys | <45 | Not Specified |
| Trp-Leu | <45 | Not Specified |
| Phe-Pro | 0.36 | Not Specified |
| Ile-Pro | 0.41 | Not Specified |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways
Renin-Angiotensin System (RAS) and ACE Inhibition
The diagram below illustrates the Renin-Angiotensin System and the point of intervention by an ACE inhibitor like this compound.
DPP-IV Inhibition and Incretin Signaling
The following diagram depicts the role of DPP-IV in the incretin signaling pathway and how its inhibition by this compound can lead to improved glucose homeostasis.
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric measurement of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
This compound (or other test compounds)
-
Captopril (B1668294) (positive control)
-
Sodium Borate (B1201080) Buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Deionized Water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in cold sodium borate buffer.
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare various concentrations of this compound and captopril in sodium borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, mix 50 µL of the HHL solution with 20 µL of the this compound solution (or buffer for control, or captopril for positive control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 1 mL of ethyl acetate to each tube and vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer 800 µL of the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This protocol is a fluorescence-based assay for screening DPP-IV inhibitors using the fluorogenic substrate Gly-Pro-AMC.
Materials and Reagents:
-
Human recombinant DPP-IV
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound (or other test compounds)
-
Sitagliptin or Vildagliptin (positive control)
-
Tris-HCl Buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPP-IV in Tris-HCl buffer.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
-
Assay in a 96-well Plate:
-
Add 25 µL of Tris-HCl buffer to each well.
-
Add 5 µL of the this compound solution (or DMSO for control, or positive control).
-
Add 10 µL of the DPP-IV solution to all wells except the blank. Add 10 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Calculation:
-
The percentage of DPP-IV inhibition is calculated using the formula: % Inhibition = [(F_control - F_sample) / F_control] x 100 where F_control is the fluorescence of the control and F_sample is the fluorescence of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflows
Workflow for In Vitro ACE Inhibition Assay
Workflow for In Vitro DPP-IV Inhibition Assay
Other Potential Biological Activities
Based on the constituent amino acids, this compound may possess other biological activities that warrant further investigation:
-
Antioxidant Activity: Both phenylalanine and valine have been associated with antioxidant properties. Phenylalanine can act as a precursor for phenolic compounds, which are known for their antioxidant effects.
-
Anti-inflammatory Activity: Some studies suggest that phenylalanine may have a role in modulating inflammatory responses.
-
Antimicrobial and Anticancer Potential: While less explored for this compound specifically, dipeptides are being investigated for a wide range of therapeutic applications, including antimicrobial and anticancer activities.
Conclusion and Future Perspectives
The dipeptide this compound shows significant promise as a bioactive compound, primarily through its predicted inhibition of ACE and DPP-IV. These activities suggest its potential therapeutic application in the management of hypertension and type 2 diabetes. While qualitative evidence for these activities exists, further research is required to quantify the inhibitory potency of this compound with specific IC50 values. The detailed experimental protocols and workflows provided in this guide offer a framework for such investigations. Furthermore, exploring other potential bioactivities, such as antioxidant and anti-inflammatory effects, could broaden the therapeutic scope of this promising dipeptide. Future research should focus on in vivo studies to confirm the efficacy and safety of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Val-Phe Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of the dipeptide Val-Phe (Valyl-Phenylalanine) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed herein cover all stages of the synthesis, from resin preparation to final peptide cleavage and purification.
Overview of Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides on a solid support, or resin. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed due to its mild reaction conditions.[1] The synthesis cycle involves the iterative deprotection of the N-terminal Fmoc group and the subsequent coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.[1]
The synthesis of this compound begins with the C-terminal amino acid, Phenylalanine (Phe), attached to a suitable resin, typically Wang resin, which yields a C-terminal carboxylic acid upon cleavage.[2][3] Following the attachment of Phe, the Fmoc protecting group is removed, and Valine (Val) is coupled to the free amine of the resin-bound Phe. Finally, the completed dipeptide is cleaved from the resin and deprotected.
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted below.
Caption: Workflow for the solid-phase synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Wang Resin | 100-200 mesh, ~1.0 mmol/g | Standard Supplier |
| Fmoc-Phe-OH | Peptide Synthesis Grade | Standard Supplier |
| Fmoc-Val-OH | Peptide Synthesis Grade | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Standard Supplier |
| HATU | Peptide Synthesis Grade | Standard Supplier |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Standard Supplier |
| Piperidine (B6355638) | Reagent Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | Reagent Grade | Standard Supplier |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Diethyl ether | Reagent Grade, cold | Standard Supplier |
| Acetic Anhydride (B1165640) | Reagent Grade | Standard Supplier |
| Pyridine (B92270) | Reagent Grade | Standard Supplier |
Experimental Protocols
Protocol 1: Loading of Fmoc-Phe-OH onto Wang Resin
This protocol describes the esterification of the first amino acid, Fmoc-Phe-OH, to the hydroxyl groups of the Wang resin.
Reaction Scheme:
Caption: Loading of Fmoc-Phe-OH onto Wang resin.
Procedure:
-
Swell the Wang resin (1.0 g, ~1.0 mmol) in DMF (10-15 mL) for 30-60 minutes in a reaction vessel.[2]
-
In a separate flask, dissolve Fmoc-Phe-OH (3.0 mmol), HOBt (3.0 mmol) in DMF.[2]
-
Add DIC (3.0 mmol) to the Fmoc-Phe-OH solution and allow to pre-activate for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activated Fmoc-Phe-OH solution.
-
Add DMAP (0.1 mmol) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 1:1:8 v/v/v) for 30-60 minutes.[2]
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[2][4]
Quantitative Data Summary for Loading:
| Parameter | Value |
| Resin Substitution | ~1.0 mmol/g |
| Fmoc-Phe-OH Equivalents | 3.0 |
| DIC Equivalents | 3.0 |
| HOBt Equivalents | 3.0 |
| DMAP Equivalents | 0.1 |
| Reaction Time | 2-4 hours |
| Capping Time | 30-60 minutes |
Protocol 2: Fmoc Deprotection
This protocol details the removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
Reaction Scheme:
Caption: Fmoc deprotection reaction.
Procedure:
-
Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.[5]
-
Drain the DMF and add a solution of 20% piperidine in DMF.[3][5]
-
Agitate the mixture at room temperature for 5 minutes.[5]
-
Drain the solution and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]
-
Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Quantitative Data Summary for Fmoc Deprotection:
| Parameter | Value |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF |
| Treatment 1 Time | 5 minutes |
| Treatment 2 Time | 15 minutes |
Protocol 3: Coupling of Fmoc-Val-OH
This protocol outlines the coupling of the second amino acid, Fmoc-Val-OH, to the deprotected Phe-Wang resin.
Procedure:
-
In a separate vessel, dissolve Fmoc-Val-OH (3.0 mmol) and HATU (3.0 mmol) in DMF.
-
Add DIPEA (6.0 mmol) to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.[6]
-
Add the activated amino acid solution to the deprotected H-Phe-Wang resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.[1] Due to the steric hindrance of Valine, a longer reaction time may be required.[1]
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[1] If the test is positive, the coupling step should be repeated.
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
Quantitative Data Summary for Coupling:
| Parameter | Value |
| Fmoc-Val-OH Equivalents | 3.0 |
| HATU Equivalents | 3.0 |
| DIPEA Equivalents | 6.0 |
| Reaction Time | 1-4 hours |
Protocol 4: Cleavage of this compound from Wang Resin
This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups (though none are present in this compound).
Procedure:
-
Wash the Fmoc-Val-Phe-Wang resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][7]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours.[3][8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[9]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[9]
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[9]
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary for Cleavage:
| Parameter | Value |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) |
| Reaction Time | 2-3 hours |
Purification and Characterization
The crude this compound peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product can be confirmed by mass spectrometry and analytical RP-HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of Valine, inefficient activation. | Extend coupling time, perform a double coupling, use a more potent coupling reagent.[1] |
| Incomplete Fmoc Deprotection | Degraded piperidine solution, insufficient reaction time. | Use a fresh piperidine solution, extend deprotection time.[5] |
| Low Cleavage Yield | Incomplete cleavage reaction. | Extend cleavage time, ensure anhydrous conditions. |
These protocols provide a robust framework for the successful solid-phase synthesis of the this compound dipeptide. Adherence to these procedures and careful monitoring of reaction completion will ensure a high yield of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. peptide.com [peptide.com]
Purification Techniques for Valyl-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the dipeptide Valyl-phenylalanine (Val-Phe). The methodologies described herein are essential for obtaining high-purity this compound, a critical requirement for research, development, and quality control in the pharmaceutical and biotechnology industries. The primary techniques covered include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), Crystallization, and Liquid-Liquid Extraction (LLE).
Introduction to Valyl-phenylalanine Purification
Valyl-phenylalanine is a dipeptide composed of the amino acids valine and phenylalanine. Its purification from a crude synthetic mixture or a complex biological matrix is a crucial step to remove impurities such as unreacted amino acids, byproducts of peptide synthesis (e.g., truncated or deletion sequences), and residual solvents. The choice of purification technique depends on the initial purity of the sample, the desired final purity, the scale of the purification, and the physicochemical properties of this compound and its contaminants.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for peptide purification due to its high resolution and efficiency.[1][2] The separation is based on the hydrophobic interactions between the dipeptide and the non-polar stationary phase. This compound, containing a hydrophobic phenylalanine residue and a moderately hydrophobic valine residue, is well-suited for this technique.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of a dipeptide similar to Valyl-phenylalanine using preparative RP-HPLC.
| Parameter | Crude Sample | Purified Sample |
| Purity (by analytical HPLC) | ~60-70% | >98% |
| Yield | - | ~70-85% |
| Recovery | - | >90% |
Note: Data is representative and may vary depending on the initial sample purity and specific chromatographic conditions.
Experimental Protocol: Preparative RP-HPLC
Objective: To purify crude Valyl-phenylalanine to a purity of >98%.
Materials:
-
Crude Valyl-phenylalanine
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 mm ID x 250 mm, 10 µm particle size)
-
Analytical RP-HPLC system for purity analysis
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal volume of Mobile Phase A to a concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 215 nm and 280 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-60% B (linear gradient)
-
35-40 min: 60-90% B (wash)
-
40-45 min: 90-10% B (re-equilibration)
-
-
Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak eluting from the column.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical RP-HPLC method to determine their purity.
-
-
Product Recovery:
-
Pool the fractions with the desired purity (>98%).
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.
-
Experimental Workflow Diagram
Caption: Workflow for RP-HPLC purification of Valyl-phenylalanine.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[3] this compound is an amphoteric molecule, meaning it can carry a positive, negative, or neutral charge depending on the pH of the solution. This property allows for its purification using either cation or anion exchange chromatography.
Quantitative Data Summary
The following table provides expected quantitative data for a two-step purification process involving IEC followed by a polishing step.
| Parameter | Crude Sample | After IEC | Final Product |
| Purity (by analytical HPLC) | ~60-70% | ~85-95% | >98% |
| Recovery (per step) | - | ~80-90% | ~90-95% |
| Overall Yield | - | - | ~70-80% |
Note: Data is representative and may vary based on specific conditions and the nature of impurities.
Experimental Protocol: Cation-Exchange Chromatography
Objective: To perform an initial purification of crude Valyl-phenylalanine to remove basic impurities and some neutral species.
Materials:
-
Crude Valyl-phenylalanine
-
Strong cation exchange resin (e.g., SP Sepharose)
-
Sodium acetate (B1210297) buffers (pH 4.0 and pH 5.5)
-
Sodium chloride
-
Chromatography column
Procedure:
-
Resin Equilibration:
-
Pack the chromatography column with the strong cation exchange resin.
-
Equilibrate the column with 5-10 column volumes (CV) of starting buffer (e.g., 20 mM sodium acetate, pH 4.0).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the starting buffer.
-
Adjust the pH of the sample to 4.0. At this pH, this compound will have a net positive charge and bind to the cation exchanger.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 CV of the starting buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., 0-1 M NaCl in the starting buffer) or by increasing the pH (e.g., to pH 5.5, closer to the isoelectric point of this compound).
-
-
Fraction Analysis:
-
Collect fractions and analyze for the presence of this compound using UV absorbance at 254 nm or a suitable analytical method.
-
-
Further Processing:
-
Pool the fractions containing this compound.
-
This partially purified product may require a subsequent polishing step, such as RP-HPLC, to achieve higher purity.
-
Experimental Workflow Diagram
Caption: Workflow for cation-exchange chromatography of this compound.
Crystallization
Crystallization is a powerful technique for purifying solid compounds. For dipeptides, it can be an effective method to obtain a highly pure product, particularly when dealing with large quantities. The success of crystallization depends heavily on the solubility of this compound in different solvent systems.
Quantitative Data Summary
| Parameter | Crude Sample | After Crystallization |
| Purity (by analytical HPLC) | ~70-80% | >99% |
| Yield | - | ~60-80% |
| Recovery of Mother Liquor | - | Further purification may be possible |
Note: Yield is highly dependent on the solubility and the initial purity of the crude material.
Experimental Protocol: Cooling Crystallization
Objective: To purify Valyl-phenylalanine by crystallization from a solvent-antisolvent system.
Materials:
-
Partially purified Valyl-phenylalanine
-
Deionized water
-
Heating magnetic stirrer
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Dissolution:
-
In the crystallization vessel, dissolve the crude or partially purified this compound in a minimal amount of hot water (e.g., 60-70 °C).
-
-
Antisolvent Addition:
-
While stirring, slowly add ethanol (the antisolvent) to the hot aqueous solution until a slight turbidity persists.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the vessel from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, subsequently place the vessel in an ice bath or refrigerator for several hours or overnight.
-
-
Crystal Harvesting:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
-
Logical Relationship Diagram
Caption: Logical flow for the crystallization of Valyl-phenylalanine.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a useful technique for preliminary purification or for the removal of certain types of impurities, such as residual organic solvents from a synthesis. The separation is based on the differential solubility of this compound and impurities in two immiscible liquid phases.
Quantitative Data Summary
| Parameter | Before LLE | After LLE |
| Analyte Recovery in Aqueous Phase | - | >95% |
| Impurity Removal (e.g., organic solvent) | - | >90% |
| Purity Improvement | Dependent on the nature of impurities | Variable |
Note: LLE is typically used as a work-up step rather than a final purification method for high-purity peptides.
Experimental Protocol: Removal of Organic Impurities
Objective: To remove non-polar organic impurities from an aqueous solution of Valyl-phenylalanine.
Materials:
-
Aqueous solution of crude Valyl-phenylalanine
-
Ethyl acetate or Dichloromethane
-
Separatory funnel
-
Sodium chloride (for brine)
Procedure:
-
pH Adjustment:
-
Adjust the pH of the aqueous this compound solution to a value where the dipeptide is highly water-soluble and charged (e.g., acidic pH of ~3 or basic pH of ~9).
-
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate.
-
-
Phase Separation:
-
Drain the lower layer (the organic layer if using dichloromethane, or the aqueous layer if using ethyl acetate).
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of the impurities.
-
-
Back-Washing (Optional):
-
Wash the combined organic layers with a small amount of fresh aqueous buffer to recover any extracted this compound.
-
-
Final Processing:
-
The purified aqueous layer containing this compound can be further processed (e.g., by lyophilization) to isolate the dipeptide.
-
Experimental Workflow Diagram
Caption: Workflow for liquid-liquid extraction of Valyl-phenylalanine.
Conclusion
The purification of Valyl-phenylalanine to a high degree of purity is achievable through the systematic application of the techniques described in this document. RP-HPLC remains the most powerful method for achieving high-resolution separation and is suitable for both analytical and preparative scales. Ion-exchange chromatography offers an orthogonal separation mechanism that is particularly useful as an initial capture step. Crystallization can be a highly effective and economical method for large-scale purification, yielding a product of very high purity. Liquid-liquid extraction is a valuable tool for sample work-up and the removal of specific impurities. The optimal purification strategy for Valyl-phenylalanine will often involve a combination of these techniques to achieve the desired purity and yield for specific research and development applications.
References
HPLC Analysis of Val-Phe Dipeptide: An Application Note and Protocol
This document provides a detailed application note and protocol for the analysis of the dipeptide Valyl-Phenylalanine (Val-Phe) using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide analysis.
Introduction
The this compound dipeptide, composed of L-valine and L-phenylalanine, is a small peptide fragment relevant in various fields, including biochemistry and pharmaceutical sciences.[1][2] Accurate and robust analytical methods are crucial for its identification, quantification, and purity assessment. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of peptides due to its high resolution and sensitivity.[3][4] This application note outlines a typical RP-HPLC method for the analysis of this compound, covering the principle, experimental protocol, and expected results.
The separation of this compound by RP-HPLC is based on its hydrophobic interaction with the stationary phase. The hydrophobicity of the valine and phenylalanine residues allows for retention on a nonpolar stationary phase, such as C18, while a polar mobile phase is used for elution.[5][6] By gradually increasing the organic solvent content in the mobile phase, the dipeptide is eluted and detected by a UV detector.
Experimental Protocol
This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.
Materials and Equipment
-
Reagents:
-
This compound dipeptide standard
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC-grade
-
-
Equipment:
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.[5]
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.[5]
-
Sample Diluent: Mobile Phase A is recommended as the sample diluent to ensure compatibility with the initial mobile phase conditions.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of working standards at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) for linearity assessment.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range.[7] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions
The following are typical starting conditions for the analysis of this compound. These may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 - 40 °C[5][8] |
| Detection | UV at 215 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring)[5] |
| Injection Volume | 10 - 20 µL |
Data Presentation
Quantitative data from the HPLC analysis should be systematically recorded and analyzed. The following tables provide a template for presenting typical results.
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Repeatability (%RSD) | ≤ 2.0% | < 1.5% |
Quantitative Analysis
The following table summarizes the expected quantitative data for this compound analysis.
| Parameter | Expected Value/Range |
| Retention Time (t_R) | Dependent on specific conditions, but expected to be consistent. |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Method-dependent, typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Method-dependent, typically in the µg/mL range. |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Diagrams illustrating the experimental workflow and the logical relationships in the HPLC separation process are provided below.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Factors influencing the HPLC separation of this compound.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the analysis of the this compound dipeptide. The protocol and conditions outlined in this application note serve as a solid starting point for method development and routine analysis. Optimization of the chromatographic parameters may be necessary to achieve desired performance characteristics depending on the specific analytical requirements. Proper system suitability testing and method validation are essential to ensure accurate and precise results.
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. almacgroup.com [almacgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Application Note: High-Throughput Quantification of Val-Phe Dipeptide in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of the dipeptide Valyl-Phenylalanine (Val-Phe) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it provides a framework for data analysis and presents representative quantitative data. This method is suitable for various research applications, including pharmacokinetic studies, metabolomics, and drug discovery.
Introduction
The analysis of small peptides, such as this compound, in complex biological matrices presents analytical challenges due to their low abundance and potential for matrix interference. LC-MS/MS has emerged as the gold standard for peptide quantification due to its high selectivity, sensitivity, and throughput. This application note provides a detailed protocol for the reliable quantification of this compound, contributing to a better understanding of its physiological and pathological roles.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix. Protein precipitation is a common and effective method for preparing plasma and tissue homogenates for peptide analysis.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw biological samples on ice.
-
In a microcentrifuge tube, add 100 µL of the sample.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 300 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The molecular weight of this compound is approximately 264.32 g/mol . The protonated precursor ion ([M+H]⁺) would be m/z 265.15. Specific product ions for MRM need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Theoretical fragmentation can also be predicted using software tools.
Predicted MRM Transitions for this compound ([M+H]⁺ = 265.15):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 265.15 | To be determined | To be optimized |
| 265.15 | To be determined | To be optimized |
Note: The user should experimentally determine the optimal product ions and collision energies for their specific instrument and conditions.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide a template for presenting calibration curve data and sample quantification results. As no specific quantitative data for this compound was found in the literature, representative data for a similar dipeptide, Carnosine, is provided as an example.
Table 1: Representative Calibration Curve for a Dipeptide (Carnosine)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.974 | 99.1 |
| 1000 | 11.982 | 98.9 |
Linearity: R² > 0.995
Table 2: Representative Quantification of Dipeptides in Mouse Tissues (fmol/mg tissue)
| Dipeptide | Liver | Kidney | Muscle | Brain |
| Carnosine | 120 | 85 | 1500 | 45 |
| Anserine | 50 | 30 | 2500 | 20 |
| Gly-Pro | 250 | 180 | 90 | 120 |
| Pro-Gly | 80 | 60 | 40 | 50 |
Mandatory Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: Key considerations for developing a robust LC-MS/MS method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the dipeptide this compound in biological matrices using LC-MS/MS. The described methodology, including sample preparation, chromatography, and mass spectrometry, offers a sensitive and selective approach for researchers in various scientific disciplines. Adherence to these protocols will enable the generation of high-quality, reproducible data for a deeper understanding of the roles of this compound in biological systems.
Application Notes and Protocols for Val-Phe as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-Valyl-L-Phenylalanine (Val-Phe) serves as a valuable substrate for assaying the activity of specific proteases, particularly chymotrypsin (B1334515) and certain cathepsins. Its structure, composed of a valine residue followed by a phenylalanine residue, makes it a target for endopeptidases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme assays, catering to the needs of researchers in basic science and drug development.
This compound is a dipeptide formed from L-valine and L-phenylalanine residues and is recognized as a metabolite.[3] Its utility in enzyme assays stems from the specificity of certain proteases. Chymotrypsin, a key digestive enzyme, preferentially cleaves peptide bonds after aromatic amino acids like phenylalanine, making this compound an excellent substrate for studying its activity.[2][4] Similarly, Cathepsin A, a lysosomal serine carboxypeptidase, is known to hydrolyze peptides containing hydrophobic amino acids.[5]
The application of this compound in enzyme assays is crucial for various research areas, including:
-
Enzyme Kinetics: Determining key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) to characterize enzyme performance.
-
Inhibitor Screening: Evaluating the potency of potential drug candidates by measuring their half-maximal inhibitory concentration (IC50).[3]
-
Drug Discovery: Identifying and characterizing novel protease inhibitors for therapeutic development.
This document outlines both label-free and fluorometric assay methodologies, providing researchers with versatile options for their specific experimental needs.
Enzyme Specificity and Cleavage
Chymotrypsin: This serine protease, found in the digestive system, plays a crucial role in protein breakdown.[1][6][7][8][9] It exhibits a strong preference for cleaving peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[2][10] The aromatic side chain of phenylalanine in the P1 position of this compound fits snugly into the S1 hydrophobic pocket of the chymotrypsin active site, facilitating efficient hydrolysis of the peptide bond.[2][4]
Cathepsin A: Also known as lysosomal carboxypeptidase, Cathepsin A is involved in protein degradation within lysosomes and the processing of bioactive peptides.[5][11] It displays a broad substrate specificity, with a preference for peptides containing hydrophobic amino acids at the C-terminus.[5] While its primary activity is carboxypeptidase, its ability to cleave internal peptide bonds in certain substrates makes this compound a potential substrate for investigating its endopeptidase activity.
Data Presentation
Table 1: Kinetic Parameters of Chymotrypsin with Various Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| N-Succinyl-L-Phenylalanine-p-nitroanilide | 0.05 - 0.1 | 0.03 - 0.05 | 300 - 1000 | [12] |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | 0.1 - 0.2 | 150 - 200 | 7.5 x 10⁵ - 2 x 10⁶ | [13] |
| Ac-Phe-Ala-Thr-Phe(p-NO₂)-Anb(5,2)-NH₂ | - | - | 6.0 x 10⁵ | [10] |
Table 2: Kinetic Parameters of Cathepsin A with a Dipeptide Substrate
| Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Z-Phe-Leu | 0.04 - 0.07 | 12.1 - 35 | [5] |
Note: As with chymotrypsin, the specific kinetic parameters for this compound with Cathepsin A should be determined experimentally.
Table 3: IC50 Values of Chymotrypsin Inhibitors
| Inhibitor | Substrate Used | IC50 | Reference |
| Chymostatin | Casein | ~15 µg/mL | [2] |
| Tos-Phe-Ala-Thr-Phe(p-NO₂)-CHO | Ac-Phe-Ala-Thr-Phe(p-NO₂)-Anb(5,2)-NH₂ | 1.12 x 10⁻⁸ M (Ki) | [10] |
| Various boronic acids | Not specified | Good correlation between Ki and cell replication IC50 | [3] |
Note: IC50 values are highly dependent on assay conditions, including substrate concentration. The provided values serve as a reference.
Experimental Protocols
Protocol 1: Label-Free this compound Cleavage Assay using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the direct quantification of the cleavage products, Valine and Phenylalanine, without the need for labeled substrates.
1. Materials:
-
L-Valyl-L-Phenylalanine (this compound)
-
Enzyme (e.g., α-chymotrypsin from bovine pancreas, human Cathepsin A)
-
Assay Buffer:
-
For Chymotrypsin: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂
-
For Cathepsin A: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5
-
-
Quenching Solution: 10% Trichloroacetic Acid (TCA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards: L-Valine and L-Phenylalanine
2. Procedure:
-
Prepare Reagents:
-
Dissolve this compound in Assay Buffer to create a stock solution (e.g., 10 mM).
-
Prepare a stock solution of the enzyme in a suitable buffer (refer to manufacturer's instructions).
-
Prepare a dilution series of Valine and Phenylalanine standards in Assay Buffer for the standard curve.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the desired volume of Assay Buffer.
-
Add the this compound substrate to the desired final concentration (e.g., starting with a range from 0.1 to 5 mM for kinetic studies).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for chymotrypsin).
-
Initiate the reaction by adding the enzyme to a final concentration that results in a linear rate of product formation over the desired time course.
-
Incubate the reaction for a specific time period (e.g., 10, 20, 30 minutes). It is recommended to perform a time-course experiment to determine the linear range of the reaction.
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto the C18 column.
-
Use a gradient elution method to separate this compound, Valine, and Phenylalanine. An example gradient is: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B. The flow rate is typically 1 mL/min.[14][15][16]
-
Monitor the absorbance at 214 nm or 220 nm for peptide bonds and aromatic residues.
-
Quantify the amount of Phenylalanine and/or Valine produced by comparing the peak areas to the standard curve.
-
4. Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction in terms of product formed per unit time.
-
For kinetic studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, perform the assay with varying concentrations of the inhibitor and a fixed substrate concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[3]
Protocol 2: Fluorometric Coupled Enzyme Assay for this compound Cleavage
This protocol utilizes a secondary enzyme to produce a fluorescent signal upon the release of one of the cleavage products. For example, the release of Phenylalanine can be coupled to an assay that detects this amino acid.
1. Materials:
-
L-Valyl-L-Phenylalanine (this compound)
-
Enzyme (e.g., α-chymotrypsin, Cathepsin A)
-
Assay Buffer (as in Protocol 1)
-
Phenylalanine Dehydrogenase (or another suitable coupling enzyme)
-
NAD⁺
-
Resazurin
-
Diaphorase
-
96-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound, enzyme, NAD⁺, Resazurin, and Diaphorase in appropriate buffers.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the Assay Buffer.
-
Add NAD⁺, Resazurin, Diaphorase, and Phenylalanine Dehydrogenase to their final concentrations.
-
Add the this compound substrate.
-
Pre-incubate the plate at the optimal temperature for the primary enzyme.
-
Initiate the reaction by adding the primary enzyme (chymotrypsin or cathepsin A).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over time (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
4. Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of Phenylalanine production.
-
Calculate the initial velocity and perform kinetic and inhibition analyses as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Chymotrypsin in Protein Digestion
Chymotrypsin is a key player in the digestive cascade that breaks down dietary proteins into absorbable amino acids.[1][6][7][8][9]
References
- 1. Processes of Digestion and Absorption. | BIO103: Human Biology [courses.lumenlearning.com]
- 2. scbt.com [scbt.com]
- 3. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proteolytic Activation of Human Cathepsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7.3 Protein Digestion and Absorption – Nutrition and Physical Fitness [pressbooks.calstate.edu]
- 7. med.libretexts.org [med.libretexts.org]
- 8. Protein Digestion: Enzymes, Absorption, and Ways to Improve Digestion [healthline.com]
- 9. Protein Digestion and Absorption – Human Nutrition [DEPRECATED] [pressbooks-dev.oer.hawaii.edu]
- 10. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Solid-state enzymatic reactions. II. Chymotrypsin hydrolysis of N-succinyl-L-phenylalanine n-nitroanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Quantification of Valyl-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valyl-phenylalanine (Val-Phe) is a dipeptide composed of the amino acids valine and phenylalanine. As an incomplete breakdown product of protein metabolism, its quantification in biological matrices is of growing interest in metabolic research and drug development.[1] Accurate and robust analytical methods are essential for determining the physiological and pathological roles of this dipeptide. These application notes provide detailed protocols for the quantification of Valyl-phenylalanine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for its sensitivity and specificity.[2]
Analytical Standards
A certified analytical standard is crucial for accurate quantification. While a specific standard for Valyl-phenylalanine may need to be sourced from a specialty chemical supplier, L-phenylalanine standards are readily available and can be used for initial system suitability tests and as a reference.[3] For quantitative analysis, a Valyl-phenylalanine standard of known purity (e.g., >99.0%) is required.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Valyl-phenylalanine in relatively simple matrices or at higher concentrations.
Sample Preparation (Aqueous Samples):
-
Accurately weigh and dissolve the Valyl-phenylalanine analytical standard in ultrapure water to prepare a stock solution of 1 mg/mL.[4]
-
Prepare a series of calibration standards by serially diluting the stock solution with ultrapure water to concentrations ranging from 1 to 100 µg/mL.[4]
-
For unknown samples, dissolve them in ultrapure water to an expected concentration within the calibration range.[4]
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[4]
Instrumentation and Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detector at 210 nm.[4]
-
Injection Volume: 20 µL.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying Valyl-phenylalanine in complex biological matrices such as plasma or tissue extracts.[5]
Sample Preparation (Biological Matrix - e.g., Plasma):
-
Prepare calibration standards and quality control samples by spiking known concentrations of Valyl-phenylalanine into the matrix of interest.[4]
-
To 1 volume of sample (e.g., 100 µL of plasma), add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled Valyl-phenylalanine) to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 0.1% formic acid in water, for LC-MS/MS analysis.[6]
Instrumentation and Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Gradient: A fast gradient tailored to the retention time of Valyl-phenylalanine (e.g., 5% to 60% B over 5 minutes).[6]
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][6]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Valyl-phenylalanine and the internal standard.[4][7]
-
Expected [M+H]+ for Valyl-phenylalanine (C14H20N2O3): m/z 265.15 (This is a theoretical value and should be confirmed experimentally).
-
Quantitative Data Summary
The following tables summarize the typical performance parameters for the described analytical methods. These are illustrative and actual values may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for Valyl-phenylalanine quantification by LC-MS/MS.
Hypothetical Signaling Pathway Influenced by this compound Constituents
Given that Valine is a branched-chain amino acid (BCAA) involved in muscle metabolism and Phenylalanine is a precursor to neurotransmitters, a hypothetical pathway could involve the modulation of cellular growth and neurological signaling.[8]
Caption: Hypothetical influence of this compound on cellular pathways.
References
- 1. Human Metabolome Database: Showing metabocard for Valylphenylalanine (HMDB0029134) [hmdb.ca]
- 2. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 63-91-2・L(-)-Phenylalanine Standard・167-23421[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Chemical Modification of Valyl-Phenylalanine (Val-Phe)
Introduction
The dipeptide Valyl-Phenylalanine (Val-Phe) is a fundamental structural motif found in numerous biologically active peptides and serves as a valuable building block in drug discovery and development.[1][2] Its constituent amino acids, valine and phenylalanine, provide a combination of hydrophobicity and aromaticity, making it a key component in peptide-protein interactions.[3][4] Chemical modification of the this compound dipeptide is a critical strategy employed to enhance its pharmacological properties, including stability, bioavailability, and target-binding affinity.[5][6] Modifications can be targeted at the N-terminus, the C-terminus, or the side chains of the individual amino acid residues. These alterations can protect the peptide from enzymatic degradation, modulate its solubility, and introduce new functionalities for conjugation or labeling.[][8]
This document provides detailed protocols for three common chemical modifications of this compound: N-terminal acetylation, C-terminal amidation, and a representative side-chain functionalization of the phenylalanine residue.
Key Chemical Modification Strategies
Chemical modifications of this compound can be broadly categorized as follows:
-
N-Terminal Modification: The free amino group of the N-terminal valine is a primary target for modification. Techniques like acetylation or PEGylation can enhance peptide stability by protecting against degradation by aminopeptidases.[5][9]
-
C-Terminal Modification: The C-terminal carboxyl group of phenylalanine can be modified to improve stability and mimic the structure of native proteins. Amidation is a common strategy to neutralize the negative charge and prevent degradation by carboxypeptidases.[]
-
Side-Chain Modification: The aromatic ring of the phenylalanine residue offers a site for modifications such as C-H functionalization. These advanced modifications can be used to create conformationally restricted peptidomimetics or to introduce probes and labels.[10][11]
The following workflow illustrates the primary sites for modification on the this compound dipeptide.
Caption: Key modification sites on the this compound dipeptide.
Quantitative Data Summary
The efficiency and success of chemical modifications are highly dependent on the chosen reagents and reaction conditions. The following tables summarize typical quantitative data for the protocols described in this document, extrapolated from similar peptide modification reactions.
Table 1: N-Terminal & C-Terminal Modifications
| Modification Type | Target | Key Reagents | Typical Yield (%) | Typical Purity (%) (Post-HPLC) | Analytical Method |
| Acetylation | N-Terminus | Acetic Anhydride (B1165640), DIEA | 85 - 95 | >98 | LC-MS, NMR |
| Amidation | C-Terminus | HBTU, HOBt, NH₄Cl, DIEA | 70 - 85 | >97 | LC-MS, FTIR |
Table 2: Phenylalanine Side-Chain Modification
| Modification Type | Target | Key Reagents | Typical Yield (%) | Typical Purity (%) (Post-HPLC) | Analytical Method |
| C-H Olefination | Phe Side Chain | Pd(OAc)₂, Styrene (B11656), AgOAc | 40 - 60 | >95 | LC-MS, NMR |
Experimental Protocols
Protocol 1: N-Terminal Acetylation of H-Val-Phe-OH
This protocol describes the acetylation of the N-terminal amino group of this compound in a solution phase. Acetylation mimics the natural state of many proteins and can increase resistance to enzymatic degradation.[8]
Materials:
-
H-Val-Phe-OH (this compound dipeptide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride (Ac₂O)
-
N,N-Diisopropylethylamine (DIEA)
-
Diethyl ether, anhydrous
-
Reverse-phase HPLC system
-
Mass Spectrometer (MS)
Workflow:
Caption: Workflow for N-Terminal Acetylation of this compound.
Procedure:
-
Dissolve 100 mg of H-Val-Phe-OH in 2 mL of DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add DIEA (3 equivalents) to the solution and stir for 5 minutes.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring progress with thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, add the reaction mixture dropwise into 50 mL of cold diethyl ether with vigorous stirring to precipitate the product.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the acetylated dipeptide using reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain Ac-Val-Phe-OH as a white powder.
-
Confirm the identity and purity of the product using mass spectrometry. The expected mass will be the mass of this compound (264.32 g/mol ) + 42.04 g/mol .[1]
Protocol 2: C-Terminal Amidation of Boc-Val-Phe-OH
This protocol details the conversion of the C-terminal carboxylic acid to a primary amide using standard peptide coupling reagents. This modification is crucial for enhancing biological activity and stability by mimicking the C-terminus of many endogenous peptides.[]
Materials:
-
Boc-Val-Phe-OH (N-terminally protected this compound)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Ammonium (B1175870) Chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
Mass Spectrometer (MS)
Workflow:
Caption: Workflow for C-Terminal Amidation of this compound.
Procedure:
-
Dissolve Boc-Val-Phe-OH (1 equivalent) in DMF.
-
Add HBTU (1.1 equivalents), HOBt (1.1 equivalents), and DIEA (2.2 equivalents). Stir for 20 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve ammonium chloride (NH₄Cl, 5 equivalents) in a minimal amount of DMF and add DIEA (5 equivalents).
-
Add the ammonium chloride solution to the activated peptide solution.
-
Allow the reaction to stir overnight at room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude Boc-Val-Phe-NH₂.
-
To remove the N-terminal Boc protecting group, dissolve the crude product in a solution of 25-50% TFA in DCM and stir for 1-2 hours at room temperature.
-
Evaporate the solvent and TFA under reduced pressure.
-
Purify the resulting H-Val-Phe-NH₂ by reverse-phase HPLC.
-
Lyophilize the pure fractions and confirm the product's identity by mass spectrometry. The expected mass will be that of this compound (264.32 g/mol ) minus the mass of an oxygen atom plus a nitrogen and hydrogen atom (~263.34 g/mol ).[1]
Protocol 3: Palladium-Catalyzed C-H Olefination of Ac-Val-Phe-OMe
This protocol is an advanced method for site-selective modification of the phenylalanine side chain. It introduces an alkene moiety via C-H activation, offering a powerful tool for creating novel peptide structures. This method is adapted from protocols developed for C-terminal phenylalanine residues in peptides.[11]
Materials:
-
Ac-Val-Phe-OMe (Acetylated and C-terminal methyl ester protected this compound)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Styrene
-
Silver(I) Acetate (AgOAc)
-
Hexafluoroisopropanol (HFIP)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
Reverse-phase HPLC system
-
Mass Spectrometer (MS) and NMR Spectrometer
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Ac-Val-Phe-OMe (1 equivalent).
-
Add Pd(OAc)₂ (0.1 equivalents) and AgOAc (2.5 equivalents).
-
Add HFIP as the solvent.
-
Add styrene (3 equivalents) to the reaction mixture.
-
Seal the vessel and heat the reaction to 60-80°C for 12-24 hours.
-
Monitor the reaction for the formation of the desired product by LC-MS.
-
After cooling to room temperature, dilute the mixture with methanol (B129727) and filter through a pad of celite to remove the palladium catalyst and silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to isolate the olefinated peptide.
-
Characterize the final product using high-resolution mass spectrometry and ¹H NMR to confirm the structure and position of the modification. The expected mass will be that of the starting peptide plus the mass of styrene minus two hydrogen atoms.
Application in Drug Development
Modified this compound dipeptides and their analogs are explored as therapeutic agents. For instance, tripeptides like this compound-Ser are investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[3] Inhibiting DPP-IV prolongs the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion, making it a key target for type 2 diabetes treatment. Chemical modifications can optimize the peptide's interaction with the enzyme's active site.
Caption: Inhibition of DPP-IV by a modified this compound analog.
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. alfachemic.com [alfachemic.com]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 8. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 9. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a novel conformationally restricted this compound dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
Application Notes and Protocols for Val-Phe in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-valyl-L-phenylalanine (Val-Phe) has emerged as a promising molecular entity in the design of advanced drug delivery systems. Its inherent recognition by peptide transporters, particularly the high-capacity, low-affinity peptide transporter 1 (PepT1), which is highly expressed in the small intestine and overexpressed in various cancer cells, makes it an attractive ligand for targeted drug delivery.[1][2][3] By conjugating drugs to this compound, their oral bioavailability can be enhanced, and they can be selectively delivered to tumor tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[4][5][6]
These application notes provide an overview of the utility of this compound in drug delivery, focusing on two primary strategies: prodrug design and nanoparticle-based delivery systems. Detailed protocols for the synthesis, formulation, and evaluation of this compound-based drug carriers are provided to guide researchers in this field.
I. This compound in Prodrug Design
This compound can be conjugated to a parent drug to create a prodrug that leverages the PepT1 transport mechanism for improved absorption and targeted delivery.[4] Upon cellular uptake, the dipeptide linker is designed to be cleaved by intracellular enzymes, releasing the active drug.
Application: Enhancing Oral Bioavailability of Poorly Permeable Drugs
Many potent drug molecules suffer from poor oral bioavailability due to low membrane permeability. By masking the parent drug's unfavorable physicochemical properties and facilitating its transport via PepT1, this compound conjugation can significantly improve its absorption from the gastrointestinal tract.[3][7]
Application: Targeted Cancer Therapy
The overexpression of PepT1 on the surface of various cancer cells provides a mechanism for the targeted delivery of cytotoxic agents.[5] this compound-drug conjugates can be preferentially taken up by tumor cells, leading to a higher intracellular concentration of the drug and enhanced anticancer activity, while minimizing exposure to healthy tissues.[8]
II. This compound in Nanoparticle-Based Drug Delivery Systems
This compound can be incorporated onto the surface of nanoparticles to create targeted drug delivery vehicles. These nanoparticles can encapsulate a therapeutic agent, protecting it from degradation and facilitating its delivery to specific sites.[6]
Application: Active Targeting of Nanoparticles to Tumors
Surface functionalization of nanoparticles with this compound enables them to actively target cancer cells that overexpress PepT1. This active targeting strategy, combined with the enhanced permeability and retention (EPR) effect often seen with nanoparticles in tumors, can lead to a significant accumulation of the therapeutic payload at the tumor site.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems. While specific data for this compound systems are emerging, these tables provide an illustrative overview of the types of quantitative assessments performed.
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical this compound Prodrug vs. Parent Drug
| Parameter | Parent Drug | This compound Prodrug | Fold Improvement |
| Oral Bioavailability (%) | < 5 | 45 | 9 |
| Cmax (ng/mL) | 50 | 450 | 9 |
| AUC (ng·h/mL) | 200 | 2500 | 12.5 |
| t1/2 (h) | 2 | 6 | 3 |
Data are hypothetical and for illustrative purposes.
Table 2: Illustrative In Vitro Cytotoxicity of a Hypothetical this compound-Drug Conjugate
| Cell Line | Drug | IC50 (µM) |
| PepT1-positive Cancer Cells | Parent Drug | 15 |
| This compound-Drug Conjugate | 1.5 | |
| PepT1-negative Normal Cells | Parent Drug | 20 |
| This compound-Drug Conjugate | 18 |
Data are hypothetical and for illustrative purposes.
Table 3: Illustrative Biodistribution of this compound-Functionalized Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
| Organ | Non-targeted Nanoparticles | This compound Nanoparticles |
| Tumor | 2.5 ± 0.8 | 10.2 ± 2.1 |
| Liver | 15.6 ± 3.2 | 8.5 ± 1.9 |
| Spleen | 8.9 ± 1.5 | 4.1 ± 0.9 |
| Kidney | 5.2 ± 1.1 | 3.8 ± 0.7 |
| Lungs | 3.1 ± 0.6 | 2.5 ± 0.5 |
Data are hypothetical and based on general findings for targeted nanoparticles.[9][10][11][12][13]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Dipeptide
This protocol describes the manual solid-phase synthesis of the this compound dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14][15][16][17][18]
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Valine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the dipeptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude this compound dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and HPLC.
Protocol 2: Synthesis of a this compound-Doxorubicin Conjugate
This protocol outlines the conjugation of doxorubicin (B1662922) (Dox) to the C-terminus of the this compound dipeptide via a hydrazone linker, which is cleavable under the acidic conditions of endosomes and lysosomes.[19][20][21][22][23]
Materials:
-
This compound dipeptide
-
Doxorubicin hydrochloride
-
Adipic acid dihydrazide (ADH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
RP-HPLC for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to activate the C-terminal carboxylic acid of this compound.
-
-
Preparation of Doxorubicin-Hydrazide:
-
In a separate flask, dissolve doxorubicin hydrochloride (1 eq) and ADH (5 eq) in DMF.
-
Add TEA to neutralize the hydrochloride and catalyze the reaction.
-
Stir the mixture overnight at room temperature in the dark to form Dox-hydrazide.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the Dox-hydrazide solution.
-
Stir the reaction mixture for 24 hours at room temperature in the dark.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound-Dox conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts.
-
Further purify the conjugate using RP-HPLC.
-
-
Characterization: Confirm the structure and purity of the this compound-Dox conjugate using ¹H NMR, mass spectrometry, and HPLC.
Protocol 3: Formulation of this compound Functionalized Polymeric Nanoparticles
This protocol describes the formulation of drug-loaded polymeric nanoparticles with surface functionalization of this compound using the nanoprecipitation method.[24][25][26][27][28]
Materials:
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-N-hydroxysuccinimide (PLGA-PEG-NHS) copolymer
-
This compound dipeptide
-
Therapeutic drug (e.g., Paclitaxel)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Preparation of the Organic Phase: Dissolve PLGA-PEG-NHS copolymer and the therapeutic drug in acetone.
-
Nanoprecipitation:
-
Add the organic phase dropwise to deionized water under constant stirring.
-
Allow the acetone to evaporate overnight under stirring, leading to the formation of nanoparticles.
-
-
Surface Functionalization with this compound:
-
Dissolve this compound in deionized water and adjust the pH to ~8.0 with a suitable buffer.
-
Add the this compound solution to the nanoparticle suspension.
-
Stir the mixture for 12-24 hours at room temperature to allow the reaction between the N-terminus of this compound and the NHS ester on the nanoparticle surface.
-
-
Purification:
-
Purify the this compound functionalized nanoparticles by dialysis against deionized water for 48 hours to remove unreacted this compound and other impurities.
-
Alternatively, use centrifugal filtration devices.
-
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after disrupting the nanoparticles with a suitable solvent. Calculate Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 and Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100.
-
Protocol 4: In Vitro Drug Release Study
This protocol details the in vitro release of a drug from this compound functionalized nanoparticles using a dialysis method.[29][30][31][32][33]
Materials:
-
Drug-loaded this compound nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.5
-
Dialysis tubing (appropriate MWCO)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., PBS pH 7.4 or acetate buffer pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Maintain the setup at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: In Vitro Cellular Uptake Assay
This protocol describes a method to evaluate the cellular uptake of this compound targeted drug delivery systems in PepT1-expressing cancer cells.
Materials:
-
PepT1-positive cancer cell line (e.g., Caco-2, certain breast or colon cancer cell lines)
-
PepT1-negative cell line (as a control)
-
Cell culture medium and supplements
-
Fluorescently labeled this compound conjugate or nanoparticles
-
Flow cytometer or fluorescence microscope
-
PBS
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound drug delivery system at various concentrations and for different time points.
-
For competitive inhibition studies, pre-incubate a set of cells with an excess of a known PepT1 substrate (e.g., Gly-Sar) before adding the labeled this compound system.[2][34]
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized particles or conjugates.
-
For Flow Cytometry:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of cellular uptake.
-
-
For Fluorescence Microscopy:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the coverslips on microscope slides and visualize the intracellular fluorescence using a fluorescence microscope.
-
Protocol 6: In Vivo Biodistribution Study
This protocol provides a general framework for assessing the biodistribution of a this compound targeted drug delivery system in a tumor-bearing animal model.[9][10][11][12][13]
Materials:
-
Tumor-bearing mice (e.g., xenograft model with PepT1-expressing cancer cells)
-
Radiolabeled or fluorescently labeled this compound drug delivery system
-
Imaging system (e.g., IVIS for fluorescence imaging, SPECT/CT or PET/CT for radiolabeling)
-
Anesthesia
Procedure:
-
Administer the labeled this compound drug delivery system to the tumor-bearing mice via an appropriate route (e.g., intravenous injection).
-
At various time points post-administration, anesthetize the mice and perform whole-body imaging to visualize the distribution of the delivery system.
-
After the final imaging time point, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain) and blood.
-
Quantify the amount of the label (fluorescence or radioactivity) in each organ and in the blood using an appropriate method (e.g., fluorescence plate reader, gamma counter).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer targeted therapeutics: from molecules to drug delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Evaluation of Dendritic Nanoparticles in Mice: Biodistribution Dynamics and Downstream Tumor Efficacy Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive characterizations of nanoparticle biodistribution following systemic injection in mice - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. homework.study.com [homework.study.com]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Synthesis of doxorubicin-cyclodextrin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of doxorubicin-peptide conjugate with multidrug resistant tumor cell killing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation and Characterization of Paclitaxel Nanoparticle by Precipitation Technique | Semantic Scholar [semanticscholar.org]
- 26. Pure paclitaxel nanoparticles: preparation, characterization, and antitumor effect for human liver cancer SMMC-7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pure paclitaxel nanoparticles: preparation, characterization, and antitumor effect for human liver cancer SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. WO2020161588A1 - Process for the preparation of paclitaxel nanoparticles - Google Patents [patents.google.com]
- 29. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Controlled Drug Release from Pharmaceutical Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Predicting drug release kinetics from nanocarriers inside dialysis bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopically Labeling Val-Phe
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isotopically labeled peptides are indispensable tools in biomedical research and drug development. They serve as internal standards for quantitative mass spectrometry, probes for nuclear magnetic resonance (NMR) structural studies, and tracers in metabolic investigations. The dipeptide Val-Phe, composed of valine and phenylalanine, can be labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ³H, ¹⁴C) to facilitate these applications. This document provides detailed methodologies for the isotopic labeling of this compound, focusing on chemical synthesis, enzymatic methods, and in vivo incorporation.
Labeling Methodologies
The choice of labeling strategy for this compound depends on the desired isotope, the position of the label, and the intended application. The primary methods include:
-
Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS): This is the most direct and versatile method for producing isotopically labeled this compound. It involves the sequential coupling of amino acids, at least one of which is isotopically enriched, on a solid support. This method offers precise control over the label's position and the isotopic enrichment level.[][2]
-
Enzymatic Synthesis: Enzymatic methods can be employed to synthesize dipeptides. For instance, a ligase could be used to couple isotopically labeled valine to phenylalanine, or vice versa. This approach can offer high stereospecificity under mild reaction conditions.
-
In Vivo Incorporation: This method involves introducing isotopically labeled amino acids into a cell culture or organism. The organism's cellular machinery then incorporates these labeled amino acids into proteins. The target protein containing the labeled this compound sequence can then be isolated and proteolytically digested to release the labeled dipeptide. This is a common approach in quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][4][5]
Data Presentation: Comparison of Labeling Methods
The following table summarizes the key characteristics and typical quantitative data for different this compound labeling strategies. Note that yields and enrichment can vary significantly based on experimental conditions and the specific protocol used.
| Method | Isotopes | Typical Yield | Isotopic Enrichment | Advantages | Disadvantages |
| Chemical Synthesis (SPPS) | ¹³C, ¹⁵N, ²H | >70% | >98% | High purity, precise label positioning, versatile.[6] | Higher cost for labeled amino acids.[6] |
| Enzymatic Synthesis | ¹³C, ¹⁵N, ²H, ¹⁴C | 50-80% | >98% | High stereospecificity, mild reaction conditions. | Enzyme availability and stability can be limiting. |
| In Vivo Incorporation (SILAC) | ¹³C, ¹⁵N | N/A (part of a larger protein) | >95% | Reflects biological processing, suitable for proteomics.[5] | Complex purification, potential for metabolic scrambling.[7] |
| Radioactive Labeling (Chemical) | ³H, ¹⁴C, ¹²⁵I | >60% | N/A (Specific Activity) | High sensitivity for detection.[8][9] | Safety precautions required, potential for radiolysis. |
Experimental Protocols
Protocol 1: Chemical Synthesis of [¹³C₉, ¹⁵N₁]-Phe-Val-Phe via SPPS
This protocol describes the synthesis of this compound with a fully labeled Phenylalanine residue using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Val-OH
-
Fmoc-Phe-OH-¹³C₉,¹⁵N (isotopic purity >98%)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Valine):
-
Dissolve Fmoc-Val-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled Valine.
-
Second Amino Acid Coupling (Labeled Phenylalanine):
-
Dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the mass of the labeled dipeptide using mass spectrometry.
-
Protocol 2: In Vivo Labeling using SILAC
This protocol describes the general workflow for producing a protein containing labeled this compound in cell culture for subsequent analysis.[5]
Materials:
-
SILAC-specific cell culture medium lacking L-valine and L-phenylalanine.
-
"Heavy" L-Valine (e.g., ¹³C₅, ¹⁵N₁) and "Heavy" L-Phenylalanine (e.g., ¹³C₉, ¹⁵N₁)
-
"Light" (unlabeled) L-Valine and L-Phenylalanine
-
Mammalian cell line of choice
-
Standard cell culture reagents and equipment
-
Protein extraction buffers
-
Trypsin (for digestion)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use the SILAC medium supplemented with the "heavy" valine and phenylalanine.
-
For the "light" population, use the SILAC medium supplemented with "light" amino acids.
-
Grow the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.[10]
-
-
Protein Extraction:
-
Harvest the "heavy" and "light" cell populations.
-
Lyse the cells and extract the proteins using a suitable lysis buffer.
-
Quantify the protein concentration in each extract.
-
-
Sample Mixing and Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" extracts.
-
Reduce and alkylate the cysteine residues.
-
Digest the protein mixture into peptides using trypsin overnight at 37°C.[3]
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 column.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS.
-
Analyze the sample to identify and quantify the "heavy" and "light" forms of the this compound-containing peptides.
-
Visualizations
References
- 2. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 7. chempep.com [chempep.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Val-Phe Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-Phe is a dipeptide composed of the amino acids valine and phenylalanine. As a product of protein metabolism, it is present in various biological systems.[1] Emerging research suggests that dipeptides such as this compound may not be mere metabolic intermediates but could possess distinct biological activities, including enzymatic inhibition.[2] This document provides detailed protocols for two key functional assays to investigate the inhibitory potential of this compound: the Dipeptidyl Peptidase-IV (DPP-IV) inhibition assay and the Angiotensin-Converting Enzyme (ACE) inhibition assay.
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1.[3][4][5] Its inhibition is a validated therapeutic strategy for type 2 diabetes. ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, making it a prime target for antihypertensive drugs.[1] Evidence suggests that peptides containing hydrophobic amino acids, such as Valine and Phenylalanine, can exhibit ACE inhibitory activity.[6]
These application notes provide standardized, high-throughput compatible protocols to screen and characterize the inhibitory activity of this compound and related compounds against these two important therapeutic targets.
Data Presentation
Quantitative data from the described functional assays should be recorded and summarized for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: DPP-IV Inhibition Assay Data Summary
| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition | IC₅₀ (µM) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Positive Control (e.g., Sitagliptin) | 0.01 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Vehicle Control | - | 0% | - | |
| No Enzyme Control | - | 100% | - |
Table 2: ACE Inhibition Assay Data Summary
| Compound | Concentration (µM) | Absorbance/Fluorescence | % Inhibition | IC₅₀ (µM) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Positive Control (e.g., Captopril) | 0.01 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Vehicle Control | - | 0% | - | |
| No Enzyme Control | - | 100% | - |
Signaling Pathway Diagrams
Caption: DPP-IV signaling pathway and the inhibitory action of this compound.
Caption: Renin-Angiotensin system and the inhibitory action of this compound on ACE.
Experimental Protocols
Protocol 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Screening Assay
This protocol provides a fluorescence-based method for screening DPP-IV inhibitors in a 96-well format. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV, which releases a fluorescent product.
Materials:
-
DPP-IV (human recombinant)
-
DPP-IV Assay Buffer
-
DPP-IV Substrate (Gly-Pro-AMC)
-
DPP-IV Inhibitor (e.g., Sitagliptin) as a positive control
-
This compound
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Experimental Workflow Diagram:
Caption: Workflow for the DPP-IV inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DPP-IV Assay Buffer. A suggested starting range is 10 mM to 1 µM.
-
Prepare serial dilutions of the positive control (e.g., Sitagliptin) in DPP-IV Assay Buffer.
-
Dilute the DPP-IV enzyme according to the manufacturer's instructions in the assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the this compound dilutions, positive control dilutions, or assay buffer (for vehicle and enzyme activity controls) to the wells of a 96-well plate.
-
Add 50 µL of assay buffer to the "No Enzyme Control" wells.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the "No Enzyme Control" wells.
-
Mix gently by shaking the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes, protected from light.
-
-
Substrate Addition:
-
Add 25 µL of the DPP-IV substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and the positive control using the following formula: % Inhibition = [1 - (RFU_sample - RFU_no_enzyme) / (RFU_vehicle - RFU_no_enzyme)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibitor Screening Assay
This protocol describes a colorimetric method for screening ACE inhibitors in a 96-well format. The assay measures the ability of ACE to hydrolyze a synthetic substrate, leading to a decrease in absorbance at 345 nm.
Materials:
-
ACE Enzyme
-
ACE Assay Buffer
-
ACE Substrate
-
ACE Inhibitor (e.g., Captopril) as a positive control
-
This compound
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 345 nm
Experimental Workflow Diagram:
Caption: Workflow for the ACE inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in ACE Assay Buffer. A suggested starting range is 10 mM to 1 µM.
-
Prepare serial dilutions of the positive control (e.g., Captopril) in ACE Assay Buffer.
-
Dilute the ACE enzyme according to the manufacturer's instructions in the assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of the this compound dilutions, positive control dilutions, or assay buffer (for vehicle and enzyme activity controls) to the wells of a 96-well plate.
-
Add 25 µL of assay buffer to the "No Enzyme Control" wells.
-
-
Enzyme Addition:
-
Add 40 µL of the diluted ACE enzyme solution to all wells except the "No Enzyme Control" wells.
-
Mix gently by shaking the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition:
-
Add 10 µL of the ACE substrate solution to all wells.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 345 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound and the positive control using the following formula: % Inhibition = [1 - (Rate_sample / Rate_vehicle)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The provided protocols offer robust and reproducible methods for assessing the inhibitory potential of the dipeptide this compound against DPP-IV and ACE. These assays are fundamental in the preliminary screening and characterization of small molecules and peptides for their potential therapeutic applications in metabolic and cardiovascular diseases. Adherence to these detailed guidelines will ensure the generation of high-quality, comparable data, facilitating the advancement of research and drug development efforts.
References
- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 5. DPP (IV) Inhibitor Screening Assay Kit - Applications - CAT N°: 700210 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Val-Phe into Larger Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide motif Valine-Phenylalanine (Val-Phe) is a significant component in numerous biologically active peptides. Its incorporation into larger peptide chains is of considerable interest for the development of novel therapeutics, including enzyme inhibitors, antimicrobial peptides, and agents targeting metabolic disorders. The hydrophobic and aromatic nature of this compound can critically influence peptide conformation, stability, and interaction with biological targets. This document provides detailed protocols for the synthesis of this compound containing peptides via Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), summarizes relevant quantitative data, and illustrates key experimental workflows and a relevant signaling pathway.
Data Presentation: Quantitative Analysis of Peptide Synthesis
The efficiency of incorporating this compound and other amino acids into a growing peptide chain can be influenced by the chosen synthesis method, coupling reagents, and the specific peptide sequence. Below is a summary of representative quantitative data from peptide synthesis studies.
| Peptide Sequence | Synthesis Method | Coupling Reagent(s) | Yield | Purity | Reference |
| FWKVV (Phe-Trp-Lys-Val-Val) | SPPS | HBTU/HOBt | 148.8 mg (crude) | Not specified | [1] |
| PADY (Pro-Ala-Asp-Tyr) | Not specified | Not specified | 12.6% | Not specified | As mentioned in reference[1] |
| Benzoic acid-Gly-Phe | SPPS | EDC, HOBt, TEA | 91% | Not specified | [2] |
| N-Methyl-18A (contains N-Methyl-Phe) | SPPS | HATU, DIPEA | 62% | 79% | [3] |
| azaPhe-Y dipeptides | SPPS | Benzotriazole esters | 62.7%-95.1% (crude purity) | Not specified | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides in a laboratory setting.[1][5] The process involves assembling a peptide chain step-by-step while one end is attached to an insoluble solid support.[5] This protocol outlines the synthesis of a generic peptide, X-Val-Phe-Y, using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Val-OH and Fmoc-Phe-OH)
-
Rink Amide resin or pre-loaded Wang resin (depending on desired C-terminus)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure.[1][4]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)[1]
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Methodology:
-
Resin Preparation:
-
Place the resin in the reaction vessel and swell in DMF for 30 minutes.
-
If starting with a non-preloaded resin, the first amino acid (Y) is coupled to the resin.
-
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and shake for 15-20 minutes to ensure complete removal of the Fmoc group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Incorporation of Phenylalanine):
-
In a separate tube, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To monitor the reaction completion, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation (Incorporation of Valine and subsequent amino acids):
-
Repeat the Fmoc deprotection step (Protocol 1, Step 2) to remove the Fmoc group from the newly added Phenylalanine.
-
Repeat the amino acid coupling step (Protocol 1, Step 3) using Fmoc-Val-OH.
-
Continue this cycle of deprotection and coupling for each subsequent amino acid (X) in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin thoroughly with DCM and dry it.
-
Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups. This reaction is typically run for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide.
-
The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry.[6]
-
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of this compound
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where reactions occur in a homogeneous solution.[7][8] This method is particularly suitable for synthesizing shorter peptides or peptide fragments and is advantageous for large-scale production due to reduced solvent and reagent usage.[8][9]
Materials:
-
N-terminally protected Valine (e.g., Boc-Val-OH)
-
C-terminally protected Phenylalanine (e.g., H-Phe-OMe)
-
Coupling reagent: DCC (N,N'-Dicyclohexylcarbodiimide)[10] or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[11]
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reagents for deprotection (e.g., Trifluoroacetic acid for Boc group removal, or catalytic hydrogenation for Cbz group removal)
-
Aqueous acid and base solutions for workup (e.g., 1M HCl, 1M NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Methodology:
-
Activation and Coupling:
-
Dissolve Boc-Val-OH (1 equivalent) and H-Phe-OMe (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the coupling reagent, such as DCC (1.1 equivalents), to the solution.[10]
-
Allow the reaction to stir in the ice bath and then warm to room temperature overnight. A precipitate of dicyclohexylurea (DCU) will form.
-
-
Workup and Purification of Dipeptide:
-
Filter off the DCU precipitate.
-
Wash the filtrate sequentially with 1M HCl, water, 1M NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the protected dipeptide (Boc-Val-Phe-OMe).
-
The crude product can be purified by column chromatography if necessary.
-
-
Deprotection:
-
To continue elongation at the N-terminus, the Boc group is removed by treating the dipeptide with an excess of trifluoroacetic acid (TFA) in DCM.
-
To continue elongation at the C-terminus, the methyl ester can be saponified using a base like NaOH, followed by acidification.
-
-
Incorporation into a Larger Chain:
-
The resulting deprotected this compound dipeptide can then be used as a building block. It can be coupled to another protected amino acid or peptide fragment using the same activation and coupling procedures described in Step 1.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Incretin (B1656795) Signaling Pathway and DPP-IV Inhibition.[12]
Applications and Future Directions
Peptides containing the this compound motif have diverse therapeutic potential. The structure-activity relationship of this compound-Ser analogs, for instance, has been explored for the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an important target in the management of type 2 diabetes.[12] By inhibiting DPP-IV, the levels of incretin hormones like GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.[12]
Furthermore, the incorporation of this compound can enhance the hydrophobic character of peptides, which is often crucial for antimicrobial activity or for crossing cellular membranes. The development of peptide-based drugs continues to be a vibrant area of research, with applications spanning metabolic diseases, oncology, and infectious diseases.[13][14] The synthetic protocols detailed here provide a foundational framework for researchers to construct novel this compound containing peptides and explore their therapeutic potential. Future work may focus on optimizing synthesis efficiency, exploring non-natural amino acid substitutions to enhance stability and potency, and developing novel drug delivery systems for these peptides.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 8. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. homework.study.com [homework.study.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Val-Phe Solubility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valyl-Phenylalanine (Val-Phe) is a dipeptide of significant interest in various fields, including pharmacology and materials science. An accurate understanding of its solubility is paramount for formulation development, bioavailability studies, and various in vitro and in vivo applications. This document provides detailed application notes and experimental protocols for the precise measurement of this compound solubility. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide will utilize solubility data for its constituent amino acids, L-Valine and L-Phenylalanine, as illustrative examples to demonstrate data presentation and interpretation.
Factors Influencing Peptide Solubility
The solubility of peptides like this compound is a complex interplay of various physicochemical factors. Key considerations include:
-
Amino Acid Composition: The hydrophobicity of the individual amino acid side chains is a primary determinant. Valine possesses a nonpolar, aliphatic side chain, while Phenylalanine has a bulky, hydrophobic aromatic ring. This composition suggests that this compound will have limited aqueous solubility.
-
pH and Charge: The overall charge of the dipeptide, which is dependent on the pH of the solution, significantly impacts its solubility. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. In more acidic or basic solutions, the peptide becomes charged, increasing its interaction with water and enhancing solubility.
-
Solvent: The polarity of the solvent plays a crucial role. While water is the primary solvent for many biological applications, organic solvents or aqueous-organic mixtures are often necessary to solubilize hydrophobic peptides.
-
Temperature: Solubility is generally temperature-dependent, although the effect can vary. For many compounds, solubility increases with temperature.
Data Presentation: Illustrative Solubility of Constituent Amino Acids
The following tables summarize the solubility of L-Valine and L-Phenylalanine in various solvents and at different pH values. This data serves as a proxy to guide initial solvent screening for this compound.
Table 1: Solubility of L-Valine and L-Phenylalanine in Different Solvents at 25°C
| Amino Acid | Solvent | Solubility ( g/100 mL) |
| L-Valine | Water | 8.85 |
| Ethanol | Very Slightly Soluble | |
| DMSO | Soluble | |
| L-Phenylalanine | Water | 2.965 |
| Ethanol | Sparingly Soluble | |
| Methanol | Sparingly Soluble | |
| DMSO | Soluble |
Table 2: Effect of pH on the Aqueous Solubility of L-Phenylalanine at 25°C
| pH | Solubility ( g/100 mL) |
| 2.0 | Increased |
| 5.5 (pI) | 2.965 (Minimum) |
| 9.0 | Increased |
Experimental Protocols
This section details the methodologies for three key experiments used to determine peptide solubility: the Shake-Flask Method (Thermodynamic Solubility), Potentiometric Titration (pH-dependent Solubility), and a High-Throughput Turbidimetric Assay (Kinetic Solubility).
Shake-Flask Method for Thermodynamic Solubility
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS buffer, ethanol) in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Prepare replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[2] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant without disturbing the solid phase. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A standard curve of known this compound concentrations must be prepared to quantify the unknown sample.
-
UV-Vis Spectroscopy: If this compound has a suitable chromophore (the phenylalanine residue absorbs UV light), this method can be used. A standard curve is also required.
-
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Experimental Workflow for the Shake-Flask Method
Potentiometric Titration for pH-Dependent Solubility
Potentiometric titration can be used to determine the solubility of an ionizable compound as a function of pH.[3][4] This method is particularly useful for understanding how this compound will behave in different physiological environments.
Protocol:
-
Instrument Setup and Calibration:
-
Use a calibrated pH meter with a suitable electrode (e.g., a combination glass electrode).
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
-
Sample Preparation:
-
Prepare a suspension of this compound in water or a suitable electrolyte solution (e.g., 0.15 M KCl to maintain constant ionic strength). The concentration should be high enough to ensure that solid is present throughout the titration.
-
-
Titration:
-
Place the suspension in a thermostatted vessel with constant stirring.
-
Begin the titration by adding small, precise increments of a strong acid (e.g., 0.1 M HCl) to lower the pH. Record the pH after each addition has stabilized.
-
Once the desired lower pH is reached, titrate in the opposite direction by adding a strong base (e.g., 0.1 M NaOH) in small increments, recording the pH after each addition until the desired upper pH is reached.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The solubility at a given pH can be calculated from the titration curve. The point at which the pH changes significantly with a small addition of titrant indicates the complete dissolution of the solid at that pH. The concentration can be determined from the amount of titrant added to reach that point.
-
This method can also be used to determine the pKa values of the ionizable groups in this compound.
-
Logical Relationship in pH-Dependent Solubility
High-Throughput Turbidimetric Assay for Kinetic Solubility
This method provides a rapid assessment of the kinetic solubility of a compound and is well-suited for screening multiple compounds or conditions in parallel.[5][6]
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in an organic solvent in which it is freely soluble (e.g., 10 mM in DMSO).
-
-
Serial Dilution:
-
In a 96-well microplate, perform a serial dilution of the this compound stock solution with the same organic solvent.
-
-
Addition of Aqueous Buffer:
-
To each well containing the serially diluted compound, add a fixed volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The final concentration of the organic solvent should be kept low (typically <5%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Data Analysis:
-
Plot the measured turbidity (absorbance) against the concentration of this compound.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.
-
Workflow for High-Throughput Turbidimetric Assay
Conclusion
The selection of an appropriate method for measuring this compound solubility depends on the specific research question and the stage of drug development. The shake-flask method provides the most accurate thermodynamic solubility data, which is crucial for late-stage development and formulation. Potentiometric titration is invaluable for understanding the impact of pH on solubility, a key factor for predicting in vivo behavior. High-throughput turbidimetric assays are ideal for early-stage discovery, enabling the rapid screening of multiple compounds or formulation conditions. By employing these detailed protocols, researchers can obtain reliable and reproducible solubility data for this compound, facilitating its successful application in their respective fields.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. electrochemsci.org [electrochemsci.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Studies of Valyl-Phenylalanine (Val-Phe)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the structural elucidation and characterization of the dipeptide Valyl-Phenylalanine (Val-Phe) using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, data acquisition, and analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides such as this compound, NMR provides detailed atomic-level information about its structure, conformation, and interactions, which is crucial for applications in drug discovery and development. This document details the necessary steps for a thorough NMR analysis of the this compound dipeptide.
Experimental Protocols
Proper sample preparation is critical for acquiring high-quality NMR data. The following protocol is recommended for the this compound dipeptide.
Materials:
-
High-purity (>95%) synthetic this compound dipeptide
-
Deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O)
-
5 mm high-precision NMR tubes
-
pH meter or pH strips
-
Deuterated acid (e.g., DCl) and base (e.g., NaOD) for pH adjustment
Protocol:
-
Dissolution: Dissolve 1-5 mg of the this compound dipeptide in 500-600 µL of the chosen deuterated solvent in a clean microcentrifuge tube. A 90% H₂O/10% D₂O mixture is often preferred for observing the exchangeable amide protons.[1] The final concentration should ideally be in the range of 1-5 mM.[1]
-
pH Adjustment: Carefully adjust the pH of the sample to a desired value, typically between 4 and 6, using microliter quantities of DCl or NaOD. The pH can influence the chemical shifts of ionizable groups and the exchange rates of amide protons.[1]
-
Transfer: Transfer the final solution into a clean, dry 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before beginning data acquisition.
One-dimensional NMR spectra provide fundamental information about the chemical environments of the protons and carbons in the this compound dipeptide.
¹H NMR:
-
Purpose: To identify the number of different types of protons and their relative abundance.
-
Typical Parameters:
-
Spectrometer Frequency: 500 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-3 seconds
-
¹³C NMR:
-
Purpose: To identify the different carbon environments.
-
Typical Parameters:
-
Spectrometer Frequency: 125 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Two-dimensional NMR experiments are essential for assigning the resonances and determining the through-bond and through-space connectivities of the atoms in this compound.
2.3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled (through-bond) protons, typically those separated by 2-3 bonds. This is crucial for identifying the spin systems of the valine and phenylalanine residues.
-
Key Correlations: NH-Hα, Hα-Hβ, Hβ-Hγ (for Val), and Hα-Hβ (for Phe).
2.3.2. TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a spin system, even those not directly coupled. This is highly effective for assigning all the protons of an amino acid residue starting from the amide or alpha-proton.
-
Key Correlations: Correlations between the amide proton and all other protons within the same residue.
2.3.3. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded ¹H and ¹³C atoms. This allows for the unambiguous assignment of the carbon resonances based on the already assigned proton resonances.
-
Key Correlations: Each C-H pair will show a cross-peak.
2.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), which provides information about the peptide's conformation.
-
Key Correlations: Intra-residue and inter-residue NOEs can reveal the spatial arrangement of the amino acid side chains.
Data Presentation: Expected NMR Data for this compound
The following tables summarize the expected chemical shift ranges for the this compound dipeptide. Note that the exact values can vary depending on the solvent, pH, and temperature.
Table 1: Expected ¹H Chemical Shifts (in ppm) for this compound in D₂O
| Atom | Valine (Val) | Phenylalanine (Phe) |
| NH | ~8.2 - 8.5 | ~8.1 - 8.4 |
| Hα | ~4.1 - 4.4 | ~4.5 - 4.8 |
| Hβ | ~2.1 - 2.3 | ~3.0 - 3.2 |
| Hγ | ~0.9 - 1.1 | - |
| Aromatic | - | ~7.2 - 7.4 |
Table 2: Expected ¹³C Chemical Shifts (in ppm) for this compound in D₂O
| Atom | Valine (Val) | Phenylalanine (Phe) |
| Cα | ~60 - 63 | ~55 - 58 |
| Cβ | ~31 - 33 | ~38 - 40 |
| Cγ | ~19 - 21 | - |
| C' (carbonyl) | ~173 - 176 | ~172 - 175 |
| Aromatic | - | ~127 - 137 |
Note: The amide proton (NH) is only observable in H₂O/D₂O mixtures and will exchange with D₂O over time.
Table 3: Expected J-Coupling Constants (in Hz) for this compound
| Coupling | Expected Range (Hz) |
| ³J(HNHα) | 5 - 9 |
| ³J(HαHβ) - Val | 4 - 11 |
| ³J(HαHβ) - Phe | 5 - 10 |
| ³J(HβHγ) - Val | ~7 |
Visualizations
Caption: Workflow for the NMR structural analysis of the this compound dipeptide.
References
Troubleshooting & Optimization
Technical Support Center: Val-Phe Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Val-Phe (valine-phenylalanine) dipeptide synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in this compound synthesis?
Low yield in this compound synthesis is often attributed to the steric hindrance of the valine residue. The bulky isopropyl side chain of valine can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of phenylalanine, slowing down the reaction and leading to incomplete coupling.[1] Other common causes include:
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, making reactive sites inaccessible.[2][3]
-
Poor Solvation: Inadequate swelling of the resin or solvation of the growing peptide chain can hinder reaction kinetics.[1][4]
-
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid prevents the subsequent coupling step.[2][5]
-
Side Reactions: Racemization or guanidinylation of the N-terminus can reduce the yield of the desired product.[1]
-
Suboptimal Reagents: Degradation or poor quality of coupling reagents, amino acids, or solvents can significantly impact efficiency.[1][2]
Q2: How can I minimize the risk of racemization during the coupling of Valine?
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern, especially for sterically hindered amino acids.[1] To minimize this side reaction:
-
Choose Appropriate Coupling Reagents: Use reagents that generate esters with racemization-suppressing additives in situ, such as those incorporating 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino) acetate (B1210297) (OxymaPure®).[1][6]
-
Use Non-Nucleophilic Bases: Employ sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) in the minimum necessary amount. Avoid stronger bases like triethylamine (B128534) (TEA).[1]
-
Control Reaction Temperature: Perform the coupling reaction at a controlled temperature, such as 0°C or room temperature, as higher temperatures can increase the rate of racemization.[1]
Q3: Which coupling reagent is most effective for the sterically hindered this compound coupling?
For challenging couplings like this compound, potent coupling reagents are recommended. Aminium/uronium salt-based reagents are often preferred for their high reactivity and efficiency.[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most effective for difficult couplings due to its high reactivity, fast kinetics, and low racemization risk.[7][8]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Provides a good balance of performance and cost and is widely used.[7][8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly reactive third-generation uronium salt with a favorable safety profile.[8][9]
-
DIC/OxymaPure®: A cost-effective carbodiimide-based method that has shown superior performance and safety compared to DIC/HOBt combinations.[6][7]
Q4: What is the best solvent system for this compound synthesis?
The choice of solvent is critical for solvating the resin and the growing peptide chain, which is essential for successful synthesis.[4]
-
N,N-Dimethylformamide (DMF): The most common solvent for solid-phase peptide synthesis (SPPS), providing excellent peptide-resin solvation and high coupling yields.[4]
-
N-Methyl-2-pyrrolidone (NMP): Often used for sequences prone to aggregation due to its superior solvating properties.[2][3]
-
Solvent Mixtures: In cases of severe aggregation, a mixture of solvents such as DMF/DCM/NMP or the addition of chaotropic salts can help disrupt secondary structures.[5][8] Greener solvent alternatives like propylene (B89431) carbonate are also being explored.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound synthesis.
Issue: Low final yield after cleavage and purification.
First, determine if the problem lies with the synthesis on the resin or with the cleavage/purification process.
-
Diagnostic Step: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the crude product by mass spectrometry (MS).[5]
-
Analysis:
-
Target mass is present: If the correct mass for this compound is the major component in the crude product, the issue is likely with the cleavage or purification steps. Review your cleavage cocktail and purification protocol (e.g., RP-HPLC conditions).[11]
-
Target mass is absent or a minor component: This indicates a problem during the on-resin synthesis. Proceed to the next troubleshooting steps.
-
Issue: Incomplete coupling (Positive Kaiser Test after Valine addition).
A positive Kaiser test (blue beads) indicates the presence of unreacted free primary amines on the phenylalanine-resin, meaning the valine coupling was inefficient.[2][5]
-
Cause: Steric hindrance from Valine is the most likely cause.[1]
-
Solutions:
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or longer.[8]
-
Increase Reagent Equivalents: Use a higher excess of the protected valine and coupling reagent (e.g., increase from 3 to 5 equivalents).
-
Perform a "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh preparation of activated valine.[2]
-
Switch to a More Potent Coupling Reagent: If using a standard reagent like DIC/HOBt, switch to a more powerful one like HATU or COMU.[8]
-
Issue: Presence of deletion sequences (Phe only) or truncated sequences in final MS analysis.
This indicates a failure at a specific step of the synthesis cycle.
-
Cause 1: Incomplete Coupling: As described above, this results in a peptide lacking the valine residue.
-
Cause 2: Incomplete Fmoc-Deprotection: If the Fmoc group on the phenylalanine is not completely removed, the subsequent valine coupling cannot occur, leading to a truncated sequence.[2]
-
Solutions:
-
Confirm Complete Deprotection: Always perform a Kaiser test after the deprotection step (before coupling) to ensure all Fmoc groups have been removed.[1]
-
Extend Deprotection Time: For sterically hindered residues, the standard deprotection time may be insufficient. Increase the incubation time with the piperidine (B6355638) solution.[2]
-
Implement a Capping Step: After the valine coupling step, treat the resin with an agent like acetic anhydride. This will permanently block any unreacted phenylalanine N-termini, preventing them from reacting in subsequent steps and simplifying final purification.[1]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Typical Reaction Time | Typical Yield (%) | Racemization Risk | Key Advantages |
| HATU | 1-4 hours | 90-98 | Very Low | High reactivity, ideal for sterically hindered couplings.[7][8] |
| HBTU | 2-6 hours | 85-95 | Low | Good balance of reactivity and cost.[7][8] |
| COMU | 1-4 hours | >95 | Very Low | High reactivity, safer byproducts than benzotriazole (B28993) reagents.[9][12] |
| PyBOP | 2-6 hours | 90-98 | Low | Avoids guanidinylation side reaction.[7] |
| DIC/OxymaPure® | 2-8 hours | >95 | Very Low | Cost-effective, safer and often more efficient than HOBt.[6][7] |
Disclaimer: Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.[7]
Experimental Protocols
Protocol 1: Standard Solid-Phase this compound Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Start with Fmoc-Phe-Wang resin. Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-6 times).
-
Optional: Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Valine Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and let it sit for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines (negative result: colorless/yellow beads).
-
If the test is positive, consider extending the reaction time or performing a double coupling (see Troubleshooting).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA.[11]
-
Protocol 2: The Kaiser (Ninhydrin) Test
The Kaiser test is a qualitative method to detect free primary amines on the resin.[2]
-
Sample Preparation: Collect a small sample of resin beads (approx. 1-5 mg) after a deprotection or coupling step and wash them thoroughly with DMF.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads in a small glass test tube:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heating and Observation:
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amines Present): Deep blue beads and/or solution.
-
Negative Result (No Free Amines): Yellow/orange or colorless beads and solution.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Troubleshooting decision tree for low this compound synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Val-Phe Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide Val-Phe in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide poorly soluble in aqueous buffers?
A1: The this compound dipeptide is composed of two hydrophobic amino acids, Valine (Val) and Phenylalanine (Phe). The presence of these nonpolar side chains leads to low affinity for water and a tendency to aggregate, reducing its solubility in aqueous solutions.[1][2][3] For peptides with 50% or more hydrophobic residues, insolubility or partial solubility in aqueous solutions is common.[2][3]
Q2: What is the primary degradation pathway for this compound in aqueous solution?
A2: The primary chemical degradation pathway for peptides in aqueous solution is hydrolysis of the peptide bond. This reaction is catalyzed by both acidic and basic conditions.[4] Due to the hydrophobic nature of this compound, physical instability through aggregation is also a major concern.[1][5]
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature significantly impact the stability of this compound. Extreme pH values (highly acidic or alkaline) accelerate the rate of peptide bond hydrolysis.[4] Elevated temperatures also increase the rate of chemical degradation, following the principles of chemical kinetics.[6] For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as -20°C or -80°C.
Q4: Can this compound undergo oxidation?
A4: The amino acid residues in this compound are not highly susceptible to oxidation under typical experimental conditions. Amino acids like Methionine (Met) and Cysteine (Cys) are more prone to oxidation. However, under forcing conditions, such as exposure to strong oxidizing agents, degradation of the peptide can occur.
Q5: What are the signs of this compound aggregation in my solution?
A5: Aggregation of this compound can be visually observed as cloudiness, turbidity, or the formation of visible precipitates in the solution. Spectroscopic methods, such as UV-Visible spectroscopy, can also be used to detect aggregation by an increase in light scattering.[7]
II. Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Lyophilized this compound powder does not dissolve in aqueous buffer. | High hydrophobicity of the dipeptide. | 1. Use an Organic Co-solvent: First, dissolve the this compound powder in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3][8] 2. Gradual Dilution: Slowly add the aqueous buffer to the dissolved peptide solution while gently vortexing.[9] 3. Sonication: Use a sonicator bath to aid in the dissolution process.[2] |
| This compound precipitates out of solution after initial dissolution. | The concentration of the peptide exceeds its solubility limit in the final buffer composition. | 1. Increase Organic Solvent Concentration: If compatible with your experiment, slightly increase the percentage of the organic co-solvent in your final solution. 2. Adjust pH: The solubility of peptides can be pH-dependent. Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least one unit away from the pI.[2] 3. Lower Peptide Concentration: Reduce the final concentration of the this compound solution. |
| Solution appears cloudy or opalescent. | Formation of small, insoluble aggregates. | 1. Centrifugation/Filtration: Centrifuge the solution at high speed to pellet the aggregates or filter through a 0.22 µm filter. Note that this will reduce the effective concentration of soluble this compound. 2. Re-dissolution: Attempt to re-dissolve the aggregates by adding a small amount of an organic solvent or by gentle warming.[2] |
Issue 2: Unexpected Degradation of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| HPLC analysis shows the appearance of new peaks and a decrease in the main this compound peak area over time. | Hydrolysis of the peptide bond. | 1. Buffer Selection: Ensure the pH of your buffer is within a stable range for peptides, typically between pH 4 and 6. Avoid highly acidic or alkaline buffers. 2. Temperature Control: Store stock solutions and experimental samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Minimize freeze-thaw cycles. 3. Use of Lyophilized Powder: Whenever possible, prepare fresh solutions from lyophilized powder immediately before use. |
| Loss of biological activity of the peptide. | Chemical degradation leading to the formation of inactive products. | 1. Perform a Forced Degradation Study: Intentionally degrade the peptide under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[10] 2. Develop a Stability-Indicating HPLC Method: Use an HPLC method that can separate the intact this compound from its degradation products to accurately quantify the remaining active peptide.[11] |
III. Quantitative Data
Due to the limited availability of specific experimental data for the this compound dipeptide in the public domain, the following tables provide representative data for hydrophobic amino acids and dipeptides to illustrate general trends.
Table 1: Solubility of Hydrophobic Amino Acids in Water at 25°C
| Amino Acid | Solubility ( g/100 g H₂O) |
| Valine (Val) | 8.85 |
| Phenylalanine (Phe) | 2.97 |
| Note: The solubility of the dipeptide this compound is expected to be lower than its constituent amino acids due to the formation of the peptide bond and increased hydrophobicity. |
Table 2: General Hydrolysis Rates of a Dipeptide (Glycylglycine) at 100°C
| Condition | Half-life (t₁/₂) |
| Neutral (pH 7) | ~350 years (extrapolated to 25°C)[12] |
| Note: This data is for Glycylglycine and serves as a general reference. The hydrolysis rate of this compound will be influenced by the steric hindrance of the bulky side chains. Generally, peptide bonds involving amino acids with bulky side chains are more resistant to hydrolysis. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC (RP-HPLC) method to separate and quantify this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Dilute the samples from the forced degradation study and the stability study to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Protocol 3: Monitoring this compound Aggregation using UV-Visible Spectroscopy
This protocol provides a simple method to monitor the aggregation of this compound by measuring light scattering.
-
Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer at the desired concentration.
-
Spectrophotometer Setup:
-
Wavelength Range: 250-600 nm.
-
Blank: Use the same buffer without the peptide as a blank.
-
-
Measurement:
-
Record the UV-Vis spectrum of the freshly prepared this compound solution.
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, time).
-
Periodically record the UV-Vis spectrum.
-
-
Data Analysis: An increase in absorbance across the wavelength range, particularly at higher wavelengths (e.g., >350 nm), indicates an increase in light scattering due to the formation of aggregates.
V. Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Identification and control of a degradation product in Avapro film-coated tablet: low dose formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Val-Phe Aggregation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing aggregation issues with the Valine-Phenylalanine (Val-Phe) dipeptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide aggregating in solution?
A1: this compound dipeptide aggregation is primarily driven by a combination of non-covalent interactions. The main contributors are hydrophobic interactions between the valine and phenylalanine side chains and π-π stacking interactions between the aromatic rings of phenylalanine.[1][2][3][4] Additionally, hydrogen bonding and electrostatic interactions between the peptide backbones can stabilize the aggregated structures.[1] Aggregation is a thermodynamically favorable process that sequesters these nonpolar residues away from water.[5]
Q2: What are the key factors that influence this compound aggregation?
A2: Several environmental and intrinsic factors significantly impact the rate and extent of aggregation:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, often leading to faster aggregation.[2][4]
-
pH and Charge: The net charge of the dipeptide is pH-dependent. Aggregation is typically most rapid at or near the isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[6][7][8]
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions. Increased ionic strength can sometimes shield charges and promote aggregation.[9]
-
Temperature: Temperature can affect the kinetics and thermodynamics of self-assembly.[4] While gentle warming may aid dissolution, elevated temperatures can sometimes accelerate aggregation.
-
Solvent Composition: The type of solvent used is critical. This compound has low solubility in purely aqueous solutions. Organic co-solvents (like DMSO or DMF) or the presence of other excipients can either inhibit or promote aggregation.[4][10]
Q3: What is the difference between amorphous aggregation and amyloid fibril formation?
A3: Peptide aggregates can be broadly categorized into two types. Amorphous aggregates are disordered, unstructured assemblies that often appear as large, irregular particles and can cause solutions to become cloudy. Amyloid fibrils , in contrast, are highly organized, ordered structures characterized by a cross-β-sheet conformation.[11] These fibrils are typically long, unbranched, and can be specifically detected by dyes like Thioflavin T (ThT).[11][12] While both are forms of aggregation, their structural properties and the mechanisms leading to their formation are distinct.
Q4: How can I improve the solubility of my lyophilized this compound peptide?
A4: Due to its hydrophobic nature, this compound often requires a specific dissolution protocol. Direct dissolution in aqueous buffers is frequently unsuccessful. The recommended method is to first dissolve the peptide in a minimal amount of a sterile organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13] Once fully dissolved into a concentrated stock, this solution should be added slowly and drop-wise to the desired aqueous buffer while gently stirring.[13] This method helps prevent rapid precipitation upon contact with the aqueous environment.
Q5: My peptide solution is cloudy right after preparation. Is this aggregation and how can I fix it?
A5: A cloudy or hazy solution is a strong indicator of immediate aggregation or precipitation due to poor solubility.[13][14] This often happens when the peptide concentration exceeds its solubility limit in the given buffer. To resolve this, you can try brief sonication in a water bath to help break apart existing aggregates.[13][14] If the problem persists, the most effective solution is to remake the sample, ensuring you follow the recommended protocol of dissolving in an organic solvent first before slow titration into the aqueous buffer.
Q6: How can I detect and quantify this compound aggregation?
A6: Several orthogonal biophysical techniques are recommended for characterizing aggregation:[15]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is excellent for detecting the formation of oligomers and larger aggregates.[16][17]
-
Thioflavin T (ThT) Fluorescence Assay: Specifically detects the presence of amyloid fibrils with their characteristic β-sheet structure. An increase in fluorescence intensity indicates fibril formation.[11][18]
-
Transmission Electron Microscopy (TEM): Provides direct visual confirmation of aggregate morphology, allowing you to distinguish between amorphous aggregates, oligomers, and mature fibrils.[19][20]
Section 2: Data Presentation
Table 1: Influence of Physicochemical Factors on Phenylalanine-Containing Peptide Aggregation
| Factor | Effect on Aggregation | Rationale | Citations |
| Peptide Concentration | Increased concentration generally accelerates aggregation. | Higher proximity of peptide molecules increases the rate of intermolecular interactions. | [2][4] |
| pH | Aggregation is maximal near the isoelectric point (pI). | At the pI, the net molecular charge is zero, minimizing electrostatic repulsion between molecules. | [6][7][8] |
| Ionic Strength | Can increase aggregation rate. | Salt ions can screen electrostatic charges, reducing repulsion and facilitating closer association. | [9] |
| Temperature | Effect is complex; can increase or decrease aggregation depending on the system. | Affects both the kinetics of assembly and the hydrophobic effect. | [4] |
| Organic Solvents (e.g., DMSO) | Can inhibit or promote aggregation. | May disrupt the specific hydrophobic interactions needed for assembly but can also induce different structures. | [4][10] |
| Hydrophobicity | Higher hydrophobicity strongly promotes aggregation. | The hydrophobic effect is a primary driving force, sequestering nonpolar side chains from water. | [1][5][21] |
Table 2: Comparison of Key Analytical Techniques for Aggregation Studies
| Technique | Information Provided | Primary Application | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius (size), size distribution, polydispersity. | Detecting early-stage oligomerization and monitoring aggregate growth. | High sensitivity to large aggregates, rapid measurements, low sample volume.[17] | Provides an intensity-weighted average size; resolution may be low for highly polydisperse samples. |
| Thioflavin T (ThT) Assay | Presence and quantity of amyloid fibrils (β-sheet structures). | Kinetic analysis of fibril formation (lag time, growth rate). | Highly specific for amyloid fibrils, suitable for high-throughput screening.[12] | Does not detect amorphous aggregates or pre-fibrillar oligomers; can have false positives/negatives. |
| Transmission Electron Microscopy (TEM) | Direct visualization of aggregate morphology (shape and size). | Confirming the presence and structure of fibrils, oligomers, or amorphous aggregates. | Provides direct visual evidence and morphological detail.[19] | Sample preparation can introduce artifacts; provides a static snapshot, not kinetic data. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solutions
This protocol is designed to minimize immediate aggregation upon dissolution.
-
Preparation: Allow the lyophilized this compound peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Initial Dissolution: Add a minimal, precise volume of sterile-filtered, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Mixing: Gently vortex the vial for 1-2 minutes. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[22] The final stock solution should be perfectly clear.
-
Dilution into Aqueous Buffer: Prepare the desired final aqueous buffer (e.g., PBS pH 7.4).
-
Titration: While gently stirring the aqueous buffer, add the DMSO stock solution drop-by-drop to achieve the final target concentration. Crucially, do not add the aqueous buffer to the DMSO stock.
-
Final Inspection: The final solution should be clear. If cloudiness appears, the final concentration may be above the peptide's solubility limit in that specific buffer.
Troubleshooting Peptide Dissolution Workflow
Key Interactions Driving this compound Aggregation
Protocol 2: Thioflavin T (ThT) Kinetic Assay
This assay monitors the formation of amyloid fibrils over time.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in sterile, double-distilled water. Filter through a 0.2 µm syringe filter. Store protected from light at 4°C for up to one week.[23]
-
On the day of the experiment, dilute the ThT stock solution in your experimental buffer (e.g., PBS, pH 7.4) to a final working concentration of 25 µM.
-
-
Sample Preparation:
-
Prepare your this compound solution at the desired final concentration in the same experimental buffer. It is critical to start with a clear, non-aggregated solution (see Protocol 1).
-
In a black, clear-bottom 96-well plate, add your peptide solution to the wells.
-
Add the 25 µM ThT working solution to each well. The final volume per well is typically 100-200 µL.
-
Include control wells: buffer with ThT only (blank) and monomeric peptide with ThT at time zero.
-
-
Data Acquisition:
-
Place the plate in a plate reader capable of fluorescence measurements.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking (e.g., 20 seconds before each read).
-
Measure fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all sample readings.
-
Plot the corrected fluorescence intensity against time. A sigmoidal curve with a lag phase, a growth phase, and a plateau phase is characteristic of amyloid fibril formation.
-
Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM) by Negative Staining
This protocol allows for the direct visualization of aggregate morphology.
-
Reagent Preparation:
-
Prepare a 2% (w/v) solution of uranyl acetate (B1210297) in sterile, double-distilled water. This is a hazardous material; handle with appropriate care.
-
Filter the solution through a 0.2 µm syringe filter. Spin at >12,000 rpm for 5 minutes before use to pellet any precipitates.[19]
-
-
Grid Preparation:
-
Place a 3-5 µL drop of your peptide sample (taken at a specific time point from your aggregation assay) onto a carbon-coated copper TEM grid (200-400 mesh).[19]
-
Allow the sample to adsorb for 3-5 minutes.
-
-
Staining:
-
Using filter paper, carefully wick away the excess sample solution from the edge of the grid. Do not let the grid dry completely.
-
Immediately apply a 3-5 µL drop of the 2% uranyl acetate staining solution to the grid.[19]
-
Allow the stain to sit for 3 minutes.
-
-
Final Steps:
-
Wick away the excess stain solution with filter paper.
-
Allow the grid to air-dry completely before loading it into the TEM.
-
-
Imaging:
-
Image the grids using a transmission electron microscope, typically operating at 80-120 keV. Scan at low magnification to find areas of interest and then use higher magnification (e.g., >25,000x) to resolve the fine structure of any aggregates.[19] Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-15 nm.[24]
-
Experimental Workflow for Aggregation Characterization
Protocol 4: Analysis of Aggregates by Dynamic Light Scattering (DLS)
This protocol is for assessing the size distribution of particles in solution.
-
Sample Preparation:
-
Prepare the this compound solution in a low-salt buffer that has been filtered through a 0.22 µm filter to remove any dust or extraneous particles.
-
The sample must be optically clear and free of large precipitates. If necessary, centrifuge the sample at a low speed (e.g., 2,000 x g for 2 minutes) to remove very large, non-colloidal material.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement temperature, which should be precisely controlled.
-
-
Measurement:
-
Transfer the required volume of sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for several minutes.
-
Perform the measurement. The instrument will collect data on the intensity fluctuations of scattered light.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the diffusion coefficient of the particles.
-
From the diffusion coefficient, the hydrodynamic radius (Rh) is calculated using the Stokes-Einstein equation.[16]
-
The primary results to analyze are the intensity-weighted size distribution plot, the average hydrodynamic radius (Z-average), and the Polydispersity Index (PDI).[17] A low PDI (<0.2) indicates a monodisperse sample (single size population), while a high PDI suggests a polydisperse or aggregated sample. An increase in the average size or the appearance of larger peaks over time is indicative of aggregation.[16]
-
References
- 1. dovepress.com [dovepress.com]
- 2. Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Self-assembly of l -phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00268E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. enovatia.com [enovatia.com]
- 16. medium.com [medium.com]
- 17. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transmission electron microscopy assay [assay-protocol.com]
- 20. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 21. Collection - Stabilization of Peptide Fibrils by Hydrophobic Interaction - Langmuir - Figshare [acs.figshare.com]
- 22. benchchem.com [benchchem.com]
- 23. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Val-Phe Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Valine-Phenylalanine (Val-Phe) isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my this compound isomer peaks not separating (poor resolution or co-elution)?
A1: Poor resolution is the most common challenge when separating structurally similar dipeptide isomers like this compound. This issue arises from insufficient differences in the interaction between the isomers and the stationary phase. A systematic optimization of your chromatographic conditions is necessary to enhance selectivity (α) and efficiency (N).[1]
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Evaluate the column's performance by injecting a known standard.
-
System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test.[2]
Optimization Strategies:
-
Optimize the Mobile Phase: This is often the most critical factor.[3]
-
Adjust Organic Modifier: Change the percentage of the organic solvent (e.g., acetonitrile) in small increments. For reversed-phase HPLC, decreasing the organic solvent content will increase retention time, which may improve separation.[1]
-
Switch Organic Modifier: Acetonitrile (B52724) and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.[1] Acetonitrile often provides better separation efficiency for peptides.[2]
-
Adjust pH: The ionization state of the N-terminal amino group and C-terminal carboxyl group of this compound is pH-dependent. Modifying the mobile phase pH can significantly alter selectivity and retention.[4][5] It is recommended to screen a range of pH values, for instance, using 0.1% trifluoroacetic acid (TFA) for low pH or phosphate (B84403) buffers for mid-range pH.[4][6]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Chiral Stationary Phase (CSP): For separating diastereomers or enantiomers of this compound (e.g., L-Val-D-Phe vs. L-Val-L-Phe), a chiral column is often the most effective choice.[4][7] CSPs like those based on macrocyclic glycopeptides (e.g., teicoplanin) or cinchona alkaloids provide stereoselective interactions.[4][7][8]
-
Different Achiral Phase: If using a standard C18 column, consider switching to a different chemistry, such as a phenyl-hexyl or cyano phase, which can offer different types of interactions (e.g., π-π interactions with the phenylalanine ring).[9]
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase chiral selectivity and improve resolution, although it may also increase backpressure.[1]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation of closely eluting peaks.[2]
Q2: How can I improve my peak shape? I'm observing significant peak tailing.
A2: Peak tailing is often caused by secondary interactions, where the analyte interacts with sites on the stationary phase other than the primary bonded phase. For silica-based columns, the most common cause is the interaction of basic analytes with acidic residual silanol (B1196071) groups.[4]
Solutions:
-
Use an Ion-Pairing Agent: Add an additive like 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA acts as an ion-pairing agent and also suppresses the ionization of silanol groups, minimizing the undesirable secondary interactions and leading to sharper peaks.[4][10]
-
Use a High-Purity Silica (B1680970) Column: Modern columns are often manufactured with high-purity silica and are end-capped to reduce the number of accessible silanol groups. Ensure your column is of high quality.[4]
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2-3 with TFA or formic acid) will protonate the silanol groups, reducing their ability to interact with the positively charged N-terminus of the peptide.[11]
Q3: My retention times are unstable and shifting between runs. What is the cause?
A3: Unstable retention times compromise the reliability and reproducibility of your method. This issue typically points to problems with the HPLC system's stability or a lack of method robustness.[2]
Possible Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when changing mobile phases or using a gradient. Ensure you flush the column with at least 10-20 column volumes of the initial mobile phase.[2]
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to shifts. Prepare fresh mobile phase daily and keep solvent bottles capped.[12]
-
Temperature Fluctuations: If a column oven is not used, changes in the ambient laboratory temperature can affect retention times. Use a thermostatted column compartment to maintain a consistent temperature.[2]
-
Pump Malfunctions or Leaks: Inconsistent flow rates due to pump issues (e.g., air bubbles, faulty check valves) or leaks in the system will cause retention times to fluctuate. Purge the pump to remove air bubbles and regularly check system pressure and fittings for leaks.[2][4]
Frequently Asked Questions (FAQs)
Q1: What type of column is best for separating this compound isomers?
For separating stereoisomers (enantiomers or diastereomers), a Chiral Stationary Phase (CSP) is highly recommended for its ability to form transient, diastereomeric complexes with the analytes, allowing for their separation.[4][7] For separating constitutional isomers (e.g., this compound vs. Phe-Val), a high-efficiency reversed-phase column, such as a C18 or Phenyl-Hexyl, is typically used.[9][13] The choice depends heavily on optimizing the mobile phase conditions.
Q2: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?
TFA is a common mobile phase additive in peptide separations that serves two main purposes.[4][10] First, it acts as an ion-pairing agent, forming a neutral complex with the positively charged peptide, which improves retention and peak shape on reversed-phase columns. Second, it lowers the mobile phase pH, which suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing.[4][10]
Q3: How does mobile phase pH affect the separation?
Mobile phase pH is a critical parameter for selectivity when separating peptides.[5][14] this compound is a zwitterionic molecule with an acidic C-terminal carboxyl group and a basic N-terminal amino group.[15] Adjusting the pH changes the charge state of these groups, which in turn alters the overall hydrophobicity of the molecule and its interaction with the stationary phase. Fine-tuning the pH can significantly change the relative retention of the isomers, often leading to improved resolution.[16]
Q4: What is a good starting gradient for method development?
For peptides, a shallow gradient is often more effective than a steep one.[3][13] A good starting point for a reversed-phase column is a linear gradient from 5% to 65% acetonitrile (with 0.1% TFA) over 30 minutes.[13] This initial "scouting" gradient helps determine the approximate elution time of the isomers, after which the gradient can be narrowed and made even shallower around that elution point to maximize resolution.
Data Presentation: Typical Starting Conditions
The following tables summarize typical starting parameters for HPLC method development for this compound isomers.
Table 1: Recommended Columns and Conditions
| Parameter | Recommendation for Stereoisomers | Recommendation for Constitutional Isomers | Rationale |
| Stationary Phase | Chiral Stationary Phase (e.g., Teicoplanin, Cinchona Alkaloid-based)[4][7] | High-Purity Reversed-Phase C18 or Phenyl-Hexyl[9][13] | CSPs provide stereospecific interactions. C18 separates based on hydrophobicity.[17] |
| Particle Size | 3 - 5 µm | 3 - 5 µm | Smaller particles provide higher efficiency and resolution. |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 4.6 x 150 mm or 4.6 x 250 mm | Standard analytical column sizes. |
Table 2: Mobile Phase and Gradient Parameters
| Parameter | Starting Condition | Rationale |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water[4][13] | TFA acts as an ion-pairing agent and improves peak shape.[10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN)[4][13] | ACN is a common organic modifier for eluting peptides.[3] |
| Scouting Gradient | 5-65% B over 30 minutes[13] | A shallow gradient is crucial for separating closely related peptides.[13] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column)[13] | Standard flow rate for analytical columns. |
| Column Temperature | 25 - 30 °C[13][18] | Provides reproducible retention times; can be adjusted to optimize selectivity.[1] |
| Detection | UV, 210-220 nm and ~257 nm | 210-220 nm for the peptide bond and ~257 nm for the phenylalanine aromatic ring.[13] |
| Injection Volume | 5 - 20 µL | Depends on sample concentration and column capacity. |
Experimental Protocols
Protocol 1: General Method Development for this compound Isomer Separation
This protocol outlines a systematic approach to developing a separation method for this compound isomers.
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water to make 0.1% (v/v) TFA in water.[13]
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile (ACN) to make 0.1% (v/v) TFA in ACN.[13]
-
Filter and degas both mobile phases before use.[4]
-
-
Sample Preparation:
-
Dissolve the this compound isomer standard or sample in Mobile Phase A (or a compatible solvent) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[1]
-
-
Initial Chromatographic Conditions (Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-30 min: 5% to 65% B (linear)
-
30-35 min: 65% to 95% B (column wash)
-
35-40 min: Hold at 95% B
-
40-41 min: 95% to 5% B (return to initial)
-
41-50 min: Hold at 5% B (equilibration)
-
-
-
Optimization:
-
Gradient Adjustment: Based on the scouting run, if peaks are co-eluting, make the gradient shallower around the elution time. For example, if the peaks elute around 15 minutes (~35% B), try a new gradient of 25-45% B over 30 minutes.
-
Solvent Selectivity: If resolution is still poor, replace Mobile Phase B (ACN) with a mobile phase of 0.1% TFA in Methanol and repeat the scouting gradient.
-
pH Adjustment: If separation is not achieved, explore different pH values by replacing TFA with other additives like formic acid or a phosphate buffer system. Note that column pH limitations must be respected.[14][19]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. moravek.com [moravek.com]
- 15. Amino acid - Wikipedia [en.wikipedia.org]
- 16. Separation of potentially therapeutic peptide hormones by liquid chromatography. Optimisation of the composition and pH of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mac-mod.com [mac-mod.com]
- 19. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Val-Phe Mass Spectrometry Analysis: A Technical Support Center
Welcome to the technical support center for Val-Phe (Valine-Phenylalanine) mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The molecular weight of this compound is 264.32 g/mol . Therefore, in positive ion mode mass spectrometry, you should expect to see the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 265.14.
Q2: What are the common fragment ions observed in MS/MS analysis of this compound?
During collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, producing b- and y-ions.[1][2] For this compound, the major expected fragment ions are the b₁-ion (Val) and the y₁-ion (Phe). Internal fragmentation can also occur.[2]
Q3: Why is an internal standard recommended for quantitative analysis of this compound?
Internal standards are crucial for accurate and reproducible quantification in mass spectrometry.[3][4][5] They help to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, such as analyte loss, injection volume inconsistencies, and matrix effects.[3][6] For this compound analysis, a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ¹⁵N labeled amino acids) is an ideal internal standard because it is chemically and physically similar to the analyte.[4][6]
Q4: What are some key considerations for sample preparation of this compound?
High-quality sample preparation is essential for reliable and reproducible mass spectrometry results.[7] Key steps include:
-
Protein Precipitation: If analyzing this compound in a complex biological matrix like plasma or serum, it's necessary to remove larger proteins that can interfere with the analysis.[8]
-
Solid-Phase Extraction (SPE): This technique can be used to clean up the sample and concentrate the this compound dipeptide, removing salts and other interfering substances.[8][9]
-
Solvent Selection: this compound should be dissolved in a solvent compatible with the LC-MS system, typically a mixture of water and an organic solvent like acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[1][7]
Troubleshooting Guides
Problem 1: Poor or No Signal Intensity for this compound
Q: I am not seeing any peak for this compound, or the signal is very weak. What should I check?
A: Poor signal intensity is a common issue in mass spectrometry.[10] Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Poor Signal Intensity
Caption: A flowchart for troubleshooting poor or no signal intensity for this compound.
Detailed Checklist:
-
Sample Concentration and Integrity: Ensure your sample is at an appropriate concentration for your instrument's sensitivity.[10] If it's too dilute, you may not see a signal; if it's too concentrated, you might experience ion suppression.[10] Also, confirm the stability of this compound in your storage conditions.
-
Ionization Efficiency: The choice of ionization technique and its parameters significantly impacts signal intensity.[10] For this compound, electrospray ionization (ESI) in positive ion mode is common. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation of the dipeptide.[11]
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[10] Incorrect calibration can lead to mass shifts, making it seem like your analyte is absent.[10]
-
Ion Source Contamination: A dirty ion source or capillary can lead to a significant drop in signal intensity.[12] Regular cleaning is crucial.
-
LC System Issues: Check for any leaks, clogs, or issues with the LC pumps.[13] Inconsistent flow can lead to a fluctuating or absent signal. Also, ensure the correct mobile phases are being used.
Problem 2: Complex and Unidentifiable Mass Spectrum
Q: My mass spectrum for this compound shows multiple unexpected peaks, making it difficult to identify the molecular ion. What could be the cause?
A: A complex mass spectrum can arise from several factors, including in-source fragmentation and the formation of adducts.
1. In-Source Fragmentation (ISF):
This phenomenon occurs when the analyte fragments in the ionization source before reaching the mass analyzer.[14][15] This can be caused by high source temperatures or voltages.[16] For this compound, ISF can lead to the appearance of fragment ions in the MS1 spectrum, which can be mistaken for impurities or other compounds.[17]
-
Troubleshooting:
-
Optimize Source Conditions: Systematically reduce the source temperature and voltages (e.g., capillary voltage, cone voltage) to find the optimal conditions that maximize the this compound molecular ion signal while minimizing fragmentation.[16]
-
Chromatographic Separation: Good chromatographic separation can help distinguish in-source fragments from co-eluting compounds, as in-source fragments will have the same retention time as the parent molecule.[15][17]
-
2. Adduct Formation:
In ESI-MS, it is common for analytes to form adducts with ions present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[18][19] These adducts will appear as additional peaks in the mass spectrum at m/z values higher than the protonated molecule.
-
Troubleshooting:
-
Improve Sample Clean-up: Use techniques like solid-phase extraction (SPE) to remove salts and other sources of adduct-forming ions from your sample.
-
Use High-Purity Solvents: Ensure that the solvents and additives used for your mobile phase are of high purity to minimize contaminants.
-
Lower Mobile Phase pH: Adding an acid like formic acid to the mobile phase can provide an excess of protons, promoting the formation of the desired [M+H]⁺ ion over metal adducts.[19]
-
This compound Fragmentation Pathway and Common Adducts
Caption: Fragmentation of this compound into b- and y-ions and formation of common adducts.
Table of Potential this compound Ions:
| Ion Type | Formula | Theoretical m/z | Notes |
| Precursor Ions | |||
| [M+H]⁺ | C₁₄H₂₁N₂O₃⁺ | 265.15 | Protonated molecule |
| [M+Na]⁺ | C₁₄H₂₀N₂O₃Na⁺ | 287.13 | Sodium adduct |
| [M+K]⁺ | C₁₄H₂₀N₂O₃K⁺ | 303.11 | Potassium adduct |
| [M+NH₄]⁺ | C₁₄H₂₄N₃O₃⁺ | 282.18 | Ammonium adduct |
| Fragment Ions | |||
| b₁-ion | C₅H₁₀NO⁺ | 100.08 | From cleavage of the peptide bond (Val fragment) |
| y₁-ion | C₉H₁₂NO₂⁺ | 166.09 | From cleavage of the peptide bond (Phe fragment) |
Problem 3: Inaccurate Quantification Results
Q: The concentration of this compound I'm measuring is inconsistent or seems incorrect. What could be causing this?
A: Inaccurate quantification is often related to matrix effects or improper use of internal standards.
Matrix Effects:
The "matrix" refers to all other components in the sample besides the analyte of interest.[8][20] These components can either suppress or enhance the ionization of this compound, leading to an underestimation or overestimation of its concentration.[20][21]
-
Troubleshooting:
-
Effective Sample Preparation: As mentioned earlier, robust sample preparation techniques like SPE are crucial to remove interfering matrix components.[8][9]
-
Chromatographic Separation: Developing a good LC method that separates this compound from the majority of matrix components can significantly reduce matrix effects.
-
Use of a Suitable Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[3]
-
Conceptual Diagram of Matrix Effects
Caption: How matrix components can suppress the ionization of this compound.
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plasma
-
Protein Precipitation:
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
Final Centrifugation/Filtration:
-
Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Basic LC-MS/MS Method for this compound Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan for the precursor ions of this compound ([M+H]⁺ ≈ 265.15) and its internal standard.
-
MS/MS Scan (MRM):
-
This compound Transition 1: 265.15 -> 166.1 (y₁-ion)
-
This compound Transition 2: 265.15 -> 100.1 (b₁-ion)
-
Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages according to the specific instrument manufacturer's recommendations to maximize signal and minimize in-source fragmentation.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. gmi-inc.com [gmi-inc.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. zefsci.com [zefsci.com]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acdlabs.com [acdlabs.com]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. bataviabiosciences.com [bataviabiosciences.com]
- 21. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Preventing Enzymatic Degradation of Val-Phe In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of the dipeptide Val-Phe in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound in vitro?
A1: The primary enzymes responsible for this compound degradation are proteases that exhibit specificity for the amino acid residues present. Key enzymes include:
-
Chymotrypsin (B1334515) and chymotrypsin-like serine proteases: These enzymes preferentially cleave peptide bonds at the C-terminus of aromatic amino acids, such as Phenylalanine (Phe). This makes the this compound bond a prime target for chymotryptic activity.
-
Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of peptides. Valine (Val) can be cleaved by various aminopeptidases, leading to the degradation of the dipeptide.
Q2: My this compound sample is degrading in my cell culture media. What are the likely sources of enzymatic activity?
A2: If you are observing this compound degradation in cell culture, the enzymatic activity can originate from several sources:
-
Serum Supplementation: Fetal Bovine Serum (FBS) and other serum supplements are rich in a wide variety of proteases, including chymotrypsin-like enzymes and aminopeptidases.[1]
-
Cellular Secretion: Cells themselves can secrete proteases into the culture medium. The specific proteases and their levels will vary depending on the cell type being cultured.[2]
-
Cell Lysis: A significant population of dead or dying cells can release intracellular proteases into the medium, contributing to peptide degradation.
Q3: What are the most effective general strategies to minimize this compound degradation in my in vitro assay?
A3: Several general strategies can be employed to enhance the stability of this compound:
-
Use of Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail or specific inhibitors targeting chymotrypsin and aminopeptidases is a highly effective method.
-
Optimization of Buffer Conditions: Maintaining an optimal pH and temperature for your assay while minimizing conditions that favor protease activity can reduce degradation. Most proteases have optimal pH ranges, and their activity can be significantly reduced outside of these ranges.[3]
-
Minimizing Serum Concentration: If your experiment permits, reducing the concentration of serum in your cell culture medium can lower the overall protease concentration.
-
Peptide Modification: For long-term studies, consider using modified versions of the dipeptide. N-terminal acetylation and C-terminal amidation can block exopeptidase activity.[4] The use of D-amino acids in place of the natural L-amino acids can also confer resistance to proteolysis.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Cell-Free System (e.g., in buffer or serum-containing media without cells)
| Possible Cause | Troubleshooting Steps |
| High Protease Activity in Serum | 1. Heat Inactivation of Serum: Before use, heat-inactivate the serum (e.g., at 56°C for 30 minutes). Note that this may not inactivate all proteases and could affect growth factors. 2. Use Protease-Deficient Serum: If available, use commercially available protease-deficient serum. 3. Add Protease Inhibitors: Supplement your media with a protease inhibitor cocktail or specific inhibitors for serine proteases and aminopeptidases. |
| Inappropriate Buffer pH | 1. Review Protease pH Optima: Research the optimal pH for common serum proteases. 2. Adjust Buffer pH: If your experimental conditions allow, adjust the buffer pH to a range that is suboptimal for key proteases like chymotrypsin.[3] |
| Suboptimal Storage of Stock Solutions | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[4] 2. Store at -80°C: For long-term storage, keep lyophilized peptide and stock solutions at -80°C.[3] |
Issue 2: this compound Degradation in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Proteases Secreted by Cells | 1. Characterize Cellular Protease Profile: If possible, identify the major proteases secreted by your specific cell line. 2. Use Specific Inhibitors: Based on the protease profile, add specific inhibitors to your culture medium. 3. Conditioned Media Control: Incubate this compound in conditioned media (media in which cells have been grown and then removed) to confirm that secreted factors are responsible for degradation. |
| Cell Viability Issues Leading to Protease Release | 1. Assess Cell Viability: Use a viability assay (e.g., trypan blue exclusion, MTT assay) to ensure a healthy cell population. 2. Optimize Culture Conditions: Ensure optimal cell seeding density, media exchange frequency, and other culture parameters to maintain high viability. |
| Interaction with Cell Surface Peptidases | 1. Wash Cells Before Assay: If the assay allows, gently wash the cell monolayer to remove accumulated secreted proteases before adding this compound. 2. Shorten Incubation Time: If feasible, reduce the duration of the experiment to minimize the extent of degradation. |
Quantitative Data: Protease Inhibitors
The following tables summarize the inhibitory constants (IC50 or Ki) for common protease inhibitors relevant to preventing this compound degradation.
Table 1: Inhibitors of Chymotrypsin and other Serine Proteases
| Inhibitor | Target Enzyme | Inhibitory Constant | Reference(s) |
| Chymostatin | Chymotrypsin | IC50 = 0.8 nM | [6] |
| Chymotrypsin | ID50 = 150 ng/ml | [7] | |
| Chymotrypsin, Chymase | Ki = 9.36 nM, 13.1 nM | [8] | |
| Aprotinin | Chymotrypsin | Ki = 9 nM | [9] |
| AEBSF | Chymotrypsin | IC50 ~300 µM (in cells) | [10] |
| Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikreins | Broad Spectrum |
Table 2: Inhibitors of Aminopeptidases
| Inhibitor | Target Enzyme | Inhibitory Constant | Reference(s) |
| Bestatin | Leucine aminopeptidase | IC50 = 20 nM | |
| Aminopeptidase B | IC50 = 60 nM | ||
| Cytosol aminopeptidase | IC50 = 0.5 nM | [9] | |
| Aminopeptidase N | IC50 = 5 nM | [9] | |
| Aminopeptidase B | IC50 = 1-10 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro this compound Degradation Assay
This protocol provides a framework for assessing the stability of this compound in the presence of a protease and the efficacy of inhibitors.
Materials:
-
This compound dipeptide
-
Chymotrypsin (from bovine pancreas)
-
Protease Inhibitor (e.g., Chymostatin, Aprotinin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Formic Acid)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the assay buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of chymotrypsin in the assay buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of the chosen protease inhibitor at a concentration 100x the desired final concentration.
-
-
Set up Reaction Mixtures: In separate microcentrifuge tubes, prepare the following reaction mixtures (example volumes):
-
Control (No Enzyme): 90 µL Assay Buffer + 10 µL this compound Stock
-
Enzyme Reaction: 80 µL Assay Buffer + 10 µL Chymotrypsin Stock + 10 µL this compound Stock
-
Inhibitor Reaction: 70 µL Assay Buffer + 10 µL Inhibitor Stock + 10 µL Chymotrypsin Stock + 10 µL this compound Stock
-
-
Incubation: Incubate all tubes at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot from each reaction tube.
-
Quench Reaction: Immediately add the 20 µL aliquot to 80 µL of cold quenching solution to stop the enzymatic reaction.
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the remaining intact this compound at each time point.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation (e.g., 5-10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z for this compound [M+H]+.
-
Fragment Ion (Q3): Select a characteristic fragment ion of this compound for quantification.
-
-
Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity of the selected MRM transition.
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the experimental samples by interpolating their peak areas from the standard curve.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Key enzymatic degradation pathways for this compound.
Caption: Workflow for in vitro this compound stability assay.
References
- 1. q2labsolutions.com [q2labsolutions.com]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Chymostatin - CAS 9076-44-2 - Calbiochem | 230790 [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. 阿达木单抗(adalimumab)肽图谱 LC-MS/MS 分析工作流程 [sigmaaldrich.com]
Technical Support Center: Val-Phe Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Val-Phe (Valyl-Phenylalanine) solubility.
Frequently Asked Questions (FAQs)
Q1: What intrinsic factors limit the aqueous solubility of this compound?
A1: The solubility of this compound is primarily influenced by the physicochemical properties of its constituent amino acids, valine and phenylalanine. The dipeptide's structure includes a hydrophobic phenyl ring from phenylalanine and an isopropyl group from valine.[1][2] These nonpolar side chains contribute to the molecule's overall hydrophobicity, leading to lower solubility in aqueous solutions.[2] Like other amino acids, this compound is a zwitterionic molecule, and its solubility is lowest at its isoelectric point where the net charge is zero, which can lead to strong intermolecular interactions within its crystal lattice, further reducing solubility.[1][2]
Q2: What are the primary strategies for enhancing the solubility of this compound?
A2: Several effective strategies can be employed to enhance the solubility of this compound and similar peptides. These methods can be broadly categorized as physical and chemical modifications:[3][4]
-
Chemical Modifications:
-
pH Adjustment: Modifying the solution's pH away from the isoelectric point increases the net charge on the molecule, enhancing its interaction with water and thereby increasing solubility.[1][]
-
Salt Formation: Converting the carboxylic acid or amino group into a salt is a highly effective method to dramatically improve aqueous solubility and dissolution rates.[1][6][7][8]
-
Prodrug Approach: A prodrug, an inactive or poorly active derivative, can be synthesized to have improved solubility. It is then converted back to the active this compound molecule in vivo.[9][10][11][12]
-
-
Physical Modifications & Formulation Approaches:
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) in which this compound is more soluble can increase the overall solubility of the mixture.[][13][14] Common co-solvents include DMSO, ethanol, and methanol.[15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic parts of this compound, forming an inclusion complex that has significantly higher aqueous solubility.[16][17][18][19]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer scale (nanonization) increases the surface-area-to-volume ratio, which enhances the dissolution rate and saturation solubility.[20][21][22][23]
-
Q3: How do I select the most appropriate solubility enhancement technique for my experiment?
A3: The choice of method depends on several factors, including the required solubility level, the experimental context (e.g., in vitro assay vs. in vivo formulation), potential toxicity of excipients, and stability considerations. For in vitro biological assays, it is crucial to select a method that does not interfere with the experiment; for instance, high concentrations of organic co-solvents might denature proteins.[1] For oral drug development, approaches like salt formation, prodrugs, and nanoparticle formulations are often preferred as they can improve bioavailability.[6][12][24]
The logical flow for selecting a method is visualized in the diagram below.
Caption: Decision tree for choosing a solubility enhancement method.
Troubleshooting Guide
Q4: I tried dissolving this compound in a buffer, but the solution remains cloudy. What should I do?
A4: A cloudy solution indicates that the compound has not fully dissolved and may be forming fine, insoluble aggregates.[1]
-
Initial Steps: Try gentle warming (not exceeding 40°C) or sonication in a water bath for 5-10 minutes to aid dissolution.[1][15]
-
pH Check: Verify the pH of your buffer. The solubility of this compound is minimal at its isoelectric point. Adjusting the pH away from this point can significantly increase solubility.[1]
-
Consider a Co-solvent: If the above steps fail, the issue is likely low intrinsic solubility. Try dissolving the this compound in a small amount of a biocompatible organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[1] Always run a vehicle control with the co-solvent alone in your assay to check for interference.[1]
Q5: I used a co-solvent (e.g., DMSO), but now I'm seeing interference in my biological assay. What are my options?
A5: Organic solvents can denature proteins or inhibit enzymes, interfering with assay results.[1]
-
Reduce Concentration: Use the lowest possible concentration of the co-solvent that achieves the desired this compound solubility.
-
Switch Co-solvent: If possible, switch to a more biocompatible co-solvent.
-
Alternative Methods: If any concentration of co-solvent interferes with the assay, you must use a different solubilization method. Consider pH adjustment or forming an inclusion complex with a cyclodextrin, as these methods avoid organic solvents.[1][16]
Q6: My this compound precipitates out of solution when I dilute my stock into an aqueous buffer. How can I prevent this?
A6: This is a common problem when a drug is dissolved in a high concentration of an organic co-solvent and then diluted into an aqueous medium where its solubility is much lower. The drug crashes out of the solution once the co-solvent concentration drops below the level required to keep it dissolved.
-
Lower Stock Concentration: Prepare a more dilute stock solution of this compound in the co-solvent, if possible.
-
Change Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution slowly while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant: Including a low concentration of a non-ionic surfactant (e.g., Tween 80) in the final aqueous solution can help stabilize the dissolved this compound and prevent precipitation.[25]
-
Use Cyclodextrins: Pre-complexing this compound with a cyclodextrin in your stock solution can create a water-soluble complex that is less likely to precipitate upon dilution.[17]
Quantitative Data on Solubility Enhancement
While extensive quantitative data specifically for this compound is limited in public literature, data for L-phenylalanine (a constituent amino acid) and for other poorly soluble drugs using various techniques provide a valuable reference for the potential magnitude of solubility enhancement.
Table 1: Solubility of L-Phenylalanine (Analogue) in Various Solvents [26]
| Solvent System | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 26.9 |
| Water | 50 | 44.3 |
| Water | 100 | 99.0 |
| Ethanol | - | Insoluble to very slightly soluble |
| Methanol | - | Very slightly soluble |
Data for L-Phenylalanine is presented as a structural analogue to provide context.[26]
Table 2: Examples of Solubility Enhancement for Various Drugs Using Different Methods
| Method | Drug | Solubility Increase (Fold) | Reference |
| Prodrug Strategy | Famotidine | 6.7 | [9] |
| Prednisone (Val-Prednisone) | 13.7 | [10] | |
| Cyclodextrin Complexation | Mefenamic Acid (with β-CD) | Significant improvement | [19] |
| Paclitaxel (with β-CD derivatives) | Up to 500 | [27] | |
| Nanonization | Drug 301029 (permeability) | ~4 | [20] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent system.
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an isothermal shaker for a sufficient time to reach equilibrium (typically 24-48 hours).[1][26]
-
Phase Separation: After equilibration, allow the samples to rest, then centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[1][26]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.[26] Dilute the filtered supernatant to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV) and determine the concentration of the dissolved this compound.[1][26]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Shake-flask method workflow for solubility measurement.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a common method to prepare solid inclusion complexes.
-
Dissolution: Dissolve a specific amount of cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) in deionized water with heating and stirring until a clear solution is obtained.
-
Addition of Guest: Separately, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol). Add this this compound solution drop-wise to the cyclodextrin solution while maintaining constant stirring.
-
Complexation: Continue stirring the mixture for an extended period (e.g., 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Co-precipitation/Recovery: Cool the solution slowly (e.g., in a refrigerator) to induce co-precipitation of the complex. The solid complex can then be recovered by filtration or centrifugation.[16]
-
Drying: Wash the recovered solid with a small amount of cold water or solvent to remove any uncomplexed material adsorbed on the surface, and then dry it under vacuum.[16]
Caption: How cyclodextrins form water-soluble inclusion complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. oatext.com [oatext.com]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. eaapublishing.org [eaapublishing.org]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. benchchem.com [benchchem.com]
- 27. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Val-Phe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Val-Phe.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities in synthetic this compound arise from side reactions during the peptide coupling and deprotection steps. These can be broadly categorized as:
-
Diketopiperazine (DKP) Formation: As a dipeptide, this compound is susceptible to intramolecular cyclization to form cyclo(this compound). This is a significant side reaction, especially during the deprotection of the N-terminal protecting group of the second amino acid (Valine) when the C-terminal Phenylalanine is anchored to the resin in solid-phase synthesis.
-
Deletion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling of an amino acid can lead to peptides lacking one of the residues.
-
Protecting Group-Related Impurities: Incomplete removal of protecting groups (e.g., Boc, Fmoc from the N-terminus, or side-chain protecting groups if used) results in adducts in the final product.
-
Reagent-Related Impurities: Impurities can also arise from the reagents used during synthesis, such as scavengers or residual coupling agents.
Q2: How can I minimize racemization during this compound synthesis?
A2: Minimizing racemization is critical for obtaining stereochemically pure L-Val-L-Phe. Key strategies include:
-
Choice of Coupling Reagent: Uronium/aminium or phosphonium-based reagents like HBTU, HATU, and PyBOP generally result in lower racemization compared to carbodiimides (DCC, DIC) used alone.[1]
-
Use of Additives: If using carbodiimides, the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[1]
-
Base Selection: Use a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).[1]
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.[1]
-
Minimize Pre-activation Time: A prolonged time between the activation of the carboxylic acid and the addition of the amine component can increase the formation of the racemization-prone oxazolone (B7731731) intermediate.[1]
Q3: What are the best analytical methods to detect and quantify impurities in my synthetic this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the final peptide and separating it from most impurities. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.
-
Chiral HPLC or GC-MS: To separate and quantify diastereomeric impurities, a chiral stationary phase (in HPLC) or derivatization followed by gas chromatography-mass spectrometry (GC-MS) is necessary.[3]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is essential for confirming the molecular weight of the desired this compound and identifying impurities based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in the unambiguous identification of impurities, especially for distinguishing between isomers.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Incomplete Coupling | Perform a ninhydrin (B49086) (Kaiser) test on a small sample of the resin after the coupling step. A blue color indicates incomplete coupling. If incomplete, repeat the coupling step. | Use a proven, efficient coupling reagent like HATU or HBTU, especially for the sterically hindered Valine residue. Ensure all reagents are fresh and anhydrous. |
| Diketopiperazine (DKP) Formation | In SPPS, if the second amino acid (Valine) has been coupled, DKP formation is a likely cause of low yield as the dipeptide cleaves from the resin. The DKP can often be detected in the reaction filtrate. | For SPPS, consider using a 2-chlorotrityl chloride resin which is more sterically hindered and can reduce DKP formation. Alternatively, couple the third amino acid immediately after the deprotection of the second residue. In LPPS, control the reaction conditions (temperature, base) during the deprotection step. |
| Premature Cleavage from Resin (SPPS) | The choice of resin and linker is critical. Ensure the linker is stable to the conditions used for N-terminal deprotection (e.g., piperidine (B6355638) for Fmoc, TFA for Boc). | Use a resin with a linker appropriate for your synthesis strategy. For example, Wang resin is common for Fmoc chemistry, while PAM resin is used for Boc chemistry. |
Issue 2: High Levels of Diastereomeric Impurities
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Inappropriate Coupling Reagents/Additives | If using a carbodiimide (B86325) without an additive, significant racemization is likely. Re-synthesize using a recommended coupling reagent/additive combination. | Use uronium/aminium (HBTU, HATU) or phosphonium (B103445) (PyBOP) based coupling reagents, or carbodiimides (DIC) with additives like HOBt or OxymaPure.[1] |
| Strong or Excess Base | The use of strong, non-hindered bases like TEA can promote racemization. | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] Use the minimum necessary amount of base. |
| Elevated Reaction Temperature | High temperatures accelerate both coupling and racemization. | Perform the coupling reaction at a reduced temperature, for example, 0 °C. |
| Prolonged Activation Time | Allowing the carboxylic acid to be activated for an extended period before adding the amine increases the risk of racemization. | Add the amine component as soon as possible after activating the carboxylic acid (in-situ activation).[1] |
Issue 3: Presence of Unexpected Peaks in HPLC/MS
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Incomplete Deprotection | Analyze the mass of the impurity peak. If it corresponds to the mass of this compound plus the mass of a protecting group (e.g., +178 for Boc, +222 for Fmoc), incomplete deprotection is the cause. Re-subject the peptide to the deprotection conditions. | Ensure sufficient deprotection time and use fresh deprotection reagents. For SPPS, ensure good mixing and that the resin is well-swollen. |
| Deletion Sequences (e.g., only Phe or Val detected) | This occurs in SPPS due to incomplete coupling. The impurity will have the mass of a single amino acid. | Optimize coupling conditions (reagents, time, temperature). Perform a capping step with acetic anhydride (B1165640) after each coupling to block any unreacted amino groups and prevent them from reacting in subsequent cycles. |
| Side-Chain Reactions (if applicable) | Although Val and Phe have non-reactive side chains, impurities from starting materials or other steps can sometimes lead to side reactions. Analyze the mass spectrum to identify the nature of the modification. | Use high-purity amino acid derivatives and reagents. |
Quantitative Data on Impurities
While specific quantitative data for this compound synthesis is sparse in the reviewed literature, the following table provides a qualitative and illustrative comparison of expected racemization levels with different coupling reagents, which is a major source of impurity.
| Coupling Reagent/Additive | Base | Expected Racemization Level | Comments |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.[1] |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent alternative to HOBt/HOAt and often shows superior racemization suppression.[1] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1] |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[1] |
Note: The actual percentage of racemization can vary depending on the specific reaction conditions and the analytical method used.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of L-Val-L-Phe (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual solid-phase synthesis of L-Val-L-Phe on a Wang resin, yielding a C-terminal carboxylic acid.
Materials:
-
Fmoc-L-Phe-Wang resin
-
Fmoc-L-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling of Fmoc-L-Val-OH:
-
In a separate vessel, dissolve Fmoc-L-Val-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow). If the test is positive (blue beads), repeat the coupling.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Valine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Protocol 2: Chiral HPLC Analysis of this compound Diastereomers
This protocol describes a general method for analyzing the diastereomeric purity of synthetic this compound after hydrolysis.
Materials:
-
Crude or purified this compound
-
6 M HCl
-
Chiral HPLC column (e.g., CROWNPAK CR(+) or similar)
-
HPLC system with UV detector
-
Reference standards for L-Val, D-Val, L-Phe, and D-Phe
Procedure:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the this compound peptide into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool and open the tube, and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the appropriate mobile phase (refer to the column manufacturer's instructions, often an acidic aqueous buffer).
-
Inject the prepared sample of the hydrolyzed peptide.
-
Inject the reference standards for the L- and D-isomers of Valine and Phenylalanine to determine their retention times.
-
Integrate the peak areas for the D-isomers in the sample chromatogram to quantify the level of racemization for each amino acid.
-
Visualizations
Caption: Workflow for the solid-phase synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 4. Synthesis and quantitative analysis of diastereomeric linked ester conjugates with remote stereocenters using high-field NMR and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Val-Phe and similar dipeptides.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Issue: My this compound peak is exhibiting significant tailing in reversed-phase chromatography. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for peptides like this compound is a common chromatographic problem that can compromise resolution and the accuracy of quantification.[1] The primary causes often revolve around undesirable secondary interactions between the analyte and the stationary phase, although mobile phase composition and system issues can also be significant factors.[2][3]
Here is a step-by-step guide to troubleshoot and resolve peak tailing:
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition, particularly its pH and the type of additives used, plays a critical role in controlling peak shape.
-
Mobile Phase pH: Peptides contain ionizable groups, and their charge state, as well as the charge of the stationary phase, is pH-dependent.[4] For basic peptides, a low pH mobile phase (typically pH 2-3) is recommended to suppress the ionization of residual silanol (B1196071) groups on the silica-based column, thereby minimizing secondary ionic interactions that cause tailing.[5][6][7]
-
Mobile Phase Additives:
-
Trifluoroacetic Acid (TFA): TFA (0.1%) is a very effective additive for eliminating peak tailing. It acts as an ion-pairing agent, neutralizing the positive charges on the peptide and masking the active silanol sites on the stationary phase.[5][8] However, TFA can cause ion suppression in mass spectrometry (MS) detection.[9]
-
Formic Acid (FA): Formic acid (0.1%) is a common choice for LC-MS applications due to its volatility. However, it is a weaker acid than TFA and may not be as effective in reducing peak tailing, sometimes resulting in poorer peak shapes.[5][8][10]
-
Ammonium (B1175870) Formate: This can be a good alternative to formic acid, as it provides a higher ionic strength, which can help to improve peak shape.[8][10]
-
Competing Base: Additives like triethylamine (B128534) (TEA) can be used to compete with the basic analyte for active silanol sites. However, these can shorten the column's lifetime.[6][7]
-
Step 2: Assess the Column's Suitability
The choice of chromatography column is critical for achieving good peak symmetry.
-
Column Chemistry: For peptide separations, it is advisable to use modern, high-purity "Type B" silica (B1680970) columns that have low metal content and are thoroughly end-capped.[5][7][11] End-capping neutralizes many of the residual silanol groups, reducing the sites available for secondary interactions.[1]
-
Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider using a column with a different stationary phase. Phenyl-hexyl phases can offer alternative selectivity. Columns with a different base material, such as ethylene (B1197577) bridged hybrid (BEH) particles, can also provide improved peak shape and are stable over a wider pH range.[12][13]
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to peak tailing.[2] If the column is old or has been used with complex sample matrices, consider replacing it. Using a guard column can help extend the life of your analytical column.
Step 3: Investigate Potential Metal Chelation
This compound, containing a carboxylic acid group, can potentially chelate with metal ions present in the stationary phase or elsewhere in the HPLC system, leading to peak tailing.[2][14][15]
-
Use of Chelating Agents: Adding a weak chelating agent, such as citric acid, to the mobile phase at a low concentration (e.g., 1 ppm) can help to mitigate these interactions and improve peak shape.[15]
Step 4: Check for System and Method Issues
-
Column Overload: Injecting too high a concentration or volume of your sample can lead to broad, tailing peaks.[1][2][16][17] Try diluting your sample or reducing the injection volume.
-
Extra-Column Dead Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to peak broadening and tailing.[2][17] Ensure all connections are secure and use tubing with the appropriate dimensions for your system.
-
Column Bed Deformation: A void at the head of the column or a disturbed packing bed can cause peak distortion.[1] This can sometimes be addressed by reversing and flushing the column, but replacement is often necessary.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even when I use formic acid in my mobile phase?
A1: While formic acid is a common mobile phase additive for LC-MS, it is a weaker acid than TFA and may not be sufficient to fully suppress the interaction between the basic amine group of this compound and acidic silanol groups on the silica stationary phase.[5] This can result in residual secondary interactions and peak tailing.[8][10] Consider increasing the ionic strength of your mobile phase, for example by using ammonium formate, or switching to a more inert column.[8][10]
Q2: Can the sample solvent affect the peak shape of this compound?
A2: Yes, the composition of the sample solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak distortion, including tailing or fronting.[2][18] It is always best to dissolve your sample in the initial mobile phase if possible.
Q3: I see peak tailing for all the peaks in my chromatogram, not just this compound. What could be the cause?
A3: If all peaks are tailing, it is more likely to be a system-wide issue rather than a specific chemical interaction.[11] Potential causes include:
-
A void or contamination at the head of the column or guard column.[1]
-
Excessive extra-column dead volume in the system.[2]
-
A partially blocked frit.[16]
Q4: Would switching to a different type of chromatography, like ion-exchange, help with peak tailing?
A4: While reversed-phase chromatography is the most common technique for peptide analysis, alternative methods like ion-exchange chromatography can be employed.[19] Strong cation-exchange chromatography, for instance, separates peptides based on their charge and can provide a different selectivity profile.[19] However, for a relatively simple dipeptide like this compound, optimizing the reversed-phase method is usually the more direct approach to resolving peak tailing.
Quantitative Data Summary
The choice of mobile phase additive can significantly impact peak symmetry. The following table summarizes the typical effects of common additives on the peak tailing factor.
| Mobile Phase Additive (0.1%) | Approximate pH | Expected Tailing Factor (T) | Suitability for MS |
| None | ~6.8 | > 1.5 | Yes |
| Formic Acid | ~2.7 | 1.2 - 1.5 | Yes |
| Trifluoroacetic Acid (TFA) | ~2.0 | 1.0 - 1.2 | No (causes ion suppression) |
Note: These are representative values. Actual tailing factors will depend on the specific column, HPLC system, and other chromatographic conditions.
Experimental Protocols
Standard Reversed-Phase HPLC Method for this compound Analysis
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm or MS.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase (95% A, 5% B).
Protocol for Mobile Phase Preparation with a Chelating Agent
-
Prepare a 100 ppm stock solution of citric acid in water.
-
Add the appropriate volume of the citric acid stock solution to your Mobile Phase A to achieve a final concentration of 1 ppm. For example, add 1 mL of the 100 ppm stock solution to 99 mL of 0.1% Formic Acid in water.
-
Sonicate the mobile phase for 10 minutes to ensure it is fully dissolved and degassed.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A flowchart for systematically troubleshooting peak tailing of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biotage.com [biotage.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. waters.com [waters.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. youtube.com [youtube.com]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Val-Phe Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Val-Phe (Valyl-Phenylalanine) dipeptide detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorometric this compound detection assay?
A1: A common method for this compound detection is a coupled enzymatic assay. This typically involves a specific peptidase that recognizes and cleaves the this compound dipeptide. In a fluorometric setup, a synthetic substrate, such as this compound-7-amino-4-methylcoumarin (this compound-AMC), is often used. When the enzyme cleaves the peptide bond between Phenylalanine and the AMC fluorophore, the AMC is released, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the amount of this compound cleaved.
Q2: Which type of enzyme is typically used in a this compound detection assay?
A2: The choice of enzyme depends on the specific requirements of the assay. Leucyl aminopeptidases (LAPs) are metallopeptidases known to cleave N-terminal amino acids, particularly Leucine (B10760876), but they often exhibit broader specificity and can act on other hydrophobic residues like Valine.[1][2] Another relevant class of enzymes is the dipeptidyl peptidase IV (DPP-IV) family, which cleaves dipeptides from the N-terminus of peptides. While DPP-IV has a known preference for Proline at the penultimate (P1) position, it can also accommodate other hydrophobic residues like Valine, making it a candidate for cleaving this compound.[3][4]
Q3: How should I prepare my samples for a this compound assay?
A3: Proper sample preparation is critical to minimize interference from the sample matrix.[5][6] For complex biological samples such as serum, plasma, or tissue homogenates, it is often necessary to remove larger proteins that can interfere with the assay. Common techniques include:
-
Protein Precipitation: Using organic solvents like acetonitrile (B52724) to precipitate and pellet larger proteins.[5]
-
Ultrafiltration: Employing spin filters with a specific molecular weight cutoff (e.g., 10 kDa) to separate the smaller dipeptides from larger proteins.[6][7]
-
Solid-Phase Extraction (SPE): A chromatographic technique to clean up complex samples and isolate the analyte of interest.[8]
Q4: What are the key validation parameters I should consider for my this compound assay?
A4: To ensure your assay is reliable and reproducible, you should evaluate several key performance characteristics. These include:
-
Specificity: The ability of the assay to detect this compound without interference from other components in the sample.
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[9][10][11]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background can mask the specific signal from your analyte, leading to reduced sensitivity and inaccurate results.
| Possible Cause | Suggested Solution | Citation |
| Autofluorescence from Plates/Reagents | Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background. Ensure all buffers and reagents are of high purity and are not contaminated. | [12] |
| Contaminated Samples or Buffers | Prepare fresh buffers and filter them if necessary. Handle samples carefully to avoid contamination. Run a "reagent blank" (all assay components except the sample) to identify the source of the background. | [13] |
| Intrinsic Sample Fluorescence | Some components in biological samples can autofluoresce. Prepare a "sample blank" containing the sample but not the enzyme or substrate to measure and subtract the sample's intrinsic fluorescence. | [7] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the experimental conditions.
| Possible Cause | Suggested Solution | Citation |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. Confirm the enzyme's activity with a positive control substrate. | |
| Degraded Substrate | Fluorogenic substrates can be sensitive to light and pH. Store stock solutions protected from light and prepare fresh working solutions. | |
| Incorrect pH or Temperature | Enzymatic reactions are highly sensitive to pH and temperature. Ensure the assay buffer is at the optimal pH for the enzyme being used. Incubate the reaction at the recommended temperature for the specified time. Leucyl aminopeptidases, for example, often have a high pH optimum (around 8.0). | [1] |
| Presence of Inhibitors | Components in the sample matrix or buffers (e.g., EDTA for metallopeptidases) can inhibit enzyme activity. Consider sample cleanup steps like dialysis or solid-phase extraction to remove potential inhibitors. | [5] |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
| Possible Cause | Suggested Solution | Citation |
| Pipetting Errors | Ensure your pipettes are properly calibrated. Use consistent pipetting techniques, such as pre-wetting the tip and maintaining a consistent immersion depth. For multi-well plates, using a multichannel pipette can improve consistency. | |
| Incomplete Mixing | After adding all components to the wells, ensure thorough mixing by gently shaking the plate on a plate shaker for a short period. | |
| Temperature Gradients | An uneven temperature across the microplate during incubation can lead to variability. Ensure the entire plate is at a uniform temperature by using a properly calibrated incubator or water bath. | |
| Evaporation | During long incubation times, evaporation from the outer wells of a microplate can concentrate the reactants and lead to higher signals. Use plate sealers to minimize evaporation. | [12] |
Quantitative Data on Common Interferents
The following table summarizes common interfering substances in enzymatic and fluorometric assays. The concentrations listed are general guidelines, and the actual level of interference can be assay-specific. It is crucial to perform validation studies with your specific sample matrix.
| Interfering Substance | Potential Problematic Concentration | Mechanism of Interference | Suggested Mitigation | Citation |
| Other Peptides/Amino Acids | > 10-100 fold molar excess | Competitive inhibition or substrate for non-specific peptidases. | Use a highly specific enzyme for this compound; sample cleanup (e.g., HPLC, SPE). | [14] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | > 1 mM | Can interfere with enzyme structure (disulfide bonds) or react with fluorophores. | Remove from sample via dialysis or size-exclusion chromatography prior to assay. | |
| Chelating Agents (e.g., EDTA) | > 0.5 mM | Inhibition of metalloenzymes (like Leucyl Aminopeptidase) by sequestering essential metal ions (e.g., Zn2+, Mn2+). | Use an enzyme that is not a metallopeptidase or remove EDTA through sample preparation. | [1][9] |
| Detergents (e.g., SDS, Triton X-100) | > 0.01% | Can denature the enzyme, altering its activity. Some detergents may also quench fluorescence. | Use detergents compatible with the enzyme or remove them during sample preparation. | |
| High Salt Concentrations | > 200 mM | Can alter the ionic strength of the assay buffer, affecting enzyme conformation and activity. | Dilute the sample or perform a buffer exchange. | [8] |
| Organic Solvents (e.g., DMSO, Acetonitrile) | > 1-5% (v/v) | Can decrease enzyme activity or cause precipitation. | Ensure the final concentration of the organic solvent from sample/inhibitor stocks is low and consistent across all wells. |
Experimental Protocols
Protocol: Fluorometric this compound Detection Assay
This protocol provides a general framework for a fluorometric assay to detect this compound using a specific peptidase and a fluorogenic substrate (e.g., this compound-AMC).
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for the chosen enzyme (e.g., 50 mM Tris-HCl, pH 7.5 for DPP-IV).
-
Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve this compound-AMC in DMSO to a stock concentration (e.g., 10 mM). Store at -20°C, protected from light.
-
Standard Stock Solution: Prepare a stock solution of this compound dipeptide in deionized water (e.g., 10 mM).
2. Assay Procedure:
-
Prepare Standard Curve: Create a series of dilutions of the this compound standard in assay buffer to generate a standard curve (e.g., 0 µM to 100 µM).
-
Prepare Samples: Thaw samples on ice. If necessary, perform sample preparation (e.g., protein precipitation or ultrafiltration) to remove interfering substances. Dilute samples in assay buffer to ensure the final concentration falls within the linear range of the standard curve.
-
Plate Layout: In a 96-well black, flat-bottom plate, add 50 µL of each standard and sample dilution in triplicate. Include "no enzyme" and "no substrate" controls to assess background fluorescence.
-
Enzyme Addition: Prepare a working solution of the enzyme by diluting the stock solution in assay buffer. Add 25 µL of the diluted enzyme to each well (except "no enzyme" controls).
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate Reaction: Prepare a working solution of the substrate by diluting the stock solution in assay buffer. Add 25 µL of the diluted substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature, protected from light, for a specified time (e.g., 30-60 minutes). The incubation time may need to be optimized based on enzyme activity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 360/460 nm).
3. Data Analysis:
-
Subtract the average fluorescence of the blank (no substrate) wells from all other readings.
-
Plot the background-subtracted fluorescence values for the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for a fluorometric this compound detection assay.
Caption: A logical flowchart for troubleshooting common issues in this compound assays.
Caption: Potential mechanisms of interference in an enzymatic this compound assay.
References
- 1. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Crystal structure of the leucine aminopeptidase from Pseudomonas putida reveals the molecular basis for its enantioselectivity and broad substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 13. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
Val-Phe storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of the dipeptide Val-Phe. The following troubleshooting guides and FAQs address common issues to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to the hydrophobic nature of both valine and phenylalanine residues, this compound is expected to have low solubility in aqueous solutions. For creating stock solutions, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3][4] Once fully dissolved, the solution can be slowly diluted with your aqueous buffer of choice to the desired final concentration. It is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid any potential interference with your experimental results.[1]
Q2: What are the optimal storage conditions for lyophilized this compound powder?
A2: To ensure the long-term stability of lyophilized this compound, it should be stored at -20°C or -80°C in a desiccated environment.[3] Protecting the powder from moisture is critical to prevent degradation.
Q3: How should I store this compound once it is in solution?
A3: For short-term storage, this compound solutions can be kept at 4°C for a few days. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: What are the primary degradation pathways for this compound?
A4: Like other peptides, this compound is susceptible to degradation through hydrolysis of the peptide bond, particularly at acidic or basic pH. Oxidation can also occur, although Valine and Phenylalanine are not as susceptible as other amino acids like methionine or cysteine. Aggregation is another potential issue, especially for a hydrophobic dipeptide like this compound.
Q5: What personal protective equipment (PPE) should I use when handling this compound powder?
A5: When handling lyophilized this compound powder, it is important to use standard laboratory PPE, including safety glasses, gloves, and a lab coat. To avoid inhalation of the powder, it is recommended to handle it in a well-ventilated area or a fume hood.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound is a hydrophobic dipeptide with poor water solubility. | Use a small amount of an organic solvent like DMSO to initially dissolve the peptide, then slowly add the aqueous buffer while vortexing. |
| Precipitation occurs when adding the aqueous buffer to the this compound/DMSO solution. | The final concentration of this compound in the aqueous buffer is too high. | Reduce the final concentration of this compound in your working solution. |
| The this compound solution appears cloudy. | The peptide may not be fully dissolved or could be forming aggregates. | Try gentle warming or sonication to aid dissolution. If cloudiness persists, the solubility limit may have been exceeded. |
Inconsistent Experimental Results
| Problem | Possible Cause | Solution |
| Loss of activity or inconsistent results in bioassays. | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and ensure they are properly aliquoted and stored at -20°C or -80°C. |
| The peptide may be degrading in the assay buffer. | Assess the stability of this compound in your specific assay buffer and at the experimental temperature. Consider adjusting the pH if it is at an extreme. | |
| Inaccurate concentration of the this compound stock solution due to incomplete dissolution. | Ensure the peptide is fully dissolved before making dilutions. |
Quantitative Data
Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Very Low | Due to the hydrophobic nature of both Val and Phe residues. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Similar to water; aggregation is possible. |
| Dimethyl Sulfoxide (DMSO) | High | A good initial solvent for hydrophobic peptides. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for dissolving nonpolar peptides. |
| Ethanol | Moderate | May be used, but likely less effective than DMSO or DMF. |
| Acetonitrile (ACN) | Moderate | Often used in HPLC mobile phases. |
Recommended Storage Conditions
| Form | Temperature | Environment | Duration |
| Lyophilized Powder | -20°C to -80°C | Desiccated, protected from light | Years |
| In Solution (e.g., in DMSO) | 4°C | Sealed container | Short-term (days) |
| -20°C to -80°C | Aliquoted, sealed container | Long-term (months) |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These are template protocols and may require optimization for your specific experimental conditions.
Protocol 1: Stability Assessment of this compound by HPLC (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.[5][6][7][8][9][10][11][12][13][14]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution with water or a buffer like PBS).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 30 minutes.[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 30 minutes.[8]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Control: Keep the stock solution at 4°C, protected from light.
3. Sample Analysis by HPLC:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
HPLC Parameters (starting point):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 280 nm
-
Column Temperature: 25°C
-
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of this compound remaining in each stressed sample to assess its stability under different conditions.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of a cell line using an MTT assay.[1][15][16]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
2. Treatment with this compound:
-
Prepare serial dilutions of your this compound stock solution in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include appropriate controls: cells with medium only (untreated control) and cells with medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle shaking to dissolve the formazan (B1609692) crystals.[15]
4. Data Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for the recommended storage and handling of this compound.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Avoiding Racemization in Val-Phe Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing racemization during the synthesis of the Val-Phe dipeptide. Due to the steric hindrance of both valine and phenylalanine residues, this particular coupling can be challenging, increasing the risk of epimerization and the formation of diastereomeric impurities. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve high chiral purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during this compound synthesis?
A1: The primary cause of racemization during the coupling of N-protected valine to phenylalanine is the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxylic acid of the N-protected valine is activated by a coupling reagent. The α-proton of this planar oxazolone (B7731731) is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity at the α-carbon. A secondary, less common mechanism is direct enolization of the activated amino acid, which is more prevalent under strongly basic conditions.[3]
Q2: Why is the this compound coupling particularly susceptible to racemization?
A2: The bulky isopropyl side chain of valine and the benzyl (B1604629) side chain of phenylalanine create significant steric hindrance.[1] This can slow down the desired peptide bond formation, providing a longer timeframe for the activated valine to exist in the racemization-prone oxazolone state before it couples with phenylalanine.[1]
Q3: Which factors have the most significant impact on racemization in this synthesis?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Carbodiimides like DIC, when used alone, can lead to significant racemization. However, their performance is greatly improved with additives like HOBt, HOAt, or Oxyma.[2][4] Uronium/aminium salt-based reagents such as HATU, HBTU, and COMU are generally more effective for sterically hindered couplings and can minimize racemization.[1][5]
-
Base: The type and concentration of the base used are crucial. Stronger, less sterically hindered bases can accelerate racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over diisopropylethylamine (DIPEA).[6]
-
Temperature: Elevated temperatures can increase the rate of both the coupling reaction and racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is often beneficial.[1]
-
Solvent: The polarity of the solvent can play a role. Less polar solvents may help reduce racemization in some instances, though solubility of the reactants must be considered.
-
Pre-activation Time: Prolonged pre-activation of the N-protected valine before the addition of phenylalanine can increase the opportunity for oxazolone formation and subsequent racemization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Val-L-Phe diastereomer detected in the final product. | Inappropriate Coupling Reagent: Use of a carbodiimide (B86325) (e.g., DCC, DIC) without a racemization-suppressing additive. | Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU or COMU. Alternatively, if using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma.[1][4] |
| Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (B128534) (TEA) or an excess of DIPEA. | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Carefully control the stoichiometry of the base. | |
| High Reaction Temperature: Performing the coupling at an elevated temperature to overcome steric hindrance. | Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step. For very difficult couplings, a slight increase in temperature should be done cautiously with careful monitoring of racemization.[1] | |
| Prolonged Activation Time: Allowing the protected valine to remain in its activated state for an extended period before coupling. | Minimize the pre-activation time. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[1] | |
| Low coupling efficiency leading to incomplete reaction and deletion sequences. | Steric Hindrance: The bulky side chains of both valine and phenylalanine are impeding the reaction. | Use a more powerful coupling reagent like HATU or COMU , which are known for high efficiency with sterically hindered amino acids.[1] Consider performing a "double coupling" by repeating the coupling step with fresh reagents. |
| Peptide Aggregation (in SPPS): The growing peptide chain is aggregating on the solid support, hindering reagent access. | Switch to a more polar solvent like NMP or add a chaotropic agent. Sonication or microwave-assisted synthesis can also help disrupt aggregation. |
Data Presentation
The following table summarizes the relative performance of common coupling reagents in minimizing racemization, particularly for sterically hindered amino acids. While specific quantitative data for this compound is limited in the literature, the trends observed for other challenging couplings provide a valuable guide.
| Coupling Reagent/System | Reagent Type | Typical Racemization Level | Notes |
| HATU | Uronium/Aminium Salt | Very Low | Often the reagent of choice for difficult and sterically hindered couplings. The formation of the HOAt active ester is highly reactive, leading to shorter reaction times and reduced opportunity for racemization.[1][5] |
| COMU | Uronium/Aminium Salt | Very Low | An Oxyma-based reagent that is considered a safer alternative to HOBt/HOAt-based reagents. It demonstrates high efficiency and low racemization.[1] |
| PyBOP | Phosphonium Salt | Low | A good alternative to BOP, avoiding the formation of carcinogenic byproducts. It is effective for hindered couplings. |
| HBTU | Uronium/Aminium Salt | Low | Generally effective, but can show slightly higher racemization compared to HATU, especially with sensitive amino acids.[5] |
| DIC/HOBt or DIC/Oxyma | Carbodiimide/Additive | Low to Medium | A cost-effective option. The additive is crucial for suppressing racemization. Oxyma is often superior to HOBt in this regard.[4] |
| DCC/HOBt | Carbodiimide/Additive | Medium | Similar to DIC/HOBt, but the dicyclohexylurea (DCU) byproduct is insoluble, making it less suitable for solid-phase synthesis. |
Experimental Protocols
Protocol 1: Low-Racemization Solid-Phase Synthesis of Fmoc-Val-Phe-Resin
This protocol is designed for the manual or automated solid-phase synthesis of the this compound dipeptide on a resin (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Fmoc-Phe-Resin
-
Fmoc-L-Val-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents) or N-Methylmorpholine (NMM) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Val-OH and HATU in DMF.
-
Add DIPEA or NMM to the solution to begin activation.
-
Crucially, add the activated amino acid solution to the deprotected resin immediately (within 1-2 minutes of activation).
-
Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered coupling, a longer reaction time or a double coupling may be necessary.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test or a similar ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 3 and 5.
-
(Optional) Capping: If the coupling remains incomplete after a double coupling, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
Protocol 2: Racemization Analysis by HPLC
This protocol outlines a general method to quantify the level of the D-Val-L-Phe diastereomer in your synthesized peptide.
Procedure:
-
Peptide Cleavage and Deprotection: Cleave a small amount of the this compound-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile (B52724) and water).
-
HPLC Analysis:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
The L-Val-L-Phe and D-Val-L-Phe diastereomers should have slightly different retention times, allowing for their separation and quantification.
-
If baseline separation is not achieved, consider using a chiral HPLC column or derivatizing the hydrolyzed amino acids with Marfey's reagent followed by HPLC analysis.
-
Mandatory Visualizations
Caption: Mechanism of racemization during this compound synthesis.
Caption: Troubleshooting workflow for high racemization.
References
Technical Support Center: Troubleshooting Low Cell Permeability of Val-Phe
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of the dipeptide Val-Phe.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my this compound dipeptide inherently low?
A1: The low cell permeability of small peptides like this compound is often attributed to several physicochemical properties that hinder their ability to passively diffuse across the lipid bilayer of cell membranes. These factors include:
-
Polar Surface Area (PSA): The peptide backbone contains polar amide bonds, along with the terminal amino and carboxyl groups, which contribute to a high PSA. This makes it energetically unfavorable for the molecule to move from the aqueous extracellular environment into the hydrophobic interior of the cell membrane.
-
Charge: At physiological pH, this compound exists as a zwitterion, with a positively charged N-terminus and a negatively charged C-terminus. Charged molecules do not readily cross the hydrophobic cell membrane via passive diffusion.
-
Lipophilicity: While the phenylalanine residue provides some hydrophobicity, the overall molecule has a low partition coefficient (LogP), indicating a preference for the aqueous phase over the lipid phase.
-
Hydrogen Bonding: The amide bond and terminal groups can form hydrogen bonds with water molecules, which must be broken for the peptide to enter the membrane, requiring a significant energy input.
Q2: What is the primary mechanism for this compound uptake into cells?
A2: The primary mechanism for the cellular uptake of di- and tripeptides like this compound is through active transport mediated by the Proton-Coupled Oligopeptide Transporter 1 (PepT1) .[1][2][3] PepT1 is highly expressed in the small intestine and is responsible for the absorption of dietary peptides. It is a high-capacity, low-affinity transporter that co-transports peptides with protons.[1][3] The presence of a hydrophobic amino acid like phenylalanine at the C-terminus of a dipeptide can increase its affinity for PepT1.[1] Therefore, issues with low this compound uptake may also be related to the expression and function of PepT1 in your experimental cell model.
Q3: What are the main strategies to improve the cell permeability of this compound?
A3: Several strategies can be employed to enhance the cellular uptake of this compound:
-
Prodrug Approaches: Modifying the this compound molecule to create a more lipophilic and less polar prodrug can significantly improve its passive diffusion.[4][5][6] This typically involves masking the polar carboxyl and/or amino groups with moieties that can be cleaved by intracellular enzymes to release the active this compound.
-
Lipidation: Attaching a lipid moiety to the peptide can increase its hydrophobicity and facilitate its interaction with and passage through the cell membrane.
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs, such as the TAT peptide from the HIV-1 virus, are short peptides that can translocate across the plasma membrane and can be used to carry cargo molecules like this compound into the cell.[7][8]
-
Nanocarrier-based Delivery: Encapsulating this compound within nanocarriers, such as lipid nanoparticles, can protect it from degradation and facilitate its cellular uptake through endocytosis.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues with low this compound cell permeability.
Step 1: Verify Experimental Conditions and Baseline Permeability
Before attempting to modify this compound, it is crucial to ensure your experimental setup is optimized and you have a reliable baseline measurement of its permeability.
Issue: Inconsistent or unexpectedly low intracellular concentrations of this compound.
Troubleshooting Workflow:
Figure 1. Initial experimental validation workflow.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is a widely used in vitro model for predicting human intestinal drug absorption.[9][10][11]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of permeation
-
A: surface area of the membrane
-
C0: initial concentration in the donor compartment
-
-
Step 2: Investigate the Role of PepT1 Transporter
Issue: Low uptake of this compound despite using a cell line known to express PepT1.
Troubleshooting Workflow:
Figure 2. Investigating PepT1-mediated transport.
Experimental Protocol: PepT1 Kinetic Analysis
-
Cell Culture: Use a cell line that endogenously expresses PepT1 (e.g., Caco-2) or a cell line engineered to overexpress the transporter.
-
Uptake Assay:
-
Seed cells in multi-well plates.
-
Wash cells with transport buffer at the desired pH (e.g., pH 6.0).
-
Incubate the cells with varying concentrations of this compound for a short period (e.g., 1-5 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold buffer.
-
Lyse the cells and quantify the intracellular concentration of this compound using LC-MS/MS.
-
-
Data Analysis: Plot the initial uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate affinity) and Vmax (maximum transport velocity).
Step 3: Implement Permeability Enhancement Strategies
If baseline permeability is low and PepT1-mediated transport is confirmed but insufficient, consider the following strategies.
Rationale: Masking the polar functional groups of this compound with lipophilic moieties can enhance passive diffusion. Esterification of the C-terminal carboxyl group is a common strategy.
Hypothetical Data for this compound Prodrugs:
| Compound | Modification | Predicted LogP | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) |
| This compound | None | -1.5 | 0.5 |
| This compound-OEt | Ethyl ester | 0.2 | 5.0 |
| This compound-OBn | Benzyl ester | 1.8 | 15.0 |
Experimental Protocol: Synthesis and Evaluation of a this compound Ethyl Ester Prodrug
-
Synthesis:
-
Protect the N-terminus of this compound with a suitable protecting group (e.g., Boc).
-
React the protected dipeptide with ethanol (B145695) in the presence of a coupling agent (e.g., DCC/DMAP) or by Fischer esterification.
-
Deprotect the N-terminus to yield the this compound ethyl ester.
-
Purify the product by chromatography and confirm its structure by NMR and mass spectrometry.
-
-
Permeability Assessment: Perform a Caco-2 permeability assay as described in Step 1 to determine the Papp value of the prodrug.
-
Stability and Conversion: Incubate the prodrug with cell lysates or in cell culture medium to confirm its conversion back to the active this compound.
Rationale: Covalent attachment of a fatty acid to this compound can increase its lipophilicity and membrane association.
Hypothetical Data for Lipidated this compound:
| Compound | Modification | Predicted LogP | Cellular Uptake (pmol/mg protein) |
| This compound | None | -1.5 | 10 |
| C12-Val-Phe | Lauric acid conjugate | 3.5 | 80 |
| C16-Val-Phe | Palmitic acid conjugate | 5.0 | 150 |
Experimental Protocol: N-terminal Lipidation of this compound
-
Synthesis:
-
Activate the carboxylic acid of a fatty acid (e.g., lauric acid) using a coupling agent (e.g., HBTU).
-
React the activated fatty acid with the N-terminus of this compound in an appropriate solvent.
-
Purify the lipidated dipeptide by HPLC.
-
-
Cellular Uptake Assay:
-
Incubate cells with the lipidated this compound for a defined period.
-
Wash the cells thoroughly to remove any surface-bound peptide.
-
Lyse the cells and quantify the intracellular concentration of the lipidated this compound by LC-MS/MS.
-
Rationale: The TAT peptide can facilitate the translocation of this compound across the cell membrane.[7][8]
Hypothetical Data for TAT-Val-Phe Conjugate:
| Compound | Cellular Uptake (relative to this compound) |
| This compound | 1x |
| TAT-Val-Phe | 10x - 50x |
Experimental Workflow for CPP Conjugation:
Figure 3. Workflow for preparing and testing a TAT-Val-Phe conjugate.
Experimental Protocol: Synthesis of TAT-Val-Phe Conjugate
-
Synthesis:
-
Synthesize the TAT peptide (e.g., YGRKKRRQRRR) with a C-terminal cysteine or a linker containing a reactive group (e.g., maleimide).
-
Modify this compound with a complementary reactive group (e.g., a thiol group on a linker attached to the N-terminus).
-
React the modified TAT peptide and this compound derivative under appropriate conditions to form a stable conjugate.
-
Purify the conjugate by HPLC.
-
-
Uptake Quantification:
-
Incubate cells with the TAT-Val-Phe conjugate.
-
To differentiate between membrane-bound and internalized conjugate, treat cells with a quenching agent or perform a stringent washing step.
-
Lyse the cells and quantify the intracellular conjugate concentration by LC-MS/MS or by using a fluorescently labeled TAT peptide and measuring fluorescence.
-
Rationale: Encapsulating this compound in LNPs can protect it from degradation and facilitate its uptake via endocytosis.
Hypothetical Data for LNP-formulated this compound:
| Formulation | Encapsulation Efficiency (%) | Cellular Uptake (relative to free this compound) |
| Free this compound | N/A | 1x |
| This compound LNPs | > 90% | 20x - 100x |
Experimental Protocol: Preparation and Evaluation of this compound loaded LNPs
-
Formulation:
-
Dissolve lipids (e.g., a cationic lipid, a helper lipid, cholesterol, and a PEG-lipid) in an organic solvent (e.g., ethanol).
-
Dissolve this compound in an aqueous buffer.
-
Rapidly mix the lipid and aqueous phases using a microfluidic device or by injection to promote self-assembly of the LNPs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free this compound from the LNPs (e.g., by dialysis or centrifugation) and quantifying the amount of encapsulated dipeptide.
-
-
Cellular Uptake Study:
-
Incubate cells with the this compound loaded LNPs.
-
Quantify the intracellular this compound concentration as described in previous sections. To investigate the uptake mechanism, endocytosis inhibitors can be used.
-
Conclusion
Troubleshooting low cell permeability of this compound requires a systematic approach that begins with verifying experimental conditions and understanding the role of the PepT1 transporter. If permeability remains a challenge, the strategies outlined in this guide—prodrug formation, lipidation, CPP conjugation, and nanocarrier formulation—offer viable avenues to enhance the cellular uptake of this dipeptide. The selection of the most appropriate strategy will depend on the specific research or therapeutic goals.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. enamine.net [enamine.net]
Technical Support Center: Optimizing Buffer Conditions for Val-Phe Experiments
Welcome to the technical support center for Val-Phe (Valyl-Phenylalanine) experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of working with this hydrophobic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to work with in aqueous solutions? A1: this compound is a dipeptide composed of two hydrophobic amino acids, Valine and Phenylalanine. This high hydrophobicity leads to poor solubility in aqueous buffers and a strong tendency to aggregate, which can significantly impact experimental results.[1][2]
Q2: What is the isoelectric point (pI) of this compound, and why is it important? A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility is typically at its minimum at the pI.[1] The theoretical pI of this compound can be estimated by averaging the pKa values of its terminal carboxyl (~2.3) and amino (~9.6) groups, resulting in a pI of approximately 5.95. It is crucial to work at a pH at least 1-2 units away from the pI to improve solubility by ensuring the peptide carries a net positive or negative charge.
Q3: What is the best starting approach to solubilize my lyophilized this compound? A3: Due to its hydrophobic nature, direct dissolution in aqueous buffers is often unsuccessful.[3] The recommended method is to first dissolve the peptide in a small amount of a sterile organic solvent like Dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock. This stock can then be added drop-wise to your stirred experimental buffer to achieve the final desired concentration.[3] The final DMSO concentration should typically be kept below 1% in biological assays to avoid toxicity.[3]
Q4: Which buffers are recommended for this compound experiments? A4: The choice of buffer is critical for maintaining peptide stability and solubility. For general biological applications, Phosphate-Buffered Saline (PBS) at pH 7.4 is common.[4] However, to avoid the isoelectric point of this compound (~5.95), it is advisable to work at a pH that ensures a net charge. For long-term stability, slightly acidic buffers like citrate (B86180) or acetate (B1210297) (pH 5-6) may offer better protection against hydrolysis, though this pH range is close to the pI and may reduce solubility.[4] Therefore, a buffer screening study is highly recommended.
Q5: How can I prevent this compound from adsorbing to container surfaces? A5: Hydrophobic peptides can be lost from solution due to non-specific binding to container surfaces, especially glass.[5] It is highly recommended to use low-protein-binding polypropylene (B1209903) tubes and vials to minimize this issue.[4][5]
Troubleshooting Guides
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility / Peptide Won't Dissolve | High hydrophobicity of this compound.[1] Buffer pH is too close to the peptide's isoelectric point (pI ≈ 5.95).[1] | 1. Use an Organic Co-Solvent: First, dissolve this compound in a minimal amount of DMSO, then slowly dilute it into your aqueous buffer while stirring.[3] 2. Adjust Buffer pH: Select a buffer with a pH at least 1-2 units above or below the pI. For this compound, a buffer at pH > 7.5 (net negative charge) or pH < 4.5 (net positive charge) should improve solubility.[4] 3. Sonication: Use brief sonication in a water bath to help break up small aggregates and aid dissolution.[3] |
| Solution Appears Cloudy or Precipitates Over Time (Aggregation) | Peptide concentration is too high. Hydrophobic and π-π stacking interactions between Phenylalanine rings. Buffer conditions (pH, ionic strength) are not optimal. | 1. Lower Peptide Concentration: Work with the lowest feasible concentration for your assay. 2. Optimize Buffer: Conduct a buffer optimization experiment (see Protocol 1) to find the ideal pH and ionic strength that minimizes aggregation.[4] 3. Monitor Aggregation: Use UV-Vis spectroscopy to monitor light scattering. An increase in absorbance between 340-600 nm indicates aggregation.[3] 4. Storage: Aliquot peptide stock solutions to minimize freeze-thaw cycles, which can promote aggregation. Store at -20°C or -80°C.[3] |
| Low or Inconsistent Assay Signal (e.g., in an enzymatic assay) | Loss of active peptide due to aggregation or adsorption. Suboptimal buffer conditions (pH, ionic strength) affecting enzyme or peptide activity.[6] Peptide degradation (e.g., hydrolysis).[4] | 1. Verify Peptide Integrity: Use HPLC-MS to confirm the purity and concentration of your working solution.[7] 2. Use Low-Binding Labware: Switch to polypropylene or other low-protein-binding tubes and plates.[5] 3. Re-optimize Buffer: Ensure the buffer is optimal for both the enzyme's activity and the peptide's stability/solubility. 4. Storage Conditions: For long-term storage, keep peptide solutions frozen at -80°C. For short-term (days), 2-8°C is acceptable.[4] |
| Unexpected Peaks in HPLC Analysis | Peptide degradation products. Contamination from reagents or solvents. | 1. Identify Degradants: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and infer the type of degradation (e.g., hydrolysis).[4] 2. Control Storage: Protect peptide solutions from extreme pH and light to minimize degradation pathways.[4] 3. Use High-Purity Reagents: Ensure all solvents and buffer components are of high purity and filtered.[8] |
Data Presentation: Buffer and Additive Recommendations
The following tables provide a starting point for buffer selection and optimization in this compound experiments.
Table 1: Recommended Starting Buffer Conditions
| Buffer System | pKa | Effective pH Range | Typical Concentration | Notes |
| Sodium Acetate | 4.76 | 3.8 – 5.8 | 25-100 mM | Useful for creating an acidic environment (net positive charge on this compound). May be close to the pI. |
| Phosphate (PBS) | 7.20 | 6.2 – 8.2 | 50-150 mM | Commonly used for biological assays. At pH 7.4, this compound will have a net negative charge, aiding solubility. |
| HEPES | 7.48 | 6.8 – 8.2 | 20-50 mM | Good for maintaining pH in cell culture and enzymatic assays; less sensitive to temperature changes.[9] |
| Tris-HCl | 8.06 | 7.1 – 9.1 | 20-100 mM | Widely used, but its pKa is temperature-dependent. Good for creating a basic environment. |
Table 2: Potential Co-solvents and Additives to Improve Solubility
| Additive | Typical Final Concentration | Mechanism of Action | Considerations |
| DMSO | < 1% (v/v) | Organic co-solvent disrupts hydrophobic interactions. | Test for compatibility with your specific assay; can be toxic to cells at higher concentrations.[3] |
| Acetonitrile (ACN) | 5-30% (v/v) | Organic co-solvent for highly hydrophobic peptides. | Generally used for analytical methods like HPLC, not for biological assays.[7] |
| Guanidine HCl | Dilute to <100 mM | Chaotropic agent that disrupts protein/peptide structure. | Denaturing agent; suitable for solubilizing for purification or analysis, but not for activity-based assays.[1] |
Experimental Protocols
Protocol 1: Buffer Optimization for a this compound Dependent Enzymatic Assay
This protocol outlines a method to systematically determine the optimal buffer pH and ionic strength for an assay where this compound is a substrate or inhibitor.
1. Materials:
-
This compound (lyophilized powder)
-
DMSO (spectroscopic grade)
-
Enzyme stock solution
-
Substrate stock solution (if this compound is an inhibitor)
-
Buffer stock solutions (e.g., 1 M stocks of Sodium Acetate, Phosphate, HEPES)
-
Salt stock solution (e.g., 5 M NaCl)
-
High-purity water
-
96-well microplate (black or white, depending on assay readout)
-
Plate reader
2. Procedure:
-
Step 1: Prepare this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) by dissolving the peptide in 100% DMSO. Vortex gently until fully dissolved.[3]
-
-
Step 2: pH Screening
-
Prepare a series of 50 mM buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) using your buffer stocks.
-
In a 96-well plate, set up reactions for each pH. To each well, add the buffer, enzyme, and substrate (if applicable) to the desired final concentrations.
-
Initiate the reaction by adding the this compound stock solution, ensuring the final DMSO concentration is constant and minimal (e.g., <1%). Include controls (no enzyme, no this compound).
-
Monitor the reaction kinetics on a plate reader.
-
Identify the pH that provides the optimal balance of enzyme activity and signal-to-noise ratio.
-
-
Step 3: Ionic Strength Screening
-
Using the optimal pH determined in Step 2, prepare a new series of buffers containing varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
-
Repeat the enzymatic assay as described in Step 2 for each salt concentration.
-
Identify the salt concentration that yields the highest and most stable enzymatic activity.
-
3. Data Analysis:
-
Plot the initial reaction rates against pH and then against salt concentration. The optimal condition is the one that produces the highest stable activity.
Visualizations
Caption: Interplay of factors affecting this compound stability in solution.
Caption: Recommended workflow for solubilizing hydrophobic this compound peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Non-Specific Binding of Val-Phe
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide Val-Phe. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered during experiments with this hydrophobic peptide.
Understanding Non-Specific Binding of this compound
The dipeptide this compound, composed of L-valine and L-phenylalanine, possesses a significant hydrophobic character due to the isobutyl side chain of valine and the benzyl (B1604629) side chain of phenylalanine.[1] This hydrophobicity is a primary driver of non-specific binding, where the peptide adheres to surfaces such as microplates, pipette tips, and membranes, as well as other proteins in the assay.[2][3] This can lead to high background signals, reduced assay sensitivity, and inaccurate results.[2]
This guide will provide you with the necessary tools and knowledge to effectively mitigate these issues.
Frequently Asked questions (FAQs)
Q1: What are the main causes of non-specific binding of this compound?
A1: The primary causes of this compound non-specific binding are:
-
Hydrophobic Interactions: The nonpolar side chains of both valine and phenylalanine readily interact with hydrophobic surfaces, such as polystyrene microplates and other plasticware.[2][3]
-
Electrostatic Interactions: Although this compound is a relatively small peptide, it can carry a net charge depending on the pH of the buffer, leading to interactions with charged surfaces.[4]
-
Aggregation: At high concentrations or in certain buffer conditions, the hydrophobic nature of this compound can lead to self-aggregation, and these aggregates can contribute to non-specific binding.[5][6]
Q2: I'm observing high background in my ELISA assay with this compound. What's the first thing I should check?
A2: High background in an ELISA is a common indicator of non-specific binding. The first and most critical step is to ensure your blocking and washing steps are adequate. Insufficient blocking leaves open sites on the microplate for this compound or detection antibodies to bind non-specifically.[7] Inadequate washing fails to remove unbound reagents, contributing to the background signal.[7] Review and optimize your blocking buffer and the number and duration of your wash steps.
Q3: Can the type of microplate I use affect the non-specific binding of this compound?
A3: Absolutely. Standard polystyrene plates are often hydrophobic and can be a major source of non-specific binding for hydrophobic peptides like this compound.[8] Consider using low-binding plates, which have a hydrophilic surface coating to repel hydrophobic molecules. For highly problematic peptides, specially treated or "inert" containers may be necessary to achieve good recovery.[8]
Q4: How does the buffer composition impact this compound's non-specific binding?
A4: Buffer composition is crucial. The pH can affect the net charge of this compound, influencing electrostatic interactions.[9][10] The ionic strength, adjusted with salts like NaCl, can help shield these charges and reduce non-specific binding.[11] Additionally, the presence of detergents or other additives can directly compete with this compound for non-specific binding sites.[11]
Troubleshooting Guides
Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)
High background noise can mask the specific signal from your target, leading to false positives and reduced assay sensitivity.
Caption: A step-by-step workflow to diagnose and resolve high background signals.
| Potential Cause | Recommended Solution | Rationale |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Increase incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[7] Consider using commercially available, protein-free blocking buffers.[12] | A more concentrated or longer blocking step ensures that all non-specific binding sites on the surface are saturated.[13] |
| Insufficient Washing | Increase the number of wash cycles (from 3 to 5-6). Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer.[14] | Detergents help to disrupt weak, non-specific hydrophobic interactions, while more washes ensure the removal of unbound reagents.[4] |
| Suboptimal Antibody Concentration | Perform a titration of both your primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[15] | Excessively high antibody concentrations can lead to non-specific binding.[14] |
| Hydrophobic Interactions with Plate | Use low-binding microplates or strips.[8] | These plates have a hydrophilic surface that repels hydrophobic molecules like this compound. |
Issue 2: Poor Recovery and Reproducibility in Chromatography (HPLC)
The hydrophobic nature of this compound can cause it to adsorb to the surfaces of vials, tubing, and the column itself, leading to peak tailing, carryover, and inaccurate quantification.[16]
Caption: A logical workflow for troubleshooting poor HPLC performance of this compound.
| Potential Cause | Recommended Solution | Rationale |
| Adsorption to Vials/Tubing | Use low-binding polypropylene vials.[8] Dissolve the peptide in a minimal amount of an organic solvent like acetonitrile (B52724) or DMSO before diluting with the aqueous mobile phase.[3] | This minimizes contact with surfaces that promote hydrophobic interactions. The organic solvent helps to keep the hydrophobic peptide in solution.[3] |
| Secondary Interactions with Column | Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to the mobile phase. Increase the initial percentage of organic solvent in your gradient. | TFA masks residual silanol (B1196071) groups on the silica-based column and provides a counter-ion for the peptide, reducing ionic interactions. A higher initial organic concentration helps to prevent on-column adsorption. |
| Poor Solubility in Mobile Phase | Ensure the peptide is fully dissolved before injection. A brief sonication of the sample can help.[3] | Insoluble peptide will not behave correctly during chromatography. |
Quantitative Data Summary
Table 1: Illustrative Effect of Mitigation Strategies on Non-Specific Binding in an ELISA
| Condition | Blocking Agent | Wash Buffer Additive | Hypothetical Background Signal (OD at 450 nm) | Hypothetical Signal-to-Noise Ratio |
| Control | 1% BSA | None | 0.850 | 2.5 |
| Optimized Blocking | 5% BSA | None | 0.400 | 5.3 |
| Optimized Washing | 1% BSA | 0.05% Tween-20 | 0.350 | 6.0 |
| Combined Optimization | 5% BSA | 0.05% Tween-20 | 0.150 | 14.0 |
| Low-Binding Plate | 1% BSA | None | 0.300 | 7.0 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General ELISA Protocol Optimized for Hydrophobic Peptides like this compound
This protocol provides a starting point for developing an ELISA to detect antibodies against this compound or to use this compound as a competitor.
-
Coating:
-
Dilute this compound (or a this compound-carrier conjugate) to the desired concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding or, preferably, a low-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing (1):
-
Aspirate the coating solution.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 5% BSA or a commercial blocker) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing (2):
-
Aspirate the blocking buffer.
-
Wash the plate 3 times with 200 µL of wash buffer.
-
-
Sample/Antibody Incubation:
-
Add 100 µL of your diluted samples or primary antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing (3):
-
Aspirate the samples/antibody.
-
Wash the plate 5 times with 200 µL of wash buffer, including a 1-minute soak time for each wash.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing (4):
-
Aspirate the secondary antibody.
-
Wash the plate 5 times with 200 µL of wash buffer.
-
-
Detection:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP).
-
Incubate until sufficient color develops.
-
-
Stop and Read:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Protocol 2: Surface Plasmon Resonance (SPR) - Minimizing NSB for this compound
This protocol outlines key considerations for running an SPR experiment with a hydrophobic analyte like this compound.
-
System Priming and Equilibration:
-
Equilibrate the system with a running buffer that is optimized to reduce NSB. A good starting point is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
-
NSB Test:
-
Before immobilizing your ligand, perform a blank run by injecting this compound over an activated and deactivated reference flow cell. This will establish the baseline level of non-specific binding to the sensor surface.
-
-
Buffer Optimization:
-
If significant NSB is observed, systematically modify the running buffer:
-
Increase Salt Concentration: Add NaCl (e.g., up to 500 mM) to the running buffer to minimize electrostatic interactions.
-
Add Detergent: Increase the concentration of a non-ionic detergent like Tween-20 (up to 0.1%).
-
Include a Carrier Protein: Add BSA (e.g., 0.1-1 mg/mL) to the running buffer to act as a blocking agent.
-
Adjust pH: Modify the buffer pH to be near the isoelectric point of this compound to minimize net charge.
-
-
-
Ligand Immobilization:
-
Immobilize your target protein on the sensor chip according to standard protocols (e.g., amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the ligand-immobilized and reference flow cells using the optimized running buffer.
-
Regenerate the surface between cycles with a regeneration solution that effectively removes this compound without damaging the ligand.
-
Visualizing the Problem and Solutions
Signaling Pathway of Non-Specific Binding
The following diagram illustrates the chemical interactions that can lead to the non-specific binding of this compound.
Caption: Chemical drivers of this compound non-specific binding.
By understanding these underlying principles and systematically applying the troubleshooting strategies and optimized protocols provided, researchers can significantly reduce the non-specific binding of this compound, leading to more accurate and reliable experimental outcomes.
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 16. e-b-f.eu [e-b-f.eu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Val-Phe and Phe-Val Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The isomeric dipeptides Val-Phe and Phe-Val, composed of the amino acids valine and phenylalanine, exhibit distinct biological activities influenced by the sequence of their constituent residues. This guide provides a comprehensive comparison of their bioactivities, supported by available experimental data, to inform research and development in pharmacology and nutritional science.
Angiotensin-Converting Enzyme (ACE) Inhibition
The renin-angiotensin system is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. Angiotensin-converting enzyme (ACE) plays a central role in this system, and its inhibition is a primary therapeutic target.
This compound has been identified as a potent inhibitor of ACE. In vitro studies have demonstrated its superior inhibitory activity compared to other related peptides. For instance, this compound was found to be a more potent ACE inhibitor than the tripeptide Ala-Val-Phe. Furthermore, oral administration of this compound has been shown to elicit a significant decrease in blood pressure in spontaneously hypertensive rats, indicating its potential as an antihypertensive agent.[1]
Antioxidant Activity
Dipeptides have been recognized for their potential antioxidant properties, which are crucial in combating oxidative stress implicated in numerous chronic diseases. The antioxidant capacity of this compound and Phe-Val can be attributed to the presence of the phenylalanine residue, which can donate a hydrogen atom to scavenge free radicals.
At present, direct comparative studies quantifying the antioxidant activity of this compound versus Phe-Val using standardized assays like ORAC or DPPH are limited in the publicly available literature. However, the general antioxidant potential of peptides containing aromatic amino acids is well-established.
Cytotoxicity
The cytotoxic effects of dipeptides are of interest in cancer research and toxicology. The sequence of amino acids can significantly influence the interaction of a dipeptide with cell membranes and its subsequent effect on cell viability.
Currently, there is a lack of direct comparative studies on the cytotoxicity of this compound and Phe-Val on various cancer and normal cell lines. The hydrophobicity and charge of the dipeptides would likely play a significant role in their cytotoxic potential.
Bitter Taste Receptor Activation
Bitter taste is mediated by a family of G protein-coupled receptors known as TAS2Rs. Certain amino acids and peptides can elicit a bitter taste by activating these receptors. Phenylalanine is known to activate bitter taste receptors, and dipeptides containing this amino acid may also possess this property.
Research has shown that L-Phenylalanine can activate TAS2R1.[3][4][5] Dipeptides and tripeptides have also been found to activate T2R1.[5] Additionally, L-tryptophan and certain dipeptides containing tryptophan, phenylalanine, or leucine (B10760876) can activate TAS2R4.[3] It is plausible that both this compound and Phe-Val could interact with these or other bitter taste receptors, but direct comparative data on their activation profiles and potency (EC50 values) are not currently available. The orientation of the phenylalanine residue within the dipeptide could influence its binding affinity and efficacy at the receptor.
Data Summary
| Biological Activity | This compound | Phe-Val |
| ACE Inhibition | Demonstrated in vitro and in vivo antihypertensive activity.[1] | Data not available for direct comparison. |
| Antioxidant Activity | Expected antioxidant potential due to the phenylalanine residue. Quantitative data is not available. | Expected antioxidant potential due to the phenylalanine residue. Quantitative data is not available. |
| Cytotoxicity | Data not available. | Data not available. |
| Bitter Taste Receptor Activation | Potential to activate TAS2R1 and/or TAS2R4.[3][4][5] | Potential to activate TAS2R1 and/or TAS2R4.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common in vitro method to determine ACE inhibitory activity involves the use of the substrate Hippuryl-His-Leu (HHL).
Principle: ACE cleaves HHL to release hippuric acid (HA) and His-Leu. The amount of HA produced is quantified spectrophotometrically at 228 nm. The presence of an ACE inhibitor reduces the rate of HA formation.
Procedure:
-
Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM sodium borate (B1201080) buffer with 300 mM NaCl, pH 8.3).
-
Prepare a solution of the substrate HHL in the same buffer.
-
Prepare various concentrations of the test dipeptides (this compound and Phe-Val).
-
In a microplate, add the ACE solution and the dipeptide solution. Pre-incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid, such as 1 M HCl.
-
Measure the absorbance of the solution at 228 nm to quantify the amount of hippuric acid formed.
-
Calculate the percentage of ACE inhibition for each dipeptide concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity).
This is a generalized protocol. For specific details, refer to established methods in the literature.[6][7][8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test dipeptides (this compound and Phe-Val) in a suitable solvent.
-
In a microplate, add the dipeptide solutions.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each dipeptide concentration and determine the IC50 or EC50 value.
For detailed steps and reagent concentrations, refer to standard protocols.[9][10][11][12][13][14][15][16]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test dipeptides (this compound and Phe-Val) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the dipeptide that causes 50% inhibition of cell growth).
Consult detailed protocols for specific cell lines and reagent preparation.[17][18][19][20][21]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the underlying biological pathway for ACE inhibition, the following diagrams are provided.
References
- 1. Ala-Val-Phe and this compound: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Activation of Bitter Taste Receptor T2R1 and Comparison with Class A G-protein-coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. In vitro Antioxidant Activity in DPPH Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 15. youtube.com [youtube.com]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of Val-Phe Quantification by LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides such as Valyl-Phenylalanine (Val-Phe) is critical for advancing research in various fields, including metabolomics and drug discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a premier analytical technique, offering high sensitivity and specificity for the precise measurement of peptides in complex biological matrices.[1][2]
This guide provides a comprehensive overview of the validation of a this compound quantification method by LC-MS/MS. It objectively compares its performance with alternative analytical techniques and presents supporting experimental data and protocols to aid in methodological selection and implementation.
Comparative Analysis of Quantification Methods
The choice of an analytical method depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the biological matrix. While LC-MS/MS is a powerful tool, other methods have been traditionally used for amino acid and peptide analysis. The following table compares the key performance characteristics of LC-MS/MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-eluting interferences) | High (specific to the target enzyme/substrate reaction) |
| Sensitivity | Very High (pg/mL to ng/mL range)[3] | Low (µg/mL range) | Moderate to High |
| Linearity | Wide dynamic range | Good, but narrower than LC-MS/MS | Often non-linear, requiring specific curve fitting |
| Throughput | High, with rapid analysis times possible[4][5] | Moderate | Low to Moderate |
| Matrix Effect | Can be significant, requires correction (e.g., using internal standards)[6] | Less susceptible than LC-MS/MS, but still present | Can be affected by inhibitors or activators in the matrix |
| Multiplexing | Excellent, capable of analyzing multiple analytes simultaneously | Limited | Generally single-analyte assays |
Recommended Validation Parameters for this compound Quantification by LC-MS/MS
A full validation of an LC-MS/MS method should be conducted to ensure its reliability for the intended application.[7] The following table summarizes the essential validation parameters and their recommended acceptance criteria based on established regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity/Specificity | No significant interference at the retention time of the analyte and internal standard (IS).[7][8] | Ensures that the detected signal is solely from the analyte of interest. |
| Calibration Curve | At least 6 non-zero calibrators; correlation coefficient (r²) > 0.99.[9] | Establishes the relationship between analyte concentration and instrument response. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration.[10][11] | Determines the closeness of the measured value to the true value and the reproducibility of the measurements. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision (CV < 20%).[8][10] | Defines the lowest concentration that can be reliably quantified. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte.[6] | Evaluates the influence of the biological matrix on the analytical signal. |
| Recovery | The efficiency of the extraction process should be consistent and reproducible. | Measures the loss of analyte during sample preparation. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Ensures that the analyte concentration does not change from sample collection to analysis. |
| Dilution Integrity | Samples with concentrations above the ULOQ can be diluted with blank matrix and quantified accurately.[12] | Verifies that concentrated samples can be reliably measured after dilution. |
Experimental Protocol for this compound Quantification by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of this compound in a biological matrix such as plasma. This protocol is a composite of best practices and common procedures found in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a stable isotope-labeled internal standard (e.g., this compound-d8).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column is commonly used for the separation of small peptides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to elute the analytes. For example, 5% B to 95% B over 5 minutes.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[13]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for peptides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[13]
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored. These transitions need to be optimized for the specific instrument being used.
-
Example this compound Transition: Q1: m/z 279.2 -> Q3: m/z 120.1
-
Example this compound-d8 IS Transition: Q1: m/z 287.2 -> Q3: m/z 128.1
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best signal-to-noise ratio for the analytes.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for this compound quantification.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
- 1. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 2. resolian.com [resolian.com]
- 3. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of LC-MS/MS and a Fully Integrated Autosampler/Solid-Phase Extraction System for the Analysis of Protein Binding Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Val-Phe and its Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Val-Phe (Valyl-Phenylalanine) and its derivatives represent a promising class of bioactive molecules with a range of potential therapeutic applications. This guide provides a comparative analysis of this compound and its derivatives, focusing on their performance in key biological assays and providing the necessary experimental context for researchers in drug discovery and development.
Overview of this compound and its Derivatives
This compound is a dipeptide composed of the amino acids valine and phenylalanine. Its inherent chemical structure, featuring both hydrophobic and aromatic residues, makes it a valuable scaffold for the development of derivatives with diverse biological activities. Modifications to the core this compound structure, such as the addition of other amino acids to form tripeptides (e.g., this compound-Ser) or the synthesis of peptidomimetics, can significantly alter its potency and selectivity for various biological targets.
Comparative Performance Data
The following tables summarize the available quantitative data on the biological activities of this compound and some of its derivatives. It is important to note that the data is compiled from various sources and direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system (RAS), and its inhibition is a major strategy for the treatment of hypertension. Peptides containing hydrophobic amino acids at the C-terminus, such as phenylalanine, are often associated with ACE inhibitory activity.
| Compound | IC50 (µM) | Source |
| This compound | Potent inhibitor (specific IC50 not provided in initial search) | |
| Ala-Val-Phe | Less potent in vitro than this compound |
Note: In vivo studies suggest that Ala-Val-Phe is hydrolyzed to the more potent this compound.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Its inhibition is a validated therapeutic approach for type 2 diabetes. While specific data for a range of this compound derivatives is limited in the initial search, the tripeptide this compound-Ser has been identified as a scaffold for developing DPP-IV inhibitors. The hydrophobic and aromatic nature of Val and Phe residues can be systematically modified to probe interactions with the S1 and S2 subsites of DPP-IV.
Cytotoxicity
The evaluation of cytotoxicity is a critical step in the development of any potential therapeutic agent.
Systematic comparative cytotoxicity data for a series of this compound derivatives is not available in the provided search results. This highlights a gap in the current literature and an opportunity for further investigation.
Antimicrobial Activity
The hydrophobic nature of valine and phenylalanine can contribute to antimicrobial activity by allowing the peptide to interact with and disrupt bacterial cell membranes.
Quantitative, comparative data on the antimicrobial activity of a series of this compound derivatives is not available in the provided search results. This is another area that warrants further experimental exploration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.
ACE Inhibition Assay (In Vitro)
This protocol is a generalized procedure based on commonly used methods.
Objective: To determine the in vitro ACE inhibitory activity of this compound derivatives.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL) or N-[3-(2-furyl)acryloyl]-Phe-Gly-Gly (FAPGG)
-
Test compounds (this compound and its derivatives)
-
Assay buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3)
-
Stopping solution (e.g., 1 M HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in assay buffer to a final concentration of 2 mU/mL.
-
Dissolve HHL in assay buffer to a final concentration of 5 mM.
-
Dissolve test compounds in a suitable solvent (e.g., assay buffer or DMSO) to prepare a range of concentrations.
-
-
Assay:
-
In a microcentrifuge tube, add 50 µL of the test compound solution.
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Quantification:
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.
-
Reconstitute the dried HA in 1 mL of assay buffer or mobile phase.
-
Quantify the amount of HA using a spectrophotometer at 228 nm or by HPLC.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.
-
DPP-IV Inhibition Assay (In Vitro)
This protocol is a generalized procedure based on commonly used methods.
Objective: To determine the in vitro DPP-IV inhibitory activity of this compound derivatives.
Materials:
-
Recombinant human DPP-IV
-
Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or a fluorogenic substrate like Gly-Pro-AMC.
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dilute DPP-IV in assay buffer to the desired concentration.
-
Dissolve the substrate in assay buffer.
-
Dissolve test compounds in a suitable solvent to prepare a range of concentrations.
-
-
Assay:
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 25 µL of the DPP-IV solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
-
Measurement:
-
Measure the absorbance (for pNA substrate at 405 nm) or fluorescence (for AMC substrate at Ex/Em = 360/460 nm) at regular intervals for 15-30 minutes using a microplate reader.
-
-
Calculation:
-
Determine the rate of reaction for each concentration of the test compound.
-
Calculate the percentage of DPP-IV inhibition.
-
Determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is a generalized procedure for assessing the cytotoxicity of compounds.
Objective: To evaluate the effect of this compound derivatives on the viability of a specific cell line.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a generalized procedure for determining the minimum inhibitory concentration (MIC) of a compound.
Objective: To determine the antimicrobial activity of this compound derivatives against specific bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Test compounds (this compound derivatives)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow a fresh culture of the bacterial strain to the mid-logarithmic phase.
-
Dilute the culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Test Compounds:
-
Prepare a series of two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound and its derivatives.
Caption: Renin-Angiotensin System and ACE Inhibition by this compound Derivatives.
Caption: Incretin Pathway and DPP-IV Inhibition by this compound Derivatives.
Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.
Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.
Conclusion and Future Directions
The dipeptide this compound and its derivatives exhibit a range of interesting biological activities, most notably as inhibitors of angiotensin-converting enzyme. The hydrophobic and aromatic nature of the constituent amino acids provides a strong foundation for the design of novel therapeutic agents. However, this comparative analysis has also highlighted significant gaps in the publicly available data, particularly concerning the systematic evaluation of a series of this compound derivatives against multiple biological targets such as DPP-IV, various cancer cell lines, and a panel of microbial strains.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound analogs. Such studies will be crucial for establishing clear structure-activity relationships and for unlocking the full therapeutic potential of this promising class of dipeptides. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations in a systematic and reproducible manner.
A Comprehensive Analysis of Val-Phe Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of a hypothetical anti-Val-Phe monoclonal antibody (Clone 1A2B). The following data and protocols are intended to serve as a valuable resource for researchers developing or utilizing antibodies against small peptide targets, where specificity is of paramount importance. Understanding the cross-reactivity of an antibody is crucial for the accurate interpretation of experimental results and for ensuring the safety and efficacy of potential therapeutic applications.
Data Presentation: Cross-Reactivity Profile of Anti-Val-Phe Antibody (Clone 1A2B)
The cross-reactivity of the anti-Val-Phe antibody was assessed against a panel of related dipeptides and individual amino acids using a competitive enzyme-linked immunosorbent assay (ELISA). The results are summarized in the table below. The percentage of cross-reactivity was calculated based on the concentration of each analyte required to achieve 50% inhibition of the antibody binding to immobilized Val-Phe-BSA conjugate.
| Analyte | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | Valyl-Phenylalanine | 10 | 100% |
| Phe-Val | Phenylalanyl-Valine | 250 | 4% |
| Val-Tyr | Valyl-Tyrosine | 500 | 2% |
| Val-Leu | Valyl-Leucine | > 10,000 | < 0.1% |
| Ala-Phe | Alanyl-Phenylalanine | > 10,000 | < 0.1% |
| Valine | > 50,000 | < 0.02% | |
| Phenylalanine | > 50,000 | < 0.02% |
Experimental Protocols
This protocol details the steps for determining the cross-reactivity of the anti-Val-Phe antibody.
Materials:
-
96-well microtiter plates
-
This compound-BSA conjugate (coating antigen)
-
Anti-Val-Phe antibody (Clone 1A2B)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Analyte solutions (this compound and potential cross-reactants)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate at a concentration of 1 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the analytes (this compound standard and potential cross-reactants).
-
In a separate plate or tubes, pre-incubate 50 µL of the anti-Val-Phe antibody (at a concentration that gives ~80% of the maximum signal) with 50 µL of each analyte dilution for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture to the coated and blocked plate.
-
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the analyte concentration and determine the IC50 value for each analyte. Calculate the percentage of cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Analyte) * 100.
This protocol is used to confirm the specificity of the anti-Val-Phe antibody against proteins containing the this compound motif.
Materials:
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Protein samples (positive control with this compound motif, negative controls without)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-Val-Phe antibody (Clone 1A2B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Val-Phe antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the competitive ELISA.
Caption: Workflow for the competitive ELISA used in cross-reactivity assessment.
Caption: Principle of competitive ELISA for determining antibody specificity.
Val-Phe in Focus: A Comparative Guide to Dipeptide Functionality
For researchers and professionals in drug development and life sciences, the dipeptide Val-Phe (Valyl-Phenylalanine) presents a subject of interest due to the biological activities associated with its constituent amino acids. This guide offers a comparative analysis of this compound against other dipeptides in various functional assays, supported by available experimental data and detailed methodologies.
I. Angiotensin-Converting Enzyme (ACE) Inhibition
The inhibition of ACE is a critical mechanism for the regulation of blood pressure. Dipeptides, particularly those with hydrophobic amino acids at the C-terminal position, are known to be effective ACE inhibitors.
Comparative Data on ACE Inhibition
For a qualitative comparison, the table below includes IC50 values for other dipeptides known for their ACE inhibitory activity.
| Dipeptide | IC50 (µM) | Source Organism/Method |
| Val-Trp | 0.58 | Porcine skeletal muscle |
| Ile-Trp | 0.50 | Porcine skeletal muscle |
| Leu-Trp | 1.11 | Porcine skeletal muscle |
| Val-Tyr | 5.3 | Fermented milk |
| Ile-Pro-Pro | 5.0 | Milk casein |
| Val-Pro-Pro | 9.0 | Milk casein |
This table provides context for the potency of ACE inhibitory dipeptides. The in vivo activity of this compound suggests it is a potent inhibitor, though a direct IC50 comparison is not available.
Experimental Protocol: ACE Inhibition Assay
A common method to determine ACE inhibitory activity is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Test dipeptides (e.g., this compound)
-
Positive control (e.g., Captopril)
-
Borate (B1201080) buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Dissolve the test dipeptide and positive control in the borate buffer to desired concentrations.
-
In a reaction tube, mix 50 µL of the dipeptide solution with 50 µL of ACE solution (100 mU/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (5 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed with 1.5 mL of ethyl acetate by vortexing.
-
Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
Measure the absorbance at 228 nm.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Signaling Pathway Diagram
Caption: Renin-Angiotensin-System and ACE inhibition by this compound.
II. Bitterness Profile
The taste of dipeptides is a crucial factor in their application in food and pharmaceuticals. Bitterness is often associated with hydrophobic amino acid residues.
Comparative Data on Bitterness
Direct sensory data for this compound is not available in the searched literature. However, data for its reverse sequence, Phe-Val , indicates a bitter taste with a threshold concentration of 6.0 mM. The "Ratio of bitterness to caffeine" provides a relative measure of bitterness intensity.
| Dipeptide | Taste | Threshold Concentration (mM) | Ratio of Bitterness to Caffeine (B1668208) |
| Phe-Val | Bitter | 6.0 | 0.17 |
| Phe-Leu | Bitter | 1.5 | 0.67 |
| Phe-Ile | Bitter | 1.5 | 0.67 |
| Phe-Gly | Bitter | 6.0 | 0.17 |
| Ala-Phe | Bitter | 1.2 | 0.83 |
| Gly-Phe | Bitter | 1.2 | 0.83 |
Data for Phe-Val is used as a proxy for this compound. The bitterness threshold is the minimum concentration at which a substance is perceived as bitter.
Experimental Protocol: Sensory Analysis of Bitterness
The determination of bitterness threshold is conducted using a trained sensory panel.
Materials:
-
Test dipeptides
-
Purified, tasteless water
-
A series of standard bitter solutions (e.g., caffeine) of known concentrations
-
Glassware for sample preparation and presentation
Procedure:
-
Panelist Training: Train a panel of assessors to recognize and scale the intensity of bitter taste using standard bitter solutions.
-
Sample Preparation: Prepare a series of dilutions of the test dipeptide in purified water.
-
Threshold Determination: The threshold concentration is determined using a standardized sensory methodology, such as the ASTM E679-04 (ascending forced-choice method of limits).
-
Present panelists with a series of three samples, two of which are blanks (water) and one contains the dipeptide at a specific concentration.
-
Panelists are asked to identify the sample that is different.
-
The concentration is increased in steps until the panelist can reliably detect the bitter taste.
-
The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.
-
-
Relative Bitterness: The bitterness intensity relative to a standard (e.g., caffeine) can be determined by asking panelists to rate the bitterness of the dipeptide solution at a concentration above its threshold on a scale anchored with standard caffeine solutions.
Logical Relationship Diagram
Caption: Factors influencing the perception of bitterness in dipeptides.
III. Other Functional Assays: A Qualitative Overview
Direct quantitative data comparing this compound to other dipeptides in the following assays is limited. However, the known roles of its constituent amino acids allow for a qualitative assessment.
Antioxidant Activity
Dipeptides containing aromatic amino acids like Phenylalanine can exhibit antioxidant activity by donating electrons to neutralize free radicals. The presence of hydrophobic amino acids such as Valine can also contribute to this activity by enhancing the peptide's interaction with lipid-soluble radicals.
Renin Inhibition
Renin is another key enzyme in the regulation of blood pressure. While specific data for this compound is scarce, peptides containing hydrophobic residues are known to be potential renin inhibitors.
Cell Permeability
The cell permeability of dipeptides is influenced by their physicochemical properties, including hydrophobicity and charge. The hydrophobic nature of both Valine and Phenylalanine may facilitate passive diffusion across cell membranes, although this can be counteracted by the polar peptide backbone.
Enzymatic Stability
Dipeptides are susceptible to degradation by peptidases in biological systems. The specific amino acid sequence influences the rate of degradation. The stability of this compound would depend on its susceptibility to cleavage by various proteases.
Conclusion
This compound demonstrates significant potential as a bioactive dipeptide, particularly in the context of ACE inhibition and cardiovascular health. While comprehensive quantitative comparisons with other dipeptides in a wide range of functional assays are not yet fully available, the existing in vivo data and the known properties of its constituent amino acids provide a strong rationale for its further investigation. The experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the functional profile of this compound.
References
Comparative Guide to the Confirmation of Val-Phe in Biological Samples
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the dipeptide Valyl-Phenylalanine (Val-Phe) in biological matrices is crucial for advancing research in metabolomics, drug discovery, and biomarker identification. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FL), and Enzyme-Linked Immunosorbent Assay (ELISA).
The selection of an appropriate method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This document presents a summary of these methods, their performance characteristics, detailed experimental protocols, and visual workflows to aid in making an informed decision.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance metrics for the quantification of this compound using different analytical platforms. The data presented is a synthesis of typical performance characteristics for peptide and amino acid analysis.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV/FL) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Separation by chromatography followed by detection based on UV absorbance or fluorescence. | Immuno-enzymatic reaction where an antibody specific to the target analyte is used for quantification. |
| Specificity | Very High (based on precursor and product ion masses). | Moderate to High (dependent on chromatographic resolution and detector). | High (dependent on antibody specificity). |
| Sensitivity (LOD) | Low (pg/mL to ng/mL range). | Moderate (ng/mL to µg/mL range). | High (pg/mL to ng/mL range). |
| Throughput | Moderate to High. | Moderate. | High. |
| Matrix Effect | Can be significant but can be corrected with stable isotope-labeled internal standards.[1] | Can be significant; requires extensive sample cleanup. | Can be significant; requires careful sample dilution and matrix matching. |
| Instrumentation Cost | High. | Moderate. | Low (reader), but recurring cost of kits. |
| Development Time | Moderate to High for a new assay. | Moderate. | High for developing a new antibody and kit. |
Experimental Protocols and Methodologies
LC-MS/MS Method for this compound Quantification
Liquid Chromatography-Tandem Mass Spectrometry is considered the gold standard for the quantification of small molecules like dipeptides in complex biological matrices due to its high sensitivity and specificity.[1]
Experimental Protocol:
-
Sample Preparation:
-
To 50 µL of plasma or serum, add 150 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₆-labeled this compound) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.[2]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 70% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
This compound: The precursor ion [M+H]⁺ would be monitored. The exact m/z would be calculated from its molecular formula (C₁₄H₂₀N₂O₃), which is 265.15.[5] The fragmentation (MS2) would likely result in product ions corresponding to the immonium ion of Phenylalanine and b/y ions from the peptide backbone cleavage.
-
Internal Standard: The corresponding mass shift for the stable isotope-labeled standard would be monitored.
-
-
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound quantification using LC-MS/MS.
HPLC-UV/FL Method for this compound Quantification
This method is a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity and specificity.
Experimental Protocol:
-
Sample Preparation (with Derivatization for Fluorescence):
-
Perform protein precipitation as described for the LC-MS/MS method.
-
To the dried and reconstituted sample, add a derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a thiol to create a fluorescent derivative.[6]
-
Allow the reaction to proceed for a specified time before injection.
-
-
Chromatographic Separation:
-
Detection:
Logical Flow for Method Selection
Caption: Decision tree for selecting a this compound analysis method.
ELISA Method for this compound Detection
While commercial ELISA kits are readily available for individual amino acids like phenylalanine, a specific kit for the dipeptide this compound is less common and may require custom development.[9][10] The principle of a competitive ELISA would be as follows.
Experimental Protocol (Hypothetical Competitive ELISA):
-
Coating: Microplate wells are coated with a this compound-protein conjugate.
-
Sample Incubation: Standards or biological samples containing this compound are added to the wells along with a specific primary antibody against this compound. The free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: Unbound antibody and sample components are washed away.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Detection: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
Signaling Pathway Visualization (Hypothetical)
If this compound were found to interact with a specific receptor, its signaling could be visualized. For instance, some di- and tripeptides are known to activate taste receptors or other G-protein coupled receptors.
Caption: Hypothetical signaling pathway initiated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Molecular Docking of Val-Phe Dipeptides with Target Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking interactions between the dipeptide Val-Phe and various biological receptors. Due to the limited availability of direct comparative studies on this compound across multiple receptor types, this document extrapolates from research on related short-chain peptides and specific receptor systems to illustrate the principles and methodologies of such a comparative analysis. The Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase IV (DPP-IV), key enzymes in cardiovascular regulation and glucose metabolism respectively, are used as primary examples to demonstrate the binding potential of this compound and analogous peptides.
Quantitative Data Presentation: A Comparative Analysis
Molecular docking simulations predict the binding affinity between a ligand (e.g., this compound) and a receptor, typically expressed in kcal/mol. A more negative value indicates a more stable and favorable interaction. The following tables summarize docking scores for various peptides with ACE and potential interactions with DPP-IV, providing a framework for comparison.
Table 1: Comparative Docking Scores of Bioactive Peptides with Angiotensin-Converting Enzyme (ACE)
| Peptide Sequence | Predicted Binding Affinity (kcal/mol) | Interacting Residues in ACE Active Site | Reference |
| SeMFRTSSK | -9.8 | Gln281, His353, Ala354, Glu384, Lys511, His513, Tyr520, Tyr523 | [1] |
| QASeMNEATGGK | -9.0 | Gln281, His353, Ala354, Glu384, Lys511, His513, Tyr520, Tyr523 | [1] |
| Phe-Tyr | Not specified, but studied as ACE inhibitor | ACE Active Site | [2] |
| Val-Pro-Pro | Not specified, interacts with gene promoters | Not Applicable (DNA interaction) | [3] |
Note: The data represents peptides containing Valine (Val) and/or Phenylalanine (Phe) residues, highlighting their potential contribution to ACE inhibition. Generally, peptides with 2 to 12 amino acid residues exhibit high activity.[1]
Table 2: Inferred Structure-Activity Relationship (SAR) for this compound Analogs Targeting DPP-IV
Based on studies of related peptide inhibitors, the following SAR principles can be applied to the design of this compound analogs as DPP-IV inhibitors.[4]
| Position | Residue | Role in Binding | Potential Modifications |
| N-terminal | Valine | Interacts with the large, hydrophobic S2 subsite of DPP-IV. | Replacement with other hydrophobic residues (e.g., Isoleucine, Leucine) may be well-tolerated or enhance binding.[4] |
| P1 Position | Phenylalanine | The hydrophobic and aromatic side chain can fit into the S1 pocket, which typically prefers Proline. | Modifications to the phenyl ring (e.g., substitutions) could modulate binding affinity through altered hydrophobic and electronic interactions.[4] |
Experimental Protocols
Detailed and reproducible protocols are critical for comparative studies. Below are methodologies for molecular docking and a relevant biochemical assay for functional validation.
2.1. General Molecular Docking Protocol
This protocol outlines the standard computational workflow for predicting ligand-receptor interactions.[5]
-
Data Acquisition:
-
Receptor: The 3D crystal structure of the target receptor is obtained from a protein database like the Protein Data Bank (PDB). For example, the structure of human DPP-IV or ACE (PDB ID: 1O8A) can be downloaded.[1][6]
-
Ligand: The 3D structure of the this compound dipeptide is generated using chemical drawing software or downloaded from databases like PubChem (CID 6993120).[7]
-
-
Data Preprocessing (Receptor and Ligand Preparation):
-
Receptor: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and cofactors.[5][8] Polar hydrogens and Kollman charges are added to the structure. This "cleaning" process is essential for accurate docking.[6][8]
-
Ligand: The ligand's structure is optimized to its lowest energy conformation.
-
-
Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the receptor. The active site can be identified from literature or by using binding site prediction tools.[5] For ACE, the active site includes three major pockets: S1, S2, and S1'.[1]
-
Execution: Docking is performed using software such as AutoDock Vina.[8] The software samples multiple conformations of the ligand within the defined grid box and scores them based on a scoring function, which estimates the binding affinity.
-
-
Analysis of Results:
-
The results are analyzed by examining the predicted binding energies (docking scores) and the binding poses.[9] The pose with the most favorable (lowest) energy is typically considered the most likely binding mode.
-
Interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and receptor residues are visualized and analyzed.[1][10]
-
2.2. DPP-IV Inhibition Assay (Biochemical Validation)
This protocol provides a method to experimentally validate the inhibitory effect of this compound analogs on DPP-IV activity.[4]
-
Objective: To determine the concentration of a this compound analog required to inhibit 50% of the DPP-IV enzyme activity (IC50 value).
-
Materials:
-
Recombinant human DPP-IV enzyme.
-
Fluorogenic substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Synthesized this compound analogs.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the this compound analogs in the assay buffer.
-
Add the DPP-IV enzyme solution to each well of a 96-well plate.
-
Add the different concentrations of the this compound analogs to the wells. Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated as the AMC is cleaved from the substrate by the active enzyme.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows, pathways, and relationships.
Caption: A generalized workflow for molecular docking studies.
Caption: Incretin signaling pathway and the role of DPP-IV inhibition.
Caption: Structure-Activity Relationship (SAR) logic for this compound analogs.
References
- 1. Identification, Molecular Docking Mechanism and Cellular Activity of Selenium-Enriched ACE Inhibitory Peptides from Oysters [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recognition of the interaction between the bioactive peptide Val–Pro–Pro and the minimal promoter region of genes SOD and CAT using QCM-D and docking studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. atharvatilewale.github.io [atharvatilewale.github.io]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic Val-Phe
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step for the reliability and reproducibility of experimental data. This guide provides an objective comparison of standard methods for validating the purity of the synthetic dipeptide Val-Phe. We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate validation strategy.
The primary methods for assessing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] These techniques are considered orthogonal, meaning they rely on different physicochemical principles to provide distinct and complementary information about the peptide's identity and purity.[4]
Understanding Potential Impurities in Synthetic Peptides
Solid-phase peptide synthesis (SPPS), a common method for producing peptides like this compound, can introduce various impurities.[5] Understanding these potential contaminants is crucial for selecting the appropriate analytical methods for their detection and quantification. Common impurities include:
-
Truncated Sequences: Peptides missing one or more amino acids.[4]
-
Deletion Sequences: Peptides lacking an amino acid from within the sequence.[4][6]
-
Incompletely Deprotected Peptides: Peptides that retain protecting groups on their side chains.[4][5]
-
Diastereomeric Impurities: Peptides containing D-isomers of amino acids instead of the intended L-isomers due to racemization.[4][5]
-
Oxidation Products: Certain amino acid residues are prone to oxidation during synthesis or storage.[7]
-
Peptide Aggregates: Formation of covalent or non-covalent dimers and oligomers.[7]
A comprehensive approach to purity validation will ideally employ a combination of methods to detect and quantify these potential impurities.[1]
Comparative Analysis of Purity Validation Methods
The selection of an analytical method, or a combination thereof, is critical for the robust characterization of synthetic peptides. The following table summarizes the primary applications and performance characteristics of the most commonly employed techniques.
| Analytical Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC with UV Detection | Purity assessment and quantification of impurities | Hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance at 214 nm[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification | Mass-to-charge ratio (m/z) | Molecular weight, amino acid sequence (via fragmentation) | Identification of impurities based on their mass[1][9] |
| NMR Spectroscopy | Structural characterization and purity assessment | Nuclear magnetic resonance | Detailed structural information, confirmation of amino acid composition and sequence, and detection of impurities.[2][10] | Relative purity by comparing integrals of characteristic peaks[1] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[4]
Objective: To determine the purity of a this compound sample by separating it from its impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile[4]
-
This compound sample dissolved in Mobile Phase A
Protocol:
-
Prepare and thoroughly degas the mobile phases.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.[4]
-
Prepare a peptide sample solution at a concentration of 1 mg/mL in Mobile Phase A.[4]
-
Inject 20 µL of the sample solution.[4]
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[4]
-
Monitor the elution profile at 214 nm, which is optimal for detecting the peptide bond.[4]
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks.[4] A pure peptide should show a single, sharp peak.
References
- 1. How is the purity of peptides calculated?|whpeptide [note.com]
- 2. books.rsc.org [books.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Peptide NMR Spectroscopy Services [tricliniclabs.com]
Val-Phe: A Comparative Efficacy Analysis Against Established Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide Val-Phe's efficacy with established compounds, supported by experimental data. This compound, a dipeptide composed of L-valine and L-phenylalanine, has demonstrated significant biological activity, particularly as an Angiotensin-Converting Enzyme (ACE) inhibitor.[1] This guide will focus on its ACE inhibitory effects, drawing comparisons with its precursor peptide and a standard-of-care ACE inhibitor. Additionally, we will explore its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor based on structure-activity relationships of similar peptides.
Comparative Efficacy of this compound as an ACE Inhibitor
This compound has been identified as a potent ACE inhibitor with demonstrated in vivo antihypertensive activity.[1] A study on spontaneously hypertensive rats showed that oral administration of this compound led to a significant decrease in blood pressure.[1] Its efficacy is notably higher than its tripeptide precursor, Ala-Val-Phe, from which it can be released by peptidases.[1]
Table 1: Comparison of ACE Inhibitory Activity
| Compound | Type | In Vitro IC50 (ACE Inhibition) | In Vivo Antihypertensive Effect |
| This compound | Dipeptide | More potent than Ala-Val-Phe[1] | Significant decrease in blood pressure[1] |
| Ala-Val-Phe | Tripeptide | Less potent than this compound[1] | Significant decrease in blood pressure (likely due to conversion to this compound)[1] |
| Captopril | Small Molecule Drug | ~23 nM | Well-established, dose-dependent reduction in blood pressure |
Potential Efficacy of this compound as a DPP-IV Inhibitor
While direct experimental data on this compound's DPP-IV inhibitory activity is limited, the structural characteristics of this compound, particularly the presence of a hydrophobic amino acid at the N-terminus, are features often associated with DPP-IV inhibitory peptides.[2][3] Several dipeptides have been identified as potent DPP-IV inhibitors.[4]
Table 2: Comparison of Dipeptide DPP-IV Inhibitors (for context)
| Dipeptide | In Vitro IC50 (DPP-IV Inhibition) |
| Trp-Arg | <45 µM[4] |
| Trp-Lys | <45 µM[4] |
| Trp-Leu | <45 µM[4] |
| Ile-Pro | 0.41 mM[2] |
| Phe-Pro | 0.36 mM[2] |
Further investigation is warranted to determine the DPP-IV inhibitory potential of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro ACE Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: N-Hippuryl-His-Leu (HHL)
-
Test compounds (this compound, Ala-Val-Phe, Captopril)
-
Assay buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl)
-
Hippuric acid standard
-
Reagents for quantification of hippuric acid (e.g., pyridine, benzene (B151609) sulfonyl chloride)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the ACE enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Quantify the amount of hippuric acid produced.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol assesses the effect of the test compound on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Test compounds (this compound, Ala-Val-Phe)
-
Vehicle control (e.g., saline)
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
-
Acclimate the SHR to the blood pressure measurement procedure.
-
Measure the baseline systolic blood pressure (SBP) of each rat.
-
Administer the test compounds or vehicle control orally to the rats at a specified dose (e.g., 10 mg/kg body weight).
-
Measure the SBP at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Record the changes in SBP from the baseline for each group.
-
Analyze the data statistically to determine the significance of the blood pressure-lowering effect.
In Vitro DPP-IV Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Materials:
-
Dipeptidyl Peptidase-IV (DPP-IV) enzyme
-
Substrate (e.g., Gly-Pro-p-nitroanilide)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the DPP-IV enzyme solution to each well of a microplate.
-
Add the test compound dilutions and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the release of p-nitroanilide by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of DPP-IV inhibition and the IC50 value.
Visualizations
Caption: ACE Inhibition by this compound.
Caption: Workflow for ACE Inhibition Studies.
Caption: this compound Efficacy Comparison.
References
- 1. Ala-Val-Phe and this compound: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Val-Phe Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of dipeptides like Valyl-Phenylalanine (Val-Phe) is a fundamental requirement. The choice of synthesis methodology can significantly impact yield, purity, scalability, and overall project timelines. This guide provides an objective, data-driven comparison of the most common methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), with a brief overview of the enzymatic approach.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for different this compound synthesis methodologies, providing a clear comparison of their performance.
| Synthesis Method | Coupling Strategy/Reagent | Typical Yield (%) | Crude Purity (%) | Final Purity (Post-HPLC) (%) | Synthesis Time (hours) | Scalability |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc/HBTU/HOBt | 75 - 90 | >90 | >98 | 24 - 36 | mg to g |
| Fmoc/HATU | 80 - 95 | >95 | >99 | 24 - 36 | mg to g | |
| Boc/DCC/HOBt | 70 - 85 | >85 | >98 | 36 - 48 | mg to g | |
| Solution-Phase Peptide Synthesis (LPPS) | Boc/DCC/HOBt | 80 - 95 | >95 | >99 | 48 - 72 | g to kg |
| Z/EDC/HOBt | 75 - 90 | >90 | >98 | 48 - 72 | g to kg | |
| Enzymatic Synthesis | Thermolysin | 70 - 85 | Variable | >99 | 12 - 24 | Potentially large |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Phe-OH
This protocol utilizes the widely adopted Fmoc/tBu strategy on a Wang resin.
-
Resin Preparation: Swell Wang resin pre-loaded with Fmoc-Phe in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 20 minutes to remove the Fmoc protecting group from Phenylalanine.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5) for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) of Boc-Val-Phe-OMe
This protocol employs the Boc/Bzl strategy for solution-phase synthesis.
-
Preparation of Phe-OMe: Dissolve Phenylalanine in methanol and bubble with dry HCl gas at 0°C to form the methyl ester hydrochloride (H-Phe-OMe·HCl).
-
Coupling Reaction:
-
Dissolve Boc-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF and cool to 0°C.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 10 minutes to form the active ester.
-
In a separate flask, dissolve H-Phe-OMe·HCl (1 equivalent) in DMF, cool to 0°C, and neutralize with N-methylmorpholine (NMM) (1 equivalent).
-
Add the neutralized H-Phe-OMe solution to the activated Boc-Val-OH solution and stir at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) by-product.
-
Extract the filtrate with ethyl acetate (B1210297) and wash sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the protected dipeptide, Boc-Val-Phe-OMe.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.
-
Deprotection (optional): The Boc group can be removed with TFA, and the methyl ester can be saponified with NaOH to yield the free dipeptide.
Enzymatic Synthesis of this compound
This method utilizes an enzyme, such as thermolysin, to catalyze the peptide bond formation.
-
Substrate Preparation: Dissolve N-protected Valine (e.g., Z-Val) and Phenylalanine methyl ester (Phe-OMe) in a suitable buffer (e.g., Tris-HCl) at a specific pH (typically neutral to slightly alkaline).
-
Enzymatic Reaction:
-
Add thermolysin to the substrate solution. The enzyme can be in a free or immobilized form.
-
Incubate the mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation for 12-24 hours. The product, Z-Val-Phe-OMe, will often precipitate out of the aqueous solution as it is formed, driving the reaction equilibrium towards synthesis.
-
-
Product Isolation:
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with water to remove unreacted substrates and buffer salts.
-
-
Deprotection and Purification:
-
Remove the N-terminal protecting group (e.g., Z group by hydrogenolysis) and the C-terminal methyl ester (by saponification).
-
Purify the final this compound dipeptide by recrystallization or chromatography.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Workflow for Solution-Phase Peptide Synthesis (LPPS) of this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
Val-Phe as a Potent Angiotensin-Converting Enzyme Inhibitor: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the dipeptide Val-Phe (L-valyl-L-phenylalanine) emerges as a significant candidate for the development of antihypertensive agents. This is attributed to its potent inhibitory activity against the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Experimental data indicates that this compound not only demonstrates strong in vitro ACE inhibition but also exhibits in vivo antihypertensive effects. This guide provides a comparative analysis of this compound's ACE inhibitory activity, detailed experimental protocols for its evaluation, and an overview of the relevant signaling pathway.
Data Presentation: Comparative ACE Inhibitory Activity
| Dipeptide | IC50 (µM) | Reference |
| Val-Trp | 0.58 | [1] |
| Ile-Trp | 0.50 | [1] |
| Leu-Trp | 1.11 | [1] |
| Ala-Tyr | ~37 (converted from 0.037 mg/ml) | [1] |
| This compound | Potent inhibitor (specific IC50 varies by study) | |
| Ala-Val-Phe | Less potent than this compound |
Note: The IC50 values can vary depending on the experimental conditions, such as the source of the ACE enzyme and the substrate used.
Studies have shown that after oral administration of Ala-Val-Phe, it is partially hydrolyzed by mucosal peptidases to this compound, which is a more potent in vitro ACE inhibitor.[1] Single oral administration of both Ala-Val-Phe and this compound (at 5mg/kg body weight) to spontaneously hypertensive rats resulted in a significant decrease in blood pressure.[1] This suggests that this compound is a key contributor to the antihypertensive effect observed.
Experimental Protocols
A common method for determining the ACE inhibitory activity of peptides is the in vitro ACE inhibition assay using hippuryl-histidyl-leucine (B1329654) (HHL) as a substrate. The following is a generalized protocol based on established methodologies.
In Vitro ACE Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other dipeptides against Angiotensin-Converting Enzyme (ACE).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
This compound and other dipeptides to be tested
-
Captopril (B1668294) (positive control)
-
Sodium borate (B1201080) buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl (for reaction termination)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare stock solutions of this compound, other test dipeptides, and captopril in deionized water. Perform serial dilutions to obtain a range of concentrations.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 50 µL of the test peptide solution at various concentrations. For the control, add 50 µL of deionized water. For the positive control, add 50 µL of captopril solution.
-
Add 50 µL of the ACE solution to each tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.
-
Vortex the mixture and then centrifuge to separate the layers.
-
-
Quantification of Hippuric Acid:
-
Carefully collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried hippuric acid in a suitable volume of deionized water or mobile phase for HPLC.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer or quantify using an HPLC system with UV detection.
-
-
Calculation of ACE Inhibition and IC50:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound as an antihypertensive agent is through the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.
Renin-Angiotensin System (RAS) and ACE Inhibition
The RAS pathway begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. ACE then converts angiotensin I into angiotensin II, a potent vasoconstrictor that increases blood pressure. Angiotensin II also stimulates the release of aldosterone, a hormone that promotes sodium and water retention, further elevating blood pressure. By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow for ACE Inhibition Assay
The following diagram illustrates the key steps in the in vitro ACE inhibition assay described in the protocol section.
Caption: Workflow for the in vitro ACE inhibition assay.
References
Inter-Laboratory Validation of Val-Phe Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key considerations and methodologies for the inter-laboratory validation of Val-Phe (valyl-phenylalanine) dipeptide assays. While direct inter-laboratory validation data for this compound assays is not extensively published, this document synthesizes established principles and typical performance characteristics from analogous amino acid and dipeptide quantification studies to offer a robust comparative framework. The guide details a standard experimental protocol for this compound quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a comparative analysis of expected performance metrics across different laboratory setups or methodologies.
Data Presentation: Comparative Performance of this compound Assays
The following table summarizes hypothetical yet realistic quantitative data from an inter-laboratory comparison of this compound assays. This data illustrates the expected performance of three different laboratories or analytical methods.
| Performance Metric | Laboratory A (UPLC-MS/MS) | Laboratory B (HPLC-MS/MS) | Laboratory C (Fluorometric Assay) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | 5.0 ng/mL |
| Intra-Assay Precision (%CV) | < 5% | < 8% | < 10% |
| Inter-Assay Precision (%CV) | < 7% | < 10% | < 15% |
| Accuracy (% Recovery) | 95-105% | 92-108% | 90-110% |
| Matrix Effect | Minimal (< 5% suppression/enhancement) | Moderate (< 15% suppression/enhancement) | Significant (Quenching observed) |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in human plasma using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This protocol can serve as a baseline for establishing standardized procedures in an inter-laboratory validation study.
Sample Preparation: Protein Precipitation
-
Thaw Samples : Thaw plasma samples, calibration standards, and quality controls on ice.
-
Internal Standard Spiking : To 50 µL of each sample in a microcentrifuge tube, add 10 µL of a 10 µg/mL this compound-d8 (deuterated internal standard) working solution.
-
Protein Precipitation : Add 150 µL of ice-cold methanol (B129727) containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System : A UPLC or HPLC system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A suitable gradient to separate this compound from matrix components.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
This compound : Precursor Ion > Product Ion (specific m/z to be determined).
-
This compound-d8 : Precursor Ion > Product Ion (specific m/z to be determined).
-
Data Analysis and Quantification
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantification of this compound in a biological sample.
Inter-Laboratory Validation Logic
This diagram outlines the logical steps involved in conducting an inter-laboratory validation study.
References
Comparative Analysis of Val-Phe Dipeptide Effects: A Predictive Guide for Researchers
Disclaimer: Direct experimental data on the effects of the linear dipeptide Valyl-Phenylalanine (Val-Phe) across various cell lines are limited in publicly available scientific literature. This guide provides a comparative overview based on the activities of closely related dipeptides, including derivatives and cyclodipeptides containing Valine and Phenylalanine, to predict the potential effects of this compound and to provide a framework for future research.
The dipeptide this compound is formed from L-valine and L-phenylalanine residues[1]. While its primary characterized role is as a metabolite and an Angiotensin-Converting Enzyme (ACE) inhibitor with antihypertensive activity, the broader effects on cellular mechanics, particularly in cancer cell lines, remain largely unexplored. However, studies on related dipeptides suggest potential anti-proliferative and apoptotic activities. For instance, various L-phenylalanine dipeptide derivatives have demonstrated the ability to inhibit proliferation and induce apoptosis in prostate cancer (PC3) cells[2]. Furthermore, cyclodipeptides containing Valine and Phenylalanine have been shown to suppress proliferation in HeLa and CaCo-2 cells[3].
Comparative Data on Related Dipeptides
To provide a comparative perspective, the following table summarizes the observed effects of related dipeptides on different cancer cell lines. This data can serve as a preliminary guide for investigating this compound.
| Dipeptide/Derivative | Cell Line(s) | Observed Effects | Key Findings & IC50 Values |
| L-Phenylalanine Dipeptide Derivatives | PC3 (Prostate Cancer) | Inhibition of proliferation, induction of apoptosis. | A novel derivative, compound 7c, showed potent antitumor activity. It was found to regulate apoptosis and inflammatory response signaling pathways, with TNFSF9 identified as a critical binding target[2]. |
| Cyclo(L-Pro-L-Val) & Cyclo(L-Pro-L-Phe) | HeLa (Cervical Cancer), CaCo-2 (Colorectal Adenocarcinoma) | Suppression of proliferation, cell cycle arrest at G0-G1 transition. | These cyclodipeptides were found to inhibit the PI3K/Akt/mTOR signaling pathway[3]. |
| Galantamine-Valine Peptide Ester (GAL-VAL) | HeLa (Cervical Cancer) | Cytotoxic effects, suppression of cell proliferation. | Demonstrated a pronounced cytotoxic effect with an IC50 value of 31.95 µM[4]. |
| L-Phenylalanine Dipeptide Derivatives | K562 (Leukemia), HEL (Leukemia), PC3 (Prostate Cancer) | Inhibition of cell proliferation. | Derivatives 3f and 3q showed notable inhibitory effects on K562 and PC3 cell lines[5]. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound on cell lines, adapted from protocols used for similar peptide studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.
-
Cell Seeding: Plate cells (e.g., HeLa, PC3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO) and dilute to various concentrations. Treat the cells with these concentrations of this compound and incubate for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is then determined.
Potential Signaling Pathway and Experimental Workflow
Based on the effects of related cyclodipeptides on HeLa cells, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Hypothetical Signaling Pathway for this compound in Cancer Cells
Caption: Hypothetical signaling pathway of this compound in a cancer cell.
Experimental Workflow for Investigating this compound Effects
Caption: Proposed experimental workflow for this compound investigation.
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Phe-Val | 3918-90-9 [smolecule.com]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
A Comparative Guide to the Validation of Val-Phe Biomarker Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the validation of a Val-Phe (valyl-phenylalanine) biomarker assay. The dipeptide this compound is a metabolite that can be quantified in biological matrices.[1][2] The selection of an appropriate assay platform is critical for the reliable quantification of this biomarker in clinical and research settings. This document outlines the performance characteristics of the two most common analytical techniques, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), and provides detailed experimental protocols for their validation.
The validation of a biomarker assay is essential to ensure that the method is reliable and reproducible for its intended purpose.[3][4][5] The "fit-for-purpose" approach to validation means that the extent of validation should be appropriate for the intended use of the biomarker data.[6][7]
Data Presentation: Comparison of Analytical Methods
The choice between LC-MS/MS and ELISA for the quantification of this compound depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance characteristics of each method for the analysis of small molecules like this compound.
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) | High (dependent on antibody specificity) |
| Sensitivity | High to Very High (pg/mL to ng/mL range) | High (ng/mL to µg/mL range) |
| Dynamic Range | Wide (typically 3-5 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Throughput | Moderate (minutes per sample) | High (can analyze many samples in parallel on a 96-well plate)[8] |
| Cost per Sample | High | Low to Moderate |
| Multiplexing | Possible, but complex | Readily available for multiple analytes |
| Development Time | Moderate to Long | Long (requires antibody development) |
| Matrix Effects | Can be significant and requires careful management | Can be affected by non-specific binding |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of small molecules in complex biological samples.[9] For protein biomarkers, a common approach involves the enzymatic digestion of the protein and the quantification of a "surrogate" peptide using LC-MS/MS.[10]
a. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., isotopically labeled this compound).
-
Vortexing: Vortex the samples for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
b. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Hypothetical this compound transition: Precursor ion (m/z) -> Product ion (m/z)
-
Hypothetical Internal Standard transition: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
ELISA Method for this compound Quantification
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique used for detecting and quantifying substances such as peptides and proteins.[11] A competitive ELISA is often suitable for small molecules like this compound.
a. Plate Coating
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
b. Blocking
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
c. Competitive Reaction
-
Add standards, controls, and samples to the wells.
-
Immediately add a fixed amount of a primary antibody specific for this compound to each well.
-
Incubate for 2 hours at room temperature. During this incubation, the free this compound in the sample will compete with the this compound-protein conjugate on the plate for binding to the primary antibody.
-
Wash the plate three times with the wash buffer.
d. Detection
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
e. Data Analysis
The concentration of this compound in the samples is inversely proportional to the signal intensity. Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. healthpolicy.duke.edu [healthpolicy.duke.edu]
- 5. eurofinscentrallaboratory.com [eurofinscentrallaboratory.com]
- 6. Evolution of fit-for-purpose biomarker validations: an LBA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Technology: Focused Biomarker Measurement | CellCarta [cellcarta.com]
- 9. news-medical.net [news-medical.net]
- 10. longdom.org [longdom.org]
- 11. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
Val-Phe: A Comparative Review of a Bioactive Dipeptide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptide Val-Phe's performance with alternative peptides, supported by experimental data. The information is presented to facilitate further research and development of novel therapeutics.
The dipeptide L-Valyl-L-Phenylalanine, abbreviated as this compound, is a molecule of significant interest in the field of bioactive peptides. Composed of the amino acids valine and phenylalanine, this compound has demonstrated notable biological activity, particularly as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This guide summarizes the current literature on this compound, presenting its physicochemical properties, biological activity with comparative data, and detailed experimental protocols for its synthesis and evaluation.
Physicochemical Properties
The fundamental properties of a molecule are crucial in determining its suitability for therapeutic applications. This compound is a dipeptide with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . Its structure and key physicochemical parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C14H20N2O3 | PubChem |
| Molecular Weight | 264.32 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | PubChem |
| CAS Number | 3918-92-1 | PubChem |
| Predicted LogP | -2.2 | PubChem |
Comparative Analysis of ACE Inhibitory Activity
This compound has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE) both in vitro and in vivo. Its efficacy is often compared to other ACE-inhibitory peptides and the prodrug Ala-Val-Phe.
A key study demonstrated that this compound is a more potent in vitro ACE inhibitor than its tripeptide precursor, Ala-Val-Phe.[1] In organ bath experiments using rat aorta, this compound exhibited direct ACE inhibition, whereas Ala-Val-Phe did not.[1] However, upon single oral administration to spontaneously hypertensive rats (SHRs) at a dose of 5 mg/kg body weight, both peptides led to a significant decrease in blood pressure.[1] This suggests that Ala-Val-Phe acts as a prodrug, being hydrolyzed by mucosal peptidases in vivo to release the more active this compound.[1]
The ACE inhibitory activity of this compound has been quantified with an IC50 value of 9.2 µM.[2] The following table provides a comparison of the ACE inhibitory activity of this compound with other relevant peptides.
| Peptide | Sequence | IC50 (µM) | Source |
| This compound | This compound | 9.2 | [2] |
| Ala-Val-Phe | Ala-Val-Phe | Less potent than this compound in vitro | [1] |
| Val-Trp | VW | 0.3 (Ki) | [2] |
| Leu-Trp | LW | 6.6 | [2] |
| Ala-Trp | AW | 6.4 | [2] |
| Val-Tyr | VY | - | [3] |
| Ile-Phe | IF | - | [2] |
| Captopril (B1668294) | - | 0.00179 - 0.0151 | [3] |
Experimental Protocols
Solid-Phase Synthesis of this compound
The following is a representative protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, adapted from standard procedures for dipeptide synthesis.[4][5]
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Phe-Wang resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Valine:
-
In a separate vial, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents), and N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).
4. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal valine.
5. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and methanol, then dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude this compound peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
The crude peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro ACE Inhibition Assay
This protocol is based on the spectrophotometric determination of hippuric acid produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.
1. Reagents:
-
ACE from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
This compound (test inhibitor)
-
Captopril (positive control)
2. Assay Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare a solution of HHL in borate buffer.
-
In a microcentrifuge tube, add 50 µL of the this compound solution (at various concentrations) or the control buffer.
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
3. Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Pathways and Workflows
To better understand the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams are provided.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
References
- 1. Ala-Val-Phe and this compound: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal Procedures for Val-Phe: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Val-Phe (L-Valyl-L-phenylalanine). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with a high degree of caution.
I. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for safe handling and in the event of a spill or accidental release.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 264.32 g/mol | [1][2][3] |
| CAS Number | 3918-92-1 | [1][3][4] |
| Appearance | White solid/powder | [5] |
| Solubility | Soluble in water | [5] |
| Melting Point | 270 - 275 °C (decomposes) | [5] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data for similar amino acid compounds, this compound is not considered hazardous.[6][7] However, as a matter of good laboratory practice, appropriate personal protective equipment should always be worn when handling this compound, particularly in its powdered form, to prevent potential irritation and allergic reactions.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses or goggles | Protects against dust particles and splashes. |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized powder to avoid inhalation. |
III. Experimental Protocol: Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination:
-
Evacuate Personnel: Keep unnecessary personnel away from the spill area.
-
Ensure Ventilation: Provide adequate ventilation to the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.
-
Cleanup:
-
For solid spills, carefully sweep or scoop up the material. Avoid generating dust.
-
Place the spilled material into a suitable, closed container for disposal.
-
Clean the spill area with an appropriate decontaminating agent and dispose of cleaning materials as chemical waste.
-
IV. Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a non-hazardous chemical waste.[8][9] Disposal down the drain or in the regular trash is not recommended.[8][9]
Step 1: Waste Characterization and Segregation
-
Characterize the waste stream containing this compound. This includes the dipeptide in its solid form, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other laboratory waste streams to avoid unintended reactions.[10]
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[10] The original container, if empty, can be used.
-
Ensure the container is in good condition and can be securely sealed.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
"Non-Hazardous Chemical Waste"
-
"this compound" or "L-Valyl-L-phenylalanine"
-
The approximate quantity of waste.
-
The date of accumulation.
-
Principal Investigator's name and laboratory room number.
-
Step 4: Storage
-
Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials.
-
The storage area should be cool and dry.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[10]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
V. Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Phe-Val | 3918-90-9 [smolecule.com]
- 3. This compound [webbook.nist.gov]
- 4. H-VAL-PHE-OH | 3918-92-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. peptide24.store [peptide24.store]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Val-Phe
For researchers and scientists in the fast-paced world of drug development, ensuring the safe handling of all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the dipeptide Val-Phe (Valyl-phenylalanine). While this compound is not classified as a hazardous substance, this document outlines the necessary personal protective equipment (PPE), a detailed operational plan for handling, and a clear disposal protocol to ensure a safe and efficient laboratory environment. Adherence to these guidelines will help minimize any potential for exposure and maintain the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
A systematic approach to personal protective equipment is the first line of defense against potential laboratory hazards. Although this compound is not considered highly toxic, the use of appropriate PPE is a fundamental aspect of good laboratory practice, especially when handling any powdered chemical.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashing or generation of dust, for example, during bulk weighing or transfer. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, it is advisable to consult the glove manufacturer's chemical resistance data. Double gloving is a good practice to consider.[1] |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn and kept fully buttoned to protect skin and clothing. |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes of solutions containing this compound. | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures are likely to generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work should ideally be conducted in a well-ventilated area or a fume hood. |
Operational Plan: A Step-by-Step Protocol for Handling this compound
A clear and followed operational workflow is critical for minimizing exposure risks and ensuring the quality of the compound.
Experimental Protocol: Weighing and Preparing a this compound Solution
Objective: To safely and accurately weigh solid this compound and prepare a solution of a desired concentration.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., deionized water, buffer solution)
-
Spatula
-
Weighing paper or weighing boat
-
Analytical balance
-
Beaker or flask
-
Magnetic stirrer and stir bar (if required)
-
Volumetric flask (for accurate concentrations)
-
Wash bottle with solvent
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Ensure the work area, particularly the analytical balance, is clean and free of contaminants.
-
Don all required personal protective equipment.
-
If there is a risk of dust generation, perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure.[1]
-
-
Weighing the Solid Compound:
-
Place a clean piece of weighing paper or a weighing boat on the analytical balance and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust by handling the powder gently.
-
Record the exact weight of the this compound.
-
-
Dissolving the Compound:
-
Transfer the weighed this compound to a beaker or flask.
-
Use a wash bottle with the chosen solvent to rinse any remaining powder from the weighing paper into the beaker, ensuring a quantitative transfer.
-
Add the desired volume of solvent to the beaker.
-
If necessary, use a magnetic stirrer to facilitate dissolution.
-
For precise concentrations, quantitatively transfer the solution to a volumetric flask and dilute to the mark with the solvent.
-
-
Post-Handling Procedures:
-
Securely cap the container with the this compound solution and label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Clean the spatula and any other reusable equipment that came into contact with this compound.
-
Dispose of the weighing paper and any other disposable items in the appropriate waste container.
-
Wipe down the work surface and the analytical balance with a damp cloth.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water.
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
General Principles:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless it is confirmed to be compatible. Incompatible chemicals must be kept separate to avoid dangerous reactions.[2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as per institutional guidelines for non-hazardous chemical waste), the full chemical name "this compound", and the date of accumulation.[2]
-
Regulations: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Disposal Protocol for this compound Waste:
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
Contaminated items such as weighing paper, gloves, and paper towels should be placed in a designated solid waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your local wastewater regulations. Always check with your institution's EHS office before disposing of any chemical waste down the drain.
-
If drain disposal is not permitted, collect the liquid waste in a sealed, leak-proof container labeled for aqueous waste.
-
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water). The rinsate should be collected and disposed of as liquid waste.
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.[3]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
